(3',5'-Dichloro-biphenyl-2-yl)-acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(3,5-dichlorophenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-11-5-10(6-12(16)8-11)13-4-2-1-3-9(13)7-14(17)18/h1-6,8H,7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPOEAQHMOHQAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374160 | |
| Record name | (3',5'-Dichloro[1,1'-biphenyl]-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669713-79-5 | |
| Record name | (3',5'-Dichloro[1,1'-biphenyl]-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid
Introduction: (3',5'-Dichloro-biphenyl-2-yl)-acetic acid is a chlorinated derivative of biphenyl-2-acetic acid. As a member of the biphenyl class of compounds, it possesses a structural motif that is significant in medicinal chemistry and materials science. Biphenyl derivatives are known for a wide range of pharmacological activities, including anti-inflammatory and anti-proliferative properties.[1][2] This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical characterization of this compound, intended for researchers, chemists, and professionals in drug development. We will delve into its physicochemical characteristics, propose a robust synthetic pathway, and outline the expected analytical signatures that define this molecule.
Chemical Identity and Structure
The fundamental identity of a molecule is rooted in its structure, which dictates its physical and chemical behavior. This compound is characterized by a biphenyl scaffold where one phenyl ring is substituted with an acetic acid moiety at the 2-position, and the other phenyl ring is substituted with two chlorine atoms at the 3'- and 5'-positions.
-
IUPAC Name: 2-(3',5'-Dichlorobiphenyl-2-yl)acetic acid
-
CAS Number: 669713-79-5[3]
-
Molecular Formula: C₁₄H₁₀Cl₂O₂[3]
-
Molecular Weight: 281.13 g/mol [3]
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction vessels to biological membranes. While extensive experimental data for this specific isomer is not widely published, we can consolidate computed values and draw comparisons with closely related isomers.
| Property | Value | Source / Comment |
| Molecular Weight | 281.13 g/mol | [3] |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | [3] |
| XLogP3-AA | 4.3 | [3] (Computed) |
| Topological Polar Surface Area | 37.3 Ų | [3] (Computed) |
| Hydrogen Bond Donor Count | 1 | [3] (Computed) |
| Hydrogen Bond Acceptor Count | 2 | [3] (Computed) |
| Rotatable Bond Count | 3 | [3] (Computed) |
| Boiling Point | ~440.1°C at 760 mmHg | Estimated based on the 3-yl isomer[4] |
| Flash Point | ~220°C | Estimated based on the 3-yl isomer[4] |
| Density | ~1.36 g/cm³ | Estimated based on the 3-yl isomer[4] |
| Solubility | Insoluble in water; Soluble in DMSO, Methanol. | Expected behavior for this class of compounds[5][6] |
Expertise & Experience Insight: The high calculated XLogP value of 4.3 suggests significant lipophilicity, predicting poor aqueous solubility but good permeability across lipid bilayers. This is a crucial parameter in drug development, influencing both formulation and pharmacokinetic profiles. The molecule's properties are comparable to those of many non-steroidal anti-inflammatory drugs (NSAIDs), which often feature a lipophilic scaffold and an acidic moiety.
Synthesis and Reactivity
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The creation of the biphenyl core is the key challenge in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is the industry-standard method for this transformation due to its high yields, tolerance of various functional groups, and mild reaction conditions.[7] A logical and efficient pathway involves the palladium-catalyzed coupling of a boronic acid with an aryl halide.
Caption: Proposed Suzuki-Miyaura synthesis workflow.
Experimental Protocol: Representative Synthesis
The following protocol is a representative, self-validating procedure based on established Suzuki-Miyaura coupling methodologies.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under an inert nitrogen atmosphere, add 3,5-dichlorophenylboronic acid (1.0 eq), ethyl 2-bromophenylacetate (1.1 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Solvent and Base Addition: Add a degassed 2:1 mixture of toluene and ethanol, followed by a degassed 2M aqueous solution of sodium carbonate (3.0 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 8-16 hours).
-
Workup and Isolation: Cool the reaction to room temperature. Separate the organic layer and wash it sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester intermediate, Ethyl (3',5'-dichloro-biphenyl-2-yl)-acetate.
-
Purification of Intermediate: Purify the crude ester via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution. Stir the mixture at room temperature or with gentle heating (50°C) for 2-4 hours until the hydrolysis is complete (monitored by TLC/HPLC).
-
Final Product Isolation: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities. Acidify the aqueous layer to pH 1-2 with 2N HCl, which will precipitate the final product.
-
Final Product Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound as a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Core Reactivity
-
Carboxylic Acid Group: The acetic acid moiety is the primary site of reactivity. It can undergo standard transformations such as esterification (with alcohols under acidic conditions), amide formation (with amines using coupling agents like DCC or EDC), and reduction to the corresponding alcohol using strong reducing agents like LiAlH₄.
-
Aromatic Rings: The two phenyl rings are susceptible to electrophilic aromatic substitution. The directing effects of the substituents (alkylic acetic acid and chlorine atoms) will influence the position of any further substitution. The ring containing the acetic acid group is activated, while the dichlorinated ring is deactivated towards electrophilic attack.
Spectroscopic and Analytical Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. While specific experimental spectra are not publicly available, the expected signatures can be reliably predicted.
-
Mass Spectrometry (MS): In an ESI-MS experiment, the compound would show a prominent [M-H]⁻ ion in negative mode or [M+H]⁺ in positive mode. The key diagnostic feature is the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This will result in three peaks:
-
M peak (m/z ~280.01): Corresponds to the molecule with two ³⁵Cl atoms.
-
M+2 peak (m/z ~282.01): Corresponds to one ³⁵Cl and one ³⁷Cl atom.
-
M+4 peak (m/z ~284.00): Corresponds to two ³⁷Cl atoms. The expected intensity ratio of these peaks will be approximately 9:6:1, which is a definitive indicator of a dichlorinated compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would display distinct signals corresponding to the different proton environments. A singlet integrating to 2H for the methylene (-CH₂-) protons of the acetic acid group would be expected around 3.7-4.0 ppm. The aromatic region (7.0-7.8 ppm) would show a complex pattern of multiplets corresponding to the 7 aromatic protons on the two distinct phenyl rings.
-
¹³C NMR: The spectrum would show 10 distinct signals for the 14 carbon atoms due to symmetry in the dichlorophenyl ring. A signal for the carbonyl carbon (-C=O) would appear downfield (~175-180 ppm). The methylene carbon (-CH₂-) would be observed around 35-40 ppm. The remaining signals in the aromatic region (~125-145 ppm) would correspond to the 12 carbons of the biphenyl core.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would provide confirmation of the key functional groups.
-
A broad absorption band from ~2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer.
-
A sharp, strong absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch.
-
Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
-
Aromatic C=C bending vibrations in the 1450-1600 cm⁻¹ region.[2]
-
A strong absorption in the 750-850 cm⁻¹ region corresponding to C-Cl stretching.
-
Potential Applications and Biological Context
This compound is primarily a research chemical. Its value lies in its potential as a building block for more complex molecules and as a tool compound for structure-activity relationship (SAR) studies. Phenylacetic acid and biphenyl derivatives have been explored for a variety of therapeutic applications.
-
Anti-inflammatory Research: The structural similarity to NSAIDs like Diclofenac suggests that this compound could be investigated for inhibitory activity against enzymes in the inflammatory cascade, such as cyclooxygenase (COX).
-
Anticancer Research: Various biphenyl acetic acid derivatives have demonstrated antiproliferative and antitumor properties against different cancer cell lines.[1] The specific substitution pattern of this molecule could be explored in similar assays.
-
Fragment-Based Drug Discovery: This molecule can serve as a fragment or scaffold for the development of inhibitors for various biological targets. Its defined three-dimensional shape and chemical handles (the carboxylic acid) make it suitable for elaboration into more potent and selective ligands.
Safety and Handling
While a specific toxicology profile for this compound is not available, GHS classifications for related dichlorobiphenyls and chloroaromatic acids indicate potential hazards.
-
Hazard Statements: Likely to cause skin and serious eye irritation. May cause respiratory irritation. Prolonged or repeated exposure may cause organ damage.[8][9]
-
Precautionary Measures:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Avoid inhalation of dust or fumes.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
References
-
Synthesis and characterization of diclofenac impurity-A for the quality control of diclofenac and its formulation as per international com. (URL: )
-
[10] Diclofenac-impurities - Pharmaffiliates. (URL: )
-
[11] Determination of Synthetic Precursors as Impurities in Diclofenac Sodium Raw Material - Brieflands. (URL: )
-
[12] CN105037242A - Diclofenac derivative synthesis process - Google Patents. (URL: )
-
[13] New approaches to the synthesis of diclofenac choline - Growing Science. (URL: )
-
[14] this compound, 97% Purity, C14H10Cl2O2, 100 mg. (URL: )
-
[8] 2-(3,5-Dichlorophenyl)acetic acid | C8H6Cl2O2 | CID 6452487 - PubChem. (URL: [Link])
-
[4] 2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid - LookChem. (URL: [Link])
-
[7] A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (URL: [Link])
-
[9] 3,5-Dichlorobiphenyl | C12H8Cl2 | CID 36981 - PubChem. (URL: [Link])
-
[1] Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. (URL: [Link])
-
[2] Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. (URL: )
-
[15] 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid | C13H8Cl2O2 | CID 2758080 - PubChem. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl [scalar.usc.edu]
- 3. Page loading... [wap.guidechem.com]
- 4. lookchem.com [lookchem.com]
- 5. 5525-72-4 CAS MSDS ((4'-CHLORO-BIPHENYL-4-YL)-ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. toku-e.com [toku-e.com]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 8. 2-(3,5-Dichlorophenyl)acetic acid | C8H6Cl2O2 | CID 6452487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. brieflands.com [brieflands.com]
- 12. CN105037242A - Diclofenac derivative synthesis process - Google Patents [patents.google.com]
- 13. growingscience.com [growingscience.com]
- 14. calpaclab.com [calpaclab.com]
- 15. 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid | C13H8Cl2O2 | CID 2758080 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid
This guide provides a comprehensive technical overview of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid, a molecule of significant interest in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its molecular architecture, synthesis, and potential biological relevance.
Introduction: The Significance of Biphenyl Acetic Acid Scaffolds
Biphenyl derivatives are a cornerstone in the development of therapeutic agents due to their rigid structural framework, which allows for precise spatial orientation of functional groups. This characteristic is crucial for specific interactions with biological targets.[1][2] The introduction of an acetic acid moiety to the biphenyl core, as seen in this compound, provides a carboxylic acid group that can participate in hydrogen bonding and other interactions with protein receptors, further enhancing its potential as a bioactive molecule.[3] The strategic placement of chloro-substituents on one of the phenyl rings can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₁₄H₁₀Cl₂O₂ and a molecular weight of 281.13 g/mol , possesses a unique three-dimensional structure that dictates its chemical behavior and biological activity.[4]
| Property | Value | Source |
| CAS Number | 669713-79-5 | [4] |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | [4] |
| Molecular Weight | 281.13 g/mol | [4] |
| Canonical SMILES | C1=CC=C(C(=C1)CC(=O)O)C2=CC(=CC(=C2)Cl)Cl | |
| Topological Polar Surface Area | 37.3 Ų | [5] |
| Predicted LogP | 4.8 | [6] |
The molecule consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with an acetic acid group at the 2-position, while the other is substituted with two chlorine atoms at the 3' and 5' positions. The ortho-substitution of the acetic acid group is expected to induce a significant dihedral angle between the two phenyl rings due to steric hindrance. This torsional angle is a critical determinant of the molecule's overall shape and its ability to fit into the binding pockets of biological targets.
Caption: 2D chemical structure of this compound.
Synthesis and Characterization
The synthesis of this compound can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.[7][8][9]
Proposed Synthetic Pathway
A plausible and efficient synthetic route involves the coupling of (2-(carboxymethyl)phenyl)boronic acid with 1,3-dichloro-5-iodobenzene.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: To a flame-dried round-bottom flask, add (2-(carboxymethyl)phenyl)boronic acid (1.0 eq), 1,3-dichloro-5-iodobenzene (1.1 eq), sodium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Reaction Execution: Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Characterization of the Molecular Structure
The unambiguous identification and structural elucidation of the synthesized compound would be achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for all 14 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the methylene carbon, and the aromatic carbons. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement. The mass spectrum would also show a characteristic isotopic pattern due to the presence of two chlorine atoms.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings. Although no public crystal structure is available for this specific compound, data from related dichlorinated biphenyls can provide insights into the expected molecular conformation.[10]
Potential Biological and Pharmacological Relevance
While specific biological data for this compound is not extensively published, the structural motifs present in the molecule suggest several avenues for pharmacological investigation.
-
Anti-inflammatory and Analgesic Activity: Biphenyl acetic acid derivatives are known to possess anti-inflammatory and analgesic properties.[3] The parent compound, biphenyl acetic acid, has been shown to have proconvulsant effects when co-administered with certain fluoroquinolones, indicating an interaction with GABA receptors.[11]
-
Antifungal Properties: Biphenyl acetamide analogs have demonstrated antifungal activity against various fungal species, suggesting that the core biphenyl acetic acid scaffold could be a starting point for the development of novel antifungal agents.[12]
-
Cannabinoid Receptor Modulation: A structurally related compound, (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone, has been identified as a selective CB2 inverse agonist. This finding highlights the potential for the 3',5'-dichlorobiphenyl moiety to be a key pharmacophore for targeting the cannabinoid system, which is implicated in a range of physiological processes including inflammation, pain, and immune function.
Conclusion
This compound is a molecule with a well-defined and intriguing molecular structure. Its synthesis can be reliably achieved using modern cross-coupling methodologies. While its biological profile is yet to be fully elucidated, the structural similarities to known bioactive compounds suggest that it holds significant promise as a lead compound in various therapeutic areas. This technical guide provides a solid foundation for researchers to further explore the chemical and biological properties of this and related biphenyl acetic acid derivatives.
References
- BenchChem. (2025). A Spectroscopic Showdown: Differentiating Methoxy-Substituted Biphenyl Isomers. Benchchem.
- Hitchcock, A. P., et al. (2008). Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. The Journal of Physical Chemistry A, 112(33), 7594–7605.
- ResearchGate. (2025). Synthesis and Spectroscopic Study of New Biphenyl Derivatives as Potential Spectroscopic Probes. Request PDF.
- IJSDR. (2020). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 5(6).
- Jain, Z. J., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2586–S2609.
- Singh, R., et al. (2011). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 23(11), 4921-4923.
- Angew. Chem. Int. Ed. (2018). Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Employing Formic Acid.
- Van Der Sluis, P., et al. (1990). Crystallization and X-ray structure of 3,3',4-trichlorobiphenyl (PCB 35). Toxicological & Environmental Chemistry, 28(2-3), 121-127.
- ResearchGate. (2025). Synthesis and Pharmacological Evaluation of Some Dual‐Acting Amino‐alcohol Ester Derivatives of Flurbiprofen and 2‐[1,1′‐Biphenyl‐4‐yl]acetic Acid: A Potential Approach to Reduce Local Gastrointestinal Toxicity. Request PDF.
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- BenchChem. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
- Automated Topology Builder. (n.d.). 3,5-Dichlorobiphenyl.
- OMLC. (2017). Biphenyl. Oregon Medical Laser Center.
- Jain, Z. J., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2586–S2609.
- Organic Syntheses. (1955).
- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (2020). Molecules, 25(21), 5038.
- Deschamps, J. R. (2006). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 13(1), 115-126.
- Wikipedia. (n.d.). X-ray crystallography.
- PubChem. (n.d.). 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid.
- ChemicalBook. (n.d.). 3,3'-DICHLOROBIPHENYL(2050-67-1) 1H NMR spectrum.
- AstaTech. (n.d.). This compound, 97%.
- Guidechem. (n.d.). ÁCIDO 2-BIFENIL-3 ′, 5′-DICHLORO-ACÉTICO 669713-79-5 wiki.
- LookChem. (n.d.). 2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid.
- PubChem. (n.d.). 3,5-Dichlorobiphenyl.
- Synthesis of 2-[(3,4,5-Triphenyl)
- PubChem. (n.d.). 2-(5''-Cyano-2''-methyl-5-(trifluoromethyl)biphenyl-2-yloxy)acetic acid.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances, 13(27), 18457-18485.
- PubChem. (n.d.). 2,4'-Dichlorobiphenyl.
- PubChem. (n.d.). 2-(3,5-Dichlorophenyl)acetic acid.
- Dr. Duke's Phytochemical and Ethnobotanical Databases. (n.d.). Biological Activity Larvicide.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000042).
- New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. (2023).
- Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. (2022). International Journal of Molecular Sciences, 23(6), 3144.
- Benchchem. (n.d.). (3,4-Dichloro-benzylamino)-acetic acid.
- NIST. (n.d.). [1,1'-Biphenyl]-2-ol, 3,5-dichloro-.
- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2022). International Journal of Molecular Sciences, 23(19), 11841.
- rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid. (2004). Acta Crystallographica Section E, 60(12), o2363–o2365.
- GNPS Library Spectrum CCMSLIB00005774536. (2020). GNPS.
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. calpaclab.com [calpaclab.com]
- 5. 2-(3,5-Dichlorophenyl)acetic acid | C8H6Cl2O2 | CID 6452487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5-Dichlorobiphenyl | C12H8Cl2 | CID 36981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Crystal structure of bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A pharmacokinetic/pharmacodynamic approach to show that not all fluoroquinolones exhibit similar sensitivity toward the proconvulsant effect of biphenyl acetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpasjournals.com [bpasjournals.com]
(3',5'-Dichloro-biphenyl-2-yl)-acetic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a biphenyl acetic acid derivative. The biphenyl scaffold is a "privileged structure" frequently found in medicinally active compounds and commercial pharmaceuticals.[1][2] Biphenyl derivatives are noted for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3][4] The acetic acid moiety is also crucial in drug design, often facilitating interactions with biological targets.[1] This guide provides a detailed examination of the primary synthetic pathways to this compound, with a focus on the widely adopted Suzuki-Miyaura cross-coupling reaction, offering field-proven insights for researchers in organic synthesis and drug development.
Retrosynthetic Analysis and Strategic Planning
The most logical and efficient disconnection for the target molecule is the carbon-carbon single bond connecting the two aromatic rings. This retrosynthetic approach points directly toward a cross-coupling strategy, which represents the most powerful and versatile methodology for constructing biaryl systems.[5][6]
Two primary pathways emerge from this disconnection:
-
Pathway A: Coupling of a (2-carboxymethyl)phenyl precursor with a 3,5-dichlorophenyl component.
-
Pathway B: Coupling of a 2-halophenylacetic acid derivative with a (3,5-dichlorophenyl)boronic acid.
Pathway B is often preferred due to the commercial availability and stability of the requisite starting materials, namely a 2-halophenylacetic acid ester and (3,5-dichlorophenyl)boronic acid. The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) during the coupling reaction to prevent potential side reactions, such as decarboxylation or interference with the basic conditions.
Primary Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the cornerstone of modern biaryl synthesis.[5][6][7] It offers high yields, mild reaction conditions, and exceptional tolerance for a wide variety of functional groups.[6] The synthesis of this compound via this method is a two-step process: (1) the Pd-catalyzed C-C bond formation, followed by (2) saponification of the ester to yield the final carboxylic acid.
Caption: Overall synthetic route via Suzuki-Miyaura coupling and subsequent hydrolysis.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The base plays a critical role in activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[9]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of methyl 2-bromophenylacetate to form a Pd(II) complex.
-
Transmetalation: The dichlorophenyl group is transferred from the activated boronate species to the Pd(II) center, displacing the bromide ligand.
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated from the complex, forming the desired C-C bond of the biphenyl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Alternative Synthetic Pathway: Ullmann Reaction
An older, alternative method for biaryl synthesis is the Ullmann reaction, which involves the copper-mediated coupling of two aryl halides.[10][11][12] The classic Ullmann condensation typically requires harsh conditions, such as high temperatures (often >200°C), and stoichiometric amounts of copper powder.[10][13] While modern modifications using ligands and activated copper sources have improved the reaction's scope, it is generally less efficient and tolerant of functional groups than palladium-catalyzed methods.[6][14] For the synthesis of an unsymmetrical product like this compound, the Ullmann approach would likely suffer from a mixture of products (including homo-coupled byproducts) and lower overall yields, making it a less desirable strategy.
Experimental Protocols
The following protocols are presented as a robust starting point for laboratory synthesis, based on established methodologies for Suzuki-Miyaura couplings and ester saponification.[15][16]
Protocol 1: Synthesis of Methyl (3',5'-dichloro-biphenyl-2-yl)-acetate
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 2-bromophenylacetate (1.0 eq), (3,5-dichlorophenyl)boronic acid (1.2 eq), and sodium carbonate (Na₂CO₃) (3.0 eq).
-
Solvent Addition: Add a solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio. The total solvent volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of the limiting reagent).
-
Inerting: Sparge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) to the flask.
-
Reaction: Heat the reaction mixture to reflux (typically 90-110°C, depending on the exact solvent ratio) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ester.
Protocol 2: Saponification to this compound
-
Reaction Setup: Dissolve the purified methyl (3',5'-dichloro-biphenyl-2-yl)-acetate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Base Addition: Add an excess of sodium hydroxide (NaOH) (3.0-5.0 eq) and stir the mixture at room temperature or with gentle heating (40-50°C) for 2-4 hours, until TLC or LC-MS analysis confirms the complete consumption of the starting ester.
-
Acidification: Cool the reaction mixture in an ice bath and slowly acidify with cold 2M hydrochloric acid (HCl) until the pH is ~1-2. A white precipitate of the carboxylic acid product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the product under high vacuum to afford the final this compound. Purity can be assessed by NMR spectroscopy and melting point analysis.
Data Summary
The following table outlines the key parameters for the pivotal Suzuki-Miyaura coupling step. Yields are typically moderate to high, contingent on the purity of starting materials and the exclusion of oxygen.
| Parameter | Recommended Choice | Rationale |
| Aryl Halide | Methyl 2-bromophenylacetate | Ester protects the acid; bromide offers good reactivity. |
| Boronic Acid | (3,5-Dichlorophenyl)boronic acid | Commercially available and stable coupling partner. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Robust, commercially available Pd(0) source.[15] |
| Base | Na₂CO₃ or K₂CO₃ (2-3 eq) | Effective for boronate formation; cost-effective.[7][16] |
| Solvent | Toluene/Ethanol/Water | Two-phase system dissolves both organic and inorganic reagents.[15] |
| Temperature | Reflux (90-110 °C) | Provides sufficient thermal energy to drive the catalytic cycle. |
| Typical Yield | 70-90% | Based on analogous biaryl syntheses in the literature. |
References
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents - Asian Journal of Green Chemistry. (2025). Asian Journal of Green Chemistry.
- Potential Therapeutic Targets of 3-biphenyl-4'-fluoro-acetic Acid: A Technical Guide - Benchchem. (2025). BenchChem.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances.
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Biological deeds of Biphenyl derivatives - A short Review. (n.d.). International Journal of Scientific Development and Research.
- An In-depth Technical Guide to the Synthesis of 3-biphenyl-4'-fluoro-acetic acid. (2025). BenchChem.
- Method of preparing aryl acetic acids. (1975).
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.).
- Ullmann Reaction. (n.d.). Thermo Fisher Scientific.
- Ullmann Reaction. (n.d.). Organic Chemistry Portal.
- Synthesis of biphenyl acetic acids. (n.d.).
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. (1969). Journal of the Chemical Society C: Organic.
- Ullmann Coupling. (n.d.). SynArchive.
- Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist. (2015). Bioorganic & Medicinal Chemistry.
- Ullmann reaction – Knowledge and References. (n.d.). Taylor & Francis.
- Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. (2012). Molecules.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- This compound, 97% Purity, C14H10Cl2O2, 100 mg. (n.d.). AK Scientific, Inc..
- Synthesis of 2-[(3,4,5-Triphenyl)
- SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (2010). Revista de la Sociedad Química de México.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.
- Polyacrylamide. (n.d.). CAS Common Chemistry.
- B-Alkyl Suzuki Couplings. (2005). Macmillan Group Meeting.
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. ijsdr.org [ijsdr.org]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. synarchive.com [synarchive.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives | MDPI [mdpi.com]
- 16. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lumiracoxib: A Structurally Distinct COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Identifying (3',5'-Dichloro-biphenyl-2-yl)-acetic acid and the Emergence of Lumiracoxib
The compound "this compound" is cataloged under the CAS number 669713-79-5 [1]. However, the landscape of scientific and clinical research is more densely populated with data pertaining to a structurally analogous and clinically significant molecule, Lumiracoxib . Lumiracoxib, with the CAS number 220991-20-8 , is formally named 2-[(2-chloro-6-fluorophenyl)amino]-5-methyl-benzeneacetic acid[2][3][4][5]. Due to the extensive body of research and its relevance to drug development, this guide will focus on Lumiracoxib as a case study in the development, mechanism, and clinical journey of a highly selective cyclooxygenase-2 (COX-2) inhibitor.
Lumiracoxib (trade name Prexige) is a non-steroidal anti-inflammatory drug (NSAID) that stands apart from other COX-2 inhibitors (coxibs) due to its unique chemical structure[6]. It is an analogue of diclofenac and belongs to the arylalkanoic acid class of NSAIDs[6][7]. Unlike other coxibs such as celecoxib, Lumiracoxib is an acidic molecule and lacks a sulfonamide or sulfone group, a feature that was thought to potentially reduce the risk of allergic reactions in patients with sulfonamide hypersensitivity[6][8].
This guide will provide a comprehensive overview of Lumiracoxib, from its fundamental chemical properties and mechanism of action to its clinical applications, efficacy, and the safety concerns that ultimately led to its withdrawal from many markets.
Physicochemical Properties and Identification
A clear understanding of a compound's physical and chemical properties is fundamental to its development and application.
| Property | Value | Source |
| CAS Number | 220991-20-8 | [2][3][4][5] |
| Molecular Formula | C₁₅H₁₃ClFNO₂ | [2][3][5][9] |
| Molecular Weight | 293.72 g/mol | [3][5] |
| IUPAC Name | 2-[(2-chloro-6-fluorophenyl)amino]-5-methyl-benzeneacetic acid | [2][3] |
| Synonyms | COX-189, CGS 35189, Prexige, Joicela | [3][4][10] |
| Appearance | White to beige powder | [3] |
| Solubility | DMSO: 2 mg/mL (clear) | [3] |
| Melting Point | 152 °C | [5] |
| Flash Point | 193.1 °C | [5] |
| Storage Temperature | 2-8°C | [3] |
Mechanism of Action: High Selectivity for COX-2
The primary therapeutic effect of Lumiracoxib stems from its potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme[6][9]. Prostaglandins, which are key mediators of inflammation, pain, and fever, are synthesized through the action of cyclooxygenase enzymes[6][11]. The two main isoforms, COX-1 and COX-2, are highly homologous but differ in their physiological roles[11]. COX-1 is constitutively expressed and involved in homeostatic functions, whereas COX-2 is induced by inflammatory stimuli[6].
By selectively targeting COX-2, Lumiracoxib was designed to reduce the production of inflammatory prostaglandins while sparing the protective effects of COX-1, thereby aiming for a better gastrointestinal safety profile compared to non-selective NSAIDs[6][11]. Lumiracoxib's high selectivity for COX-2 is a defining characteristic[7][12][13]. In vitro studies have demonstrated its significantly greater affinity for COX-2 over COX-1[2].
The following diagram illustrates the simplified mechanism of action of Lumiracoxib.
Caption: Simplified mechanism of action of Lumiracoxib.
Pharmacokinetics and Metabolism
Lumiracoxib exhibits good oral bioavailability, with maximum plasma concentrations reached approximately two hours after administration[13]. Despite a relatively short plasma elimination half-life of three to six hours, it is distributed to inflamed tissues and can be retained for up to 24 hours, allowing for once-daily dosing[13][14].
The metabolism of Lumiracoxib is extensive, primarily occurring in the liver via oxidation and hydroxylation, mediated by the cytochrome P450 enzyme CYP2C9[9]. The major metabolites identified are 4'-hydroxy-lumiracoxib, 5-carboxy-lumiracoxib, and 4'-hydroxy-5-carboxy-lumiracoxib[9]. Only a small fraction of the drug is excreted unchanged in the urine[13].
The following workflow outlines the pharmacokinetic profile of Lumiracoxib.
Caption: Pharmacokinetic workflow of Lumiracoxib.
Clinical Efficacy and Trials
Lumiracoxib was investigated for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain[12]. Numerous clinical trials were conducted to evaluate its efficacy and safety.
In patients with osteoarthritis, Lumiracoxib at doses of 100-200 mg daily demonstrated superior efficacy to placebo and comparable efficacy to other NSAIDs like diclofenac, celecoxib, and rofecoxib[14]. For acute pain, such as that following dental or orthopedic surgery, a 400 mg daily dose was found to be at least as effective as standard doses of traditional NSAIDs and other coxibs[14].
The Therapeutic Arthritis Research and Gastrointestinal Event Trial (TARGET) was a large-scale study involving over 18,000 patients with osteoarthritis. The results showed that Lumiracoxib (400 mg/day) was associated with a significantly lower incidence of ulcer complications compared to naproxen (1000 mg/day) or ibuprofen (2400 mg/day)[14][15].
Safety Profile and Market Withdrawal
Despite its efficacy and improved gastrointestinal safety profile compared to non-selective NSAIDs, concerns over the cardiovascular and hepatic safety of Lumiracoxib ultimately led to its withdrawal from the market in many countries[7][16].
Cardiovascular Risk: The cardiovascular safety of COX-2 inhibitors as a class came under intense scrutiny. While the TARGET study did not show a significant increase in cardiovascular events for Lumiracoxib compared to the comparator NSAIDs in the overall population, the potential for a class-wide thrombotic risk remained a concern[14][15].
Hepatotoxicity: The most significant safety issue that emerged for Lumiracoxib was the risk of severe liver injury[7]. Post-marketing reports indicated cases of serious liver-related adverse events, including liver failure, sometimes requiring transplantation[7]. This led to regulatory actions, including the withdrawal of the drug from markets in Australia, New Zealand, Canada, and the European Union[7]. Lumiracoxib was never approved for use in the United States[7].
Synthesis of Biphenyl Acetic Acid Derivatives: A General Overview
The synthesis of biphenyl acetic acid derivatives, the structural class to which Lumiracoxib belongs, often involves cross-coupling reactions to form the biphenyl core, followed by functional group manipulations to introduce the acetic acid moiety. A common and powerful method for forming the biphenyl linkage is the Suzuki coupling reaction, which couples an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
The following diagram provides a generalized workflow for the synthesis of a biphenyl acetic acid derivative.
Caption: Generalized synthetic workflow for biphenyl acetic acid derivatives.
For more detailed synthetic procedures, researchers are encouraged to consult specialized organic synthesis literature and databases[17][18][19].
Conclusion: Lessons from Lumiracoxib
The story of Lumiracoxib is a poignant example of the complexities and challenges inherent in drug development. While it represented a rational design approach to achieve high COX-2 selectivity and a potentially improved safety profile, unforeseen adverse events, particularly hepatotoxicity, ultimately curtailed its clinical use. The case of Lumiracoxib underscores the critical importance of comprehensive post-marketing surveillance and the continuous evaluation of a drug's risk-benefit profile. For researchers and scientists, it serves as a valuable lesson in the intricate interplay between chemical structure, biological activity, and patient safety.
References
-
Lumiracoxib | C15H13ClFNO2 | CID 151166 - PubChem. National Center for Biotechnology Information. [Link]
-
Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2. British Journal of Pharmacology. [Link]
-
Details of the Drug | DrugMAP. DrugMAP. [Link]
-
Clinical pharmacology of lumiracoxib, a second-generation cyclooxygenase 2 selective inhibitor. PubMed. [Link]
-
Lumiracoxib: the evidence of its clinical impact on the treatment of osteoarthritis. PMC - NIH. [Link]
-
Lumiracoxib. Wikipedia. [Link]
-
"Lumiracoxib: A COX-2 inhibitor for the treatment of arthritis and acut" by Brett Feret and Robert A. Quercia. DigitalCommons@URI. [Link]
-
Lumiracoxib. PubMed. [Link]
-
Prexige - COX-2 Inhibitor. Clinical Trials Arena. [Link]
-
Lumiracoxib, a highly selective COX-2 inhibitor. Taylor & Francis Online. [Link]
-
Designing Multitarget Anti-inflammatory Agents: Chemical Modulation of the Lumiracoxib Structure toward Dual Thromboxane Antagonists-COX-2 Inhibitors. AIR Unimi. [Link]
-
Lumiracoxib – Knowledge and References. Taylor & Francis. [Link]
-
2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid. LookChem. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
(PDF) Drug Analogs Of Cox-2 Selective Inhibitors Lumiracoxib And Valdecoxib Derived From In Silico Search And Optimization. ResearchGate. [Link]
-
Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist. PubMed. [Link]
-
2-(3,5-Dichlorophenyl)acetic acid | C8H6Cl2O2 | CID 6452487. PubChem. [Link]
-
This compound, 97% Purity, C14H10Cl2O2, 100 mg. AHH Chemical Co., Ltd. [Link]
-
3,5-Dichlorobiphenyl | C12H8Cl2 | CID 36981. PubChem. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
-
2-(5''-Cyano-2''-methyl-5-(trifluoromethyl)biphenyl-2-yloxy)acetic acid. PubChem. [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]
-
Chloro(phenyl)acetic acid | C8H7ClO2 | CID 98950. PubChem - NIH. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Lumiracoxib ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Details of the Drug | DrugMAP [drugmap.idrblab.net]
- 5. biosynth.com [biosynth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Lumiracoxib - Wikipedia [en.wikipedia.org]
- 8. Lumiracoxib: the evidence of its clinical impact on the treatment of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lumiracoxib | C15H13ClFNO2 | CID 151166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Lumiracoxib: A COX-2 inhibitor for the treatment of arthritis and acut" by Brett Feret and A. Quercia [digitalcommons.uri.edu]
- 13. Lumiracoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical pharmacology of lumiracoxib, a second-generation cyclooxygenase 2 selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Prexige - COX-2 Inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
Introduction: The Central Role of Solubility in Drug Viability
An In-depth Technical Guide to the Solubility of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid
In the landscape of pharmaceutical development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the fate of a drug candidate is its solubility. For this compound, a molecule characterized by a dichlorinated biphenyl core and an acidic functional group, understanding its solubility is not merely an academic exercise; it is a fundamental prerequisite for predicting its in vivo behavior, guiding formulation strategies, and ultimately determining its therapeutic potential. Poor aqueous solubility can lead to low and erratic bioavailability, hindering a drug's efficacy and posing significant development hurdles.[1][2]
This guide provides a comprehensive technical overview of the solubility of this compound. We will delve into its anticipated physicochemical properties, present robust, field-proven methodologies for its solubility determination, and explore the key factors that modulate its behavior in solution. The narrative is grounded in the principles of the Biopharmaceutics Classification System (BCS), a framework that classifies drugs based on their solubility and permeability to predict their absorption characteristics.[3][4][5] Given its structural features, this compound is anticipated to be a Biopharmaceutics Classification System (BCS) Class II compound, exhibiting low solubility and high permeability, where the rate-limiting step to absorption is drug dissolution.[4]
Physicochemical Profile and Anticipated Solubility Behavior
A molecule's structure is the primary determinant of its physical properties. This compound possesses a rigid, lipophilic dichlorobiphenyl backbone, which inherently limits its interaction with polar solvents like water. Conversely, the presence of the carboxylic acid group introduces a polar, ionizable center.
Key Physicochemical Descriptors:
-
Molecular Formula: C₁₄H₁₀Cl₂O₂
-
Molecular Weight: 281.13 g/mol
-
Predicted LogP (Lipophilicity): High, due to the large, non-polar biphenyl rings and chlorine substituents. A high LogP is indicative of poor aqueous solubility.
-
Predicted pKa (Acidity): The carboxylic acid moiety is the only ionizable group. Its pKa is expected to be in the range of 3-5, typical for a carboxylic acid. This is the most critical parameter influencing its solubility.
The solubility of this compound is governed by the interplay between the lipophilic biphenyl structure and the ionizable carboxylic acid. As a weak acid, its aqueous solubility will be highly dependent on the pH of the medium, a relationship described by the Henderson-Hasselbalch equation.[6]
-
At low pH (pH < pKa): The carboxylic acid will be predominantly in its neutral, protonated form (HA). In this state, the molecule's low intrinsic solubility, dictated by the lipophilic backbone, will dominate.
-
At high pH (pH > pKa): The carboxylic acid will deprotonate to form its conjugate base (A⁻), a more polar and significantly more water-soluble salt form.
Therefore, a dramatic increase in solubility is expected as the pH of the aqueous medium rises above the compound's pKa.
Experimental Determination of Solubility: Protocols and Rationale
Accurate solubility measurement is paramount. The choice of method depends on the stage of drug development, balancing throughput with precision. The gold standard for definitive thermodynamic solubility is the shake-flask method, while potentiometric titration is invaluable for acidic compounds to concurrently determine pKa and intrinsic solubility.
Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method remains the most reliable technique for determining thermodynamic (or equilibrium) solubility, representing the true saturation point of a compound in a given solvent system at a specific temperature.[7][8]
Causality Behind the Protocol: The core principle is to allow a surplus of the solid compound to reach equilibrium with the solvent over an extended period. This ensures that the resulting solution is genuinely saturated and that the measured concentration reflects the maximum thermodynamic potential for dissolution. Temperature control is critical as solubility is temperature-dependent.[9][10]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of varying, physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[11] The excess solid is crucial to ensure equilibrium is established with the solid phase.[8]
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 25°C or 37°C) for a sufficient duration (24 to 48 hours) to ensure equilibrium is reached.[10][12]
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the excess solid without disturbing the equilibrium. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.
-
Solid Phase Analysis (Self-Validation): Recover the remaining solid from the vials and analyze it using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC). This crucial step verifies that the compound did not undergo a polymorphic or salt form change during the experiment, which would invalidate the solubility measurement.
Diagram: Shake-Flask Solubility Determination Workflow
Caption: Workflow for thermodynamic solubility measurement using the shake-flask method.
pKa and Intrinsic Solubility via Potentiometric Titration
For an ionizable compound like this compound, potentiometric titration is a powerful technique to determine both its pKa and its intrinsic aqueous solubility (S₀)—the solubility of the neutral, un-ionized form.[13][14]
Causality Behind the Protocol: This method involves titrating a solution or suspension of the weak acid with a strong base (e.g., NaOH). The resulting pH curve contains inflection points that correspond to the pKa and the point of precipitation, from which S₀ can be calculated. It is a highly precise method for characterizing the pH-solubility profile.[15][16]
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[17]
-
Sample Preparation: Prepare a solution or a fine suspension of a precisely weighed amount of this compound in a mixture of water and a small amount of co-solvent (if necessary to wet the compound) with a known ionic strength, maintained with an electrolyte like KCl.[17]
-
Titration: Place the sample vessel on a magnetic stirrer, immerse the pH electrode, and begin titrating by adding small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH).
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the expected equivalence point.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined at the half-equivalence point, where half of the acid has been neutralized.[17] The intrinsic solubility (S₀) can be calculated from the pH at which the compound begins to precipitate from a supersaturated solution, an event identified by a distinct change in the titration curve's slope. Specialized software is often used to analyze the titration data and derive these parameters accurately.[13][14]
Diagram: Potentiometric Titration Workflow
Caption: Workflow for determining pKa and intrinsic solubility via potentiometric titration.
Illustrative Solubility Data Presentation
While specific experimental data for this compound is not publicly available, the results from the aforementioned experiments would be summarized as follows for clear interpretation.
Table 1: Hypothetical Thermodynamic Solubility of this compound at 37°C
| Solvent / Buffer Medium | pH | Solubility (µg/mL) | Solubility (µM) | Method |
| Simulated Gastric Fluid (SGF) | 1.2 | < 1.0 | < 3.6 | Shake-Flask |
| Acetate Buffer | 4.5 | 15.5 | 55.1 | Shake-Flask |
| Simulated Intestinal Fluid (SIF) | 6.8 | 250.7 | 891.8 | Shake-Flask |
| Phosphate Buffer | 7.4 | > 1000 | > 3557 | Shake-Flask |
| Intrinsic Solubility (S₀) in Water | - | 0.8 | 2.8 | Potentiometric |
| pKa | - | 4.2 | - | Potentiometric |
This table presents illustrative data for educational purposes.
Key Factors Influencing Solubility
Several environmental and molecular factors can significantly alter the solubility of this compound. A thorough understanding of these is essential for formulation development.
-
pH: As demonstrated, pH is the most dominant factor.[18][19] The compound's solubility will be minimal at the acidic pH of the stomach and will increase significantly as it transitions to the more neutral pH of the small intestine. This pH-dependent profile is critical for predicting oral absorption.
-
Co-solvents: The low intrinsic solubility can be improved by using co-solvents (e.g., ethanol, propylene glycol, PEG 400) in liquid formulations. These water-miscible organic solvents reduce the polarity of the solvent system, enhancing the dissolution of lipophilic molecules.[18]
-
Temperature: The dissolution process can be either endothermic (absorbing heat) or exothermic (releasing heat). For most sparingly soluble solids, dissolution is endothermic, meaning solubility increases with temperature.[19][20] This must be controlled during experiments and considered during product storage.
-
Crystal Polymorphism: The solid-state form of the drug can have a profound impact. Different crystalline forms (polymorphs) or an amorphous form can exhibit different solubilities and dissolution rates. The most stable polymorph will typically have the lowest solubility.[8] It is vital to characterize and control the solid form of the active pharmaceutical ingredient (API).
-
Complexation: The use of complexing agents, such as cyclodextrins, can enhance aqueous solubility. These agents have a hydrophobic interior cavity that can encapsulate the lipophilic biphenyl portion of the molecule, while their hydrophilic exterior improves interaction with water.[18]
Conclusion
The solubility of this compound is a complex but predictable property, primarily dictated by its acidic pKa and the high lipophilicity of its dichlorobiphenyl core. Its characterization is not a single measurement but a comprehensive profile across a range of physiologically relevant conditions. The robust, self-validating protocols of the shake-flask method and potentiometric titration provide the definitive data required to understand its behavior. This knowledge is foundational for drug development professionals, enabling the design of rational formulation strategies—such as salt formation, pH modification, or the use of solubilizing excipients—to overcome the challenge of its low intrinsic aqueous solubility and unlock its therapeutic potential.
References
-
Biopharmaceutics Classification System. (n.d.). In Wikipedia. Retrieved from [Link]
- Bergström, C. A., et al. (2014). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Sciences, 103(9), 2575-2594.
- Jantratid, E., & Dressman, J. (2009). Biopharmaceutics Classification System: A Regulatory Approach. Dissolution Technologies.
-
Biorelevant. (n.d.). The BCS (Biopharmaceutical Classification System). Retrieved from: [Link]
-
Hilaris Publisher. (n.d.). The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. Retrieved from: [Link]
-
Fliszar, K. A., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 8973–8979. Available at: [Link]
- ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry.
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from: [Link]
-
GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). Retrieved from: [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available at: [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from: [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from: [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from: [Link]
-
Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from: [Link]
-
National Center for Biotechnology Information. (2011). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 12(2), 595–599. Available at: [Link]
-
Scribd. (n.d.). Factors Affecting Drug Solubility. Retrieved from: [Link]
-
SciELO. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 52(3). Available at: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility. Retrieved from: [Link]
-
Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from: [Link]
-
Outsourced Pharma. (2022). 4 Factors Affecting Solubility Of Drugs. Retrieved from: [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from: [Link]
-
National Center for Biotechnology Information. (2012). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 751, 10–28. Available at: [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from: [Link]
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. scielo.br [scielo.br]
- 11. biorelevant.com [biorelevant.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 19. ascendiacdmo.com [ascendiacdmo.com]
- 20. scribd.com [scribd.com]
Spectroscopic Data of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid: An In-depth Technical Guide
Foreword
Molecular Structure and Overview
(3',5'-Dichloro-biphenyl-2-yl)-acetic acid possesses a biphenyl core, a foundational structure in many pharmacologically active compounds. The presence of two chlorine atoms on one of the phenyl rings and an acetic acid moiety on the other introduces specific electronic and steric features that are expected to manifest distinctly in its spectroscopic signatures. A thorough understanding of these signatures is crucial for confirming the identity, purity, and stability of the compound during synthesis and subsequent studies.
Molecular Formula: C₁₄H₁₀Cl₂O₂ Molecular Weight: 281.13 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. The predicted ¹H and ¹³C NMR spectra of this compound in a standard solvent like CDCl₃ are discussed below.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to display a series of signals corresponding to the aromatic, methylene, and carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group, as well as through-space interactions between the two phenyl rings.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | 1H |
| Aromatic (H-3, H-4, H-5, H-6) | 7.20 - 7.50 | Multiplet | 4H |
| Aromatic (H-2', H-4', H-6') | 7.30 - 7.60 | Multiplet | 3H |
| Methylene (-CH₂-) | ~ 3.70 | Singlet | 2H |
Disclaimer: Predicted data is generated from computational models and should be used as a guide. Actual experimental values may vary.
Interpretation and Rationale:
-
The carboxylic acid proton is expected to be significantly deshielded, appearing as a broad singlet at a high chemical shift due to hydrogen bonding and its acidic nature.
-
The protons on the unsubstituted phenyl ring (H-3, H-4, H-5, H-6) will likely appear as a complex multiplet due to overlapping signals and spin-spin coupling.
-
The protons on the dichlorinated phenyl ring (H-2', H-4', H-6') are also expected to be in the aromatic region, with their precise chemical shifts and multiplicities influenced by the meta- and para-positions of the chlorine atoms.
-
The methylene protons (-CH₂-) adjacent to the carboxylic acid and the aromatic ring are anticipated to be a singlet, as they lack adjacent protons for coupling. Their chemical shift around 3.70 ppm is a result of being in a benzylic position and adjacent to a carbonyl group.
Caption: Predicted ¹H NMR chemical shift assignments.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-C OOH) | ~ 175 |
| Aromatic (Quaternary) | 135 - 145 |
| Aromatic (CH) | 125 - 135 |
| Methylene (-C H₂-) | ~ 40 |
Disclaimer: Predicted data is generated from computational models and should be used as a guide. Actual experimental values may vary.
Interpretation and Rationale:
-
The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing at a very high chemical shift.
-
The quaternary aromatic carbons , including those bonded to the other phenyl ring and the chlorine atoms, will be in the lower field region of the aromatic signals.
-
The protonated aromatic carbons will appear at slightly higher field than the quaternary carbons.
-
The methylene carbon is the most shielded carbon in the molecule, appearing at the lowest chemical shift.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.
Predicted Mass Spectrum (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 280, 282, 284 | Moderate | [M]⁺ (Molecular Ion) |
| 235, 237, 239 | High | [M - COOH]⁺ |
| 200, 202 | Moderate | [M - COOH - Cl]⁺ |
| 165 | Moderate | [M - COOH - 2Cl]⁺ |
Disclaimer: Predicted data is generated from computational models and should be used as a guide. Actual experimental values may vary.
Interpretation and Rationale:
-
The molecular ion peak is expected to show a characteristic isotopic cluster for a molecule containing two chlorine atoms, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively.
-
The most prominent fragmentation is the loss of the carboxylic acid group (mass of 45), leading to a stable benzylic carbocation. This fragment will also exhibit the isotopic pattern of two chlorine atoms.
-
Subsequent fragmentations may involve the loss of one or both chlorine atoms.
Caption: Predicted major fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Broad, Strong |
| 3000 - 3100 | C-H stretch (Aromatic) | Medium |
| 1700 - 1725 | C=O stretch (Carboxylic Acid) | Strong, Sharp |
| 1450 - 1600 | C=C stretch (Aromatic) | Medium to Strong |
| 1210 - 1320 | C-O stretch (Carboxylic Acid) | Medium |
| Below 800 | C-Cl stretch | Medium to Strong |
Disclaimer: Predicted data is based on characteristic group frequencies and should be used as a guide. Actual experimental values may vary.
Interpretation and Rationale:
-
The most prominent feature will be the broad O-H stretch of the carboxylic acid dimer, overlapping with the aromatic C-H stretches.
-
A very strong and sharp C=O stretch is characteristic of the carboxylic acid carbonyl group.
-
The aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region.
-
The C-Cl stretches will be found in the fingerprint region of the spectrum.
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed in this guide.
NMR Spectroscopy
Caption: Workflow for NMR data acquisition.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the solid compound and dissolve it in about 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform shimming to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. For the ¹³C spectrum, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. For the ¹H spectrum, integrate the signals to determine the relative number of protons. For both spectra, pick the peaks to determine their chemical shifts.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). For EI, introduce the sample via a direct insertion probe or a GC inlet. For ESI, infuse the solution directly or via an LC system.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For tandem MS (MS/MS), select the molecular ion as the precursor and acquire the product ion spectrum.
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid directly on the ATR crystal.
-
Instrumentation: Place the sample in the IR spectrometer.
-
Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or pure KBr to subtract from the sample spectrum.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, MS, and IR spectroscopic data for this compound. The predicted spectra and their interpretations offer a valuable resource for researchers working on the synthesis and characterization of this and related compounds. While these predictions are based on robust computational methods, experimental verification remains the gold standard. The provided experimental protocols offer a clear roadmap for obtaining such data. It is our hope that this guide will facilitate the seamless integration of this molecule into drug discovery and development workflows.
References
- Note: As this guide is based on predicted data, direct citations to experimental data are not applicable.
-
ACD/Labs. (2024). ACD/Spectrus Processor. Advanced Chemistry Development, Inc. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
NMRDB.org. (n.d.). Predict 1H and 13C NMR spectra. [Link]
-
NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
Biological activity of dichlorinated biphenyl acetic acids
An In-Depth Technical Guide to the Biological Activity of Dichlorinated Biphenyl Acetic Acids
Executive Summary
Dichlorinated biphenyl acetic acids represent a compelling class of compounds structurally related to potent nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac. Their biological activity is primarily dictated by the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade. The position of the chlorine substituents on the biphenyl scaffold significantly influences their inhibitory potency and selectivity towards COX isoforms. This guide provides a comprehensive technical overview of the core mechanisms of action for dichlorinated biphenyl acetic acids, detailed protocols for their in vitro evaluation, and insights into their structure-activity relationships. It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and characterize this class of molecules.
Introduction: The Anti-Inflammatory Potential of Biphenyl Acetic Acids
Biphenyl acetic acid derivatives are a cornerstone in medicinal chemistry, recognized for their diverse pharmacological applications.[1][2] A key derivative, 2-phenylacetic acid, is the foundational structure for several widely used NSAIDs. The introduction of halogen atoms, particularly chlorine, to the biphenyl rings can profoundly alter the compound's electronic and steric properties, leading to enhanced biological activity.[3]
Polychlorinated biphenyls (PCBs) have been studied extensively, showing that their biological effects are highly dependent on their specific structure and chlorination pattern.[4][5][6] Analogously, for biphenyl acetic acids, dichlorination is a strategic modification aimed at enhancing their anti-inflammatory properties, which are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes.[7][8] This guide delineates the primary biological target of these compounds and provides the experimental framework necessary to quantify their activity and preliminary safety profile.
Core Mechanism of Action: Inhibition of the Arachidonic Acid Cascade
The anti-inflammatory effects of dichlorinated biphenyl acetic acids are rooted in their ability to interrupt the arachidonic acid (AA) signaling pathway. In response to inflammatory stimuli, the enzyme phospholipase A2 releases AA from the cell membrane. The cyclooxygenase (COX) enzymes then convert AA into prostaglandins, which are potent mediators of pain, fever, and inflammation.[9]
There are two primary isoforms of the COX enzyme:
-
COX-1: Constitutively expressed in most tissues, it is responsible for producing prostaglandins that regulate essential physiological processes, including gastric protection and platelet aggregation.[10]
-
COX-2: An inducible enzyme, its expression is upregulated at sites of inflammation. Its products are key contributors to the inflammatory response.[10]
Dichlorinated biphenyl acetic acids, like other NSAIDs, are hypothesized to act as competitive inhibitors, binding to the active site of COX enzymes and preventing the entry of arachidonic acid. The efficacy and side-effect profile of a given compound are determined by its relative inhibitory potency against COX-1 versus COX-2. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs, as it minimizes the gastrointestinal side effects associated with COX-1 inhibition.
Caption: The Arachidonic Acid Cascade and the inhibitory action of dichlorinated biphenyl acetic acids.
In Vitro Evaluation of Biological Activity
A systematic in vitro assessment is crucial to characterize the potency, selectivity, and safety of novel compounds. The following section details the core assays for evaluating dichlorinated biphenyl acetic acids.
Primary Target Engagement: Cyclooxygenase Inhibition Assays
The initial step is to determine the compound's ability to directly inhibit COX-1 and COX-2 enzyme activity. A common and reliable method is a colorimetric or ELISA-based inhibitor screening assay, which measures the peroxidase component of COX activity or the direct production of prostaglandins.[10][11][12]
Caption: General experimental workflow for an in vitro COX inhibitor screening assay.
This protocol is adapted from commercially available kits and established methodologies.[9][13]
A. Reagent Preparation:
-
Assay Buffer: Prepare a 0.1 M Tris-HCl buffer, pH 8.0, containing 5 mM EDTA and 2 mM phenol.
-
Heme Cofactor: Prepare a stock solution of heme in DMSO and dilute to the final working concentration in Assay Buffer.
-
Enzyme Dilution: Dilute purified ovine COX-1 or human recombinant COX-2 to the desired concentration in ice-cold Assay Buffer.
-
Arachidonic Acid (Substrate): Prepare a stock solution in ethanol. Dilute to the working concentration in Assay Buffer immediately before use.
-
Test Compound Dilution: Prepare a 10 mM stock solution of each dichlorinated biphenyl acetic acid in DMSO. Perform serial dilutions in DMSO to generate a range of concentrations for IC50 determination.
B. Assay Procedure:
-
Background Wells: To designated wells of a 96-well plate, add 160 µL of Assay Buffer, 10 µL of Heme, and 10 µL of heat-inactivated enzyme.
-
100% Activity Wells: To designated wells, add 160 µL of Assay Buffer, 10 µL of Heme, and 10 µL of active enzyme (COX-1 or COX-2).
-
Inhibitor Wells: To the remaining wells, add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of active enzyme, and 10 µL of the diluted test compound.
-
Rationale: Adding the inhibitor before the substrate allows the compound to bind to the enzyme's active site. A 10-minute pre-incubation is often optimal for time-dependent inhibitors.[13]
-
-
Pre-incubation: Gently shake the plate and incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add 10 µL of the arachidonic acid solution to all wells to start the reaction.
-
Reaction Incubation: Quickly mix and incubate for exactly 2 minutes at 37°C.
-
Reaction Termination & Detection: Add 30 µL of a saturated stannous chloride solution to stop the reaction. The resulting prostaglandin PGG2 is reduced to PGF2α. The amount of PGF2α is then quantified using a specific ELISA procedure as described by the kit manufacturer.[13]
C. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration that causes 50% inhibition) using non-linear regression analysis.
The following table presents hypothetical data for representative dichlorinated biphenyl acetic acid (DC-BPAA) isomers compared to diclofenac, a known NSAID.
Table 1: Hypothetical IC50 Values for COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| 2',3'-DC-BPAA | 5.2 | 0.8 | 6.5 |
| 3',4'-DC-BPAA | 15.8 | 1.1 | 14.4 |
| 2,6-DC-BPAA | 25.1 | 18.5 | 1.4 |
| Diclofenac | 7.1 | 1.3 | 5.5 |
Cellular Consequence: Prostaglandin E2 (PGE2) Quantification
To confirm that enzyme inhibition translates to a functional effect in a cellular context, it is essential to measure the production of key inflammatory mediators like Prostaglandin E2 (PGE2). This is typically done using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[11][12][14]
This protocol outlines the general steps for quantifying PGE2 from the supernatant of cultured cells (e.g., macrophages stimulated with lipopolysaccharide, LPS).[15][16]
-
Cell Culture and Treatment:
-
Plate appropriate cells (e.g., RAW 264.7 macrophages) in a 24-well plate and grow to ~80% confluency.
-
Pre-treat cells with various concentrations of the test compounds for 1 hour.
-
Induce inflammation by adding an inflammatory stimulus like LPS (1 µg/mL).
-
Incubate for 16-24 hours to allow for PGE2 production and accumulation in the supernatant.
-
Rationale: This cell-based model mimics an inflammatory environment, providing a more physiologically relevant system to test compound efficacy.
-
-
Sample Collection: Carefully collect the cell culture supernatant, centrifuge to remove debris, and store at -80°C until analysis.
-
ELISA Procedure:
-
Prepare PGE2 standards by serially diluting the provided stock.[16]
-
Add 50 µL of standards, controls, and collected cell culture supernatants to the appropriate wells of a PGE2 antibody-coated microplate.
-
Add 50 µL of a biotin-labeled PGE2 conjugate to each well.[15]
-
Rationale: This is a competitive assay. Unlabeled PGE2 in the sample competes with the labeled PGE2 for binding to the limited number of antibody sites on the plate. The more PGE2 in the sample, the less labeled PGE2 will bind.
-
Cover the plate and incubate for 1-2 hours at 37°C.
-
Wash the plate 3-5 times with the provided Wash Buffer to remove unbound reagents.
-
Add 100 µL of avidin-conjugated Horseradish Peroxidase (HRP) to each well and incubate for 30-60 minutes.
-
Wash the plate again to remove unbound HRP.
-
Add 90 µL of TMB Substrate Solution. A blue color will develop. Incubate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition and Analysis:
-
Immediately read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the PGE2 concentration in the unknown samples by interpolating their absorbance values from the standard curve. The signal intensity is inversely proportional to the amount of PGE2 in the sample.[14]
-
Off-Target Effects & Safety: Cytotoxicity Profiling
A critical aspect of drug development is to ensure that the observed biological activity is not a result of general cellular toxicity.[17][18] Cytotoxicity assays are essential for determining the therapeutic window of a compound. The Lactate Dehydrogenase (LDH) release assay is a common method used to assess damage to the cell membrane.[19]
-
Cell Plating: Seed cells (e.g., HEK293 or HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the dichlorinated biphenyl acetic acids for 24-48 hours. Include wells for an untreated control (low control) and a lysis control (high control, treated with a lysis buffer).
-
Supernatant Transfer: After incubation, centrifuge the plate gently. Carefully transfer a portion of the supernatant from each well to a new, clear 96-well plate.
-
Rationale: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. Measuring its activity in the supernatant provides a quantitative measure of cytotoxicity.[19]
-
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light. During this time, LDH will convert lactate to pyruvate, generating NADH. The diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.
-
Measurement: Read the absorbance at 490 nm.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity for each sample using the formula: % Cytotoxicity = [(Sample Abs - Low Control Abs) / (High Control Abs - Low Control Abs)] * 100
-
Determine the CC50 (the concentration that causes 50% cell death).
-
Table 2: Hypothetical Cytotoxicity Data and Therapeutic Index
| Compound | Cell Line | CC50 (µM) | Therapeutic Index (CC50 / COX-2 IC50) |
|---|---|---|---|
| 2',3'-DC-BPAA | HEK293 | > 100 | > 125 |
| 3',4'-DC-BPAA | HEK293 | 85 | 77.3 |
| 2,6-DC-BPAA | HEK293 | 62 | 3.4 |
| Diclofenac | HEK293 | 95 | 73.1 |
Structure-Activity Relationship (SAR) Insights
The biological activity of dichlorinated biphenyl acetic acids is highly dependent on the substitution pattern of the chlorine atoms.[3]
-
Positional Influence: Chlorine atoms in the meta (3, 3', 5, 5') and para (4, 4') positions of the biphenyl rings are often associated with higher activity. This is because these positions can influence the torsional angle between the two phenyl rings, potentially locking the molecule into a conformation that is favorable for binding to the COX active site.[4][5]
-
Ortho-Substitution: Substitution at the ortho positions (2, 2', 6, 6') can introduce steric hindrance. This may decrease binding affinity, as seen in the hypothetical data for 2,6-DC-BPAA (Table 1), or it could enforce a non-coplanar conformation that might be beneficial for selectivity.[7]
-
Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the pKa of the acetic acid moiety and influence the molecule's overall electronic distribution, affecting its interaction with amino acid residues in the enzyme's active site.
Further research involving a broader range of isomers is necessary to build a comprehensive SAR model for this class of compounds.
Conclusion and Future Directions
Dichlorinated biphenyl acetic acids are a promising class of anti-inflammatory agents whose primary mechanism of action is the inhibition of COX enzymes. This guide has provided the fundamental principles and detailed experimental protocols required for their initial in vitro characterization, including the assessment of potency, selectivity, and cytotoxicity. The structure-activity relationships, governed by the specific chlorination pattern, highlight the potential for rational design to optimize activity and minimize off-target effects.
Future research should focus on expanding the library of isomers to refine SAR models, conducting in vivo studies in animal models of inflammation to confirm efficacy, and performing comprehensive ADME/Tox profiling to assess their drug-like properties.
References
-
Kulmacz, R. J., & Wang, L. H. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1837-1843. [Link]
-
Chemistry LibreTexts. (2024). 3.4: Different Cytotoxicity Assays. [Link]
-
baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]
-
BMG Labtech. (2022). Cytotoxicity Assays – what your cells don't like. [Link]
-
Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell & Molecular Pharmacology, 8, 238. [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Prostaglandin E2 (PGE2). [Link]
-
IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648. [Link]
-
Elabscience. (n.d.). PGE2 (Prostaglandin E2) ELISA Kit. [Link]
-
PubMed - NIH. (2006). An ELISA method to measure inhibition of the COX enzymes. [Link]
-
Voronkov, A., et al. (2021). In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1. International Journal of Molecular Sciences, 22(11), 5899. [Link]
-
Thu, V. T., et al. (2017). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 145, 449-455. [Link]
-
Ballo, M., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 17(2), 34-42. [Link]
-
Morini, G., et al. (2008). Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. Bioorganic & Medicinal Chemistry, 16(23), 9878-9888. [Link]
-
Arora, P. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1039-1044. [Link]
-
Lopes, D., et al. (2013). In vitro assessment of NSAIDs-membrane interactions: significance for pharmacological actions. Journal of Pharmaceutical Sciences, 102(10), 3795-3804. [Link]
-
Gallardo, V., et al. (2005). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. International Journal of Pharmaceutics, 290(1-2), 135-142. [Link]
-
Atkinson, D. C., et al. (1978). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Journal of Medicinal Chemistry, 21(7), 643-649. [Link]
-
Péntek, A., et al. (2017). In Vitro Diagnosis of Hypersensitivity to Nonsteroidal Anti-Inflammatory Drugs (NSAID) Comparison of Two Methods. Journal of Allergy and Clinical Immunology, 139(2), AB124. [Link]
-
Upadhyay, S., & Saikia, P. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2539-S2559. [Link]
- Google Patents. (2012). CN102432457A - Synthetic method of biphenylacetic acid.
-
El-Sayed, R., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456-18501. [Link]
-
Safe, S. (1984). Polychlorinated biphenyls (PCBs): structure-function relationships and mechanism of action. Annual Review of Pharmacology and Toxicology, 24, 391-424. [Link]
-
Atkinson, D. C., & Leach, E. C. (1976). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). Agents and Actions, 6(5), 657-666. [Link]
- Google Patents. (2021). CN109809984B - Simple preparation method of 2, 6-dichlorophenylacetic acid.
-
Zhang, R., et al. (2021). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Journal of Medicinal Chemistry, 64(14), 10175-10191. [Link]
-
LookChem. (n.d.). 2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid. [Link]
-
Woźniak-Kotur, M., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 22(19), 10398. [Link]
-
PubMed - NIH. (1984). PCBs: structure-function relationships and mechanism of action. [Link]
-
Du, M., et al. (2024). 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops. Communications Biology, 7(1), 164. [Link]
-
Parkinson, A., et al. (1981). Biological activity of polychlorinated biphenyls related to conformational structure. Life Sciences, 29(23), 2415-2423. [Link]
-
Stankov, S., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules, 29(12), 2824. [Link]
-
ResearchGate. (2019). Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. [Link]
-
Deep, A., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta Poloniae Pharmaceutica, 67(1), 63-67. [Link]
-
Wang, H., et al. (2019). Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid. Molecules, 24(7), 1369. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. PCBs: structure–function relationships and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCBs: structure-function relationships and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological activity of polychlorinated biphenyls related to conformational structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academicjournals.org [academicjournals.org]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cloud-clone.com [cloud-clone.com]
- 16. arborassays.com [arborassays.com]
- 17. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 18. omicsonline.org [omicsonline.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Potential therapeutic targets of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid
An In-depth Technical Guide to the Potential Therapeutic Targets of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a synthetic organic compound featuring a dichlorinated biphenyl core linked to an acetic acid moiety. The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active agents. Its derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, anti-proliferative, and antihypertensive effects[1][2][3]. The addition of an acetic acid group to this aromatic system is particularly noteworthy, as this is a classic pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs), which primarily function by inhibiting cyclooxygenase (COX) enzymes[4].
This guide provides a comprehensive analysis of the potential therapeutic targets of this compound. Eschewing a rigid template, we will build a logical, evidence-based narrative starting from the most probable mechanisms of action, derived from structural analogy to established drug classes, and extending to exploratory targets. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating experimental protocols to rigorously investigate the compound's therapeutic potential.
Part 1: Primary Therapeutic Hypothesis: Targeting the Prostaglandin E2 Biosynthesis Pathway
The molecular architecture of this compound strongly suggests its primary mechanism of action involves the modulation of inflammatory pathways, specifically the arachidonic acid cascade. This pathway is responsible for the synthesis of prostaglandins, potent lipid mediators of inflammation, pain, and fever[5].
Primary Target 1: Cyclooxygenase (COX) Isoforms
Expertise & Experience: The Causality Behind the Hypothesis
The most direct hypothesis is that this compound functions as a classic NSAID. NSAIDs compete with the natural substrate, arachidonic acid, for the active site of COX enzymes[4]. A critical interaction for many acidic NSAIDs is the formation of a salt bridge between their carboxylate group and a positively charged arginine residue (Arg-120) at the mouth of the COX active site channel[4][6][7]. Given that our compound of interest possesses this key carboxylic acid feature, evaluating its inhibitory activity against COX-1 and COX-2 is the logical starting point. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is an inducible enzyme, upregulated during inflammation and in tumorigenesis[8]. Determining the compound's activity and selectivity for these isoforms is crucial for predicting its therapeutic window and potential side effects.
Signaling Pathway: Prostaglandin Synthesis via COX
Caption: The cyclooxygenase pathway converting arachidonic acid to pro-inflammatory prostaglandins.
Experimental Protocol: Cell-Free COX-1/COX-2 Inhibition Assay
This protocol provides a direct measure of the compound's ability to inhibit enzyme activity, independent of cellular uptake or metabolism.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human COX-1 and COX-2.
-
Materials:
-
Recombinant human COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Colorimetric or fluorometric COX activity assay kit (e.g., measuring the peroxidase activity component).
-
Test compound, dissolved in DMSO.
-
Positive controls: A non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib).
-
96-well microplates.
-
-
Methodology:
-
Prepare a serial dilution of the test compound in DMSO, typically from 100 µM to 1 nM. Prepare identical dilutions for the positive controls.
-
In a 96-well plate, add the reaction buffer, heme cofactor, and the respective enzyme (COX-1 or COX-2) to each well.
-
Add 1 µL of the diluted test compound, control, or DMSO (vehicle control) to the appropriate wells.
-
Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme. This pre-incubation is critical for time-dependent inhibitors.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Immediately measure the signal (absorbance or fluorescence) over time using a plate reader. The rate of signal change is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Primary Target 2: Microsomal Prostaglandin E Synthase-1 (mPGES-1)
Expertise & Experience: The Causality Behind the Hypothesis
Targeting mPGES-1 represents a more refined therapeutic strategy. This enzyme functions downstream of COX, specifically catalyzing the conversion of PGH2 to Prostaglandin E2 (PGE2), a primary mediator of inflammation, pain, and cancer progression[9]. Research has identified derivatives of 3-biphenyl-2-yl propionic acid and 4-phenyl-(thiophen-2-yl)acetic acid as inhibitors of mPGES-1[9]. The structural similarity of this compound to these compounds provides a strong rationale for investigating it as a potential mPGES-1 inhibitor. The key advantage of this target is that inhibiting mPGES-1 selectively blocks the production of pro-inflammatory PGE2 while preserving the synthesis of other, potentially beneficial, prostanoids, thereby promising a better safety profile than broad-spectrum COX inhibitors.
Signaling Pathway: Downstream Role of mPGES-1
Caption: Selective inhibition of mPGES-1 blocks PGE2 synthesis while sparing other prostanoids.
Experimental Protocol: Cell-Free mPGES-1 Inhibition Assay
This protocol assesses the direct inhibitory effect of the compound on mPGES-1 activity.
-
Objective: To determine the IC50 of this compound against recombinant human mPGES-1.
-
Materials:
-
Microsomal fractions from cells overexpressing human mPGES-1.
-
Prostaglandin H2 (PGH2) substrate (highly unstable, requires careful handling).
-
Glutathione (GSH), a required cofactor for mPGES-1.
-
PGE2 enzyme immunoassay (EIA) kit.
-
Test compound and a known mPGES-1 inhibitor (e.g., CAY10526) as a positive control.
-
-
Methodology:
-
Prepare serial dilutions of the test compound and positive control in a suitable buffer.
-
In a reaction tube on ice, combine the reaction buffer, GSH, and the mPGES-1 containing microsomes.
-
Add the test compound or control and pre-incubate for 10-15 minutes on ice.
-
Initiate the reaction by adding a fresh solution of PGH2 substrate.
-
Allow the reaction to proceed for a short duration (e.g., 60 seconds) at a controlled temperature (e.g., 4°C).
-
Terminate the reaction by adding a stop solution (e.g., containing FeCl2) which quenches unreacted PGH2.
-
Quantify the amount of PGE2 produced in each reaction tube using a competitive PGE2 EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for the PGE2 EIA.
-
Calculate the concentration of PGE2 produced in each sample.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot and fit the data as described for the COX assay to determine the IC50 value.
-
Part 2: Exploratory Therapeutic Targets
Beyond the primary hypothesis, the compound's structure merits investigation against other targets implicated in oncology and neurology.
Exploratory Target 1: Fibroblast Activation Protein (FAP)
Expertise & Experience: The Causality Behind the Hypothesis
Fibroblast Activation Protein (FAP) is a serine protease highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of over 90% of epithelial cancers[10]. It is also expressed in areas of fibrosis and inflammation[11]. This makes FAP an attractive target for both diagnostics and therapeutics in oncology and other diseases[11][12][13]. While there is no direct literature linking biphenyl acetic acids to FAP, the development of small-molecule FAP inhibitors (FAPIs) is an active area of research[10][12]. Exploring the activity of this compound against FAP is a scientifically sound exploratory step to uncover novel mechanisms of action, particularly if the compound shows anti-proliferative effects in cell-based assays that cannot be explained by prostaglandin inhibition alone.
Experimental Protocol: FAP Enzymatic Inhibition Assay
-
Objective: To screen for and quantify the inhibitory activity of the test compound against FAP.
-
Materials:
-
Recombinant human FAP enzyme.
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AFC).
-
A known FAP inhibitor as a positive control.
-
Assay buffer (e.g., Tris-HCl).
-
Black, opaque 96-well plates.
-
-
Methodology:
-
Dispense diluted FAP enzyme into the wells of the 96-well plate.
-
Add the test compound over a range of concentrations.
-
Incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).
-
-
Data Analysis: Calculate the reaction velocity (rate of fluorescence increase) for each well and determine the IC50 value as previously described.
Exploratory Target 2: GABAergic System Modulation
Expertise & Experience: The Causality Behind the Hypothesis
The parent compound, biphenyl acetic acid (BPAA), has been shown to have a proconvulsant effect in vivo, particularly when co-administered with certain fluoroquinolone antibiotics[14]. This activity suggests a potential interaction with the central nervous system, possibly through modulation of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA)[14]. Valproic acid, though structurally simpler, exerts its anti-epileptic effects in part by increasing GABA levels[15][16][17][18]. While this proconvulsant history may suggest a liability, it also opens the door to investigating the compound's potential to modulate neuronal pathways. Understanding its interaction with the GABAergic system is critical for a complete pharmacological profile, both for identifying potential neuro-therapeutic applications and for assessing safety.
Experimental Protocol: GABA-A Receptor Binding Assay
-
Objective: To determine if the test compound binds to the GABA-A receptor complex.
-
Materials:
-
Rat or human brain membrane preparations (rich in GABA-A receptors).
-
A radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [3H]Muscimol for the GABA binding site or [3H]Flunitrazepam for the benzodiazepine site).
-
Non-labeled ligands for non-specific binding determination (e.g., GABA or Diazepam).
-
Scintillation counter and vials.
-
-
Methodology:
-
In reaction tubes, combine the brain membrane preparation, radiolabeled ligand, and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of tubes will contain a high concentration of the corresponding non-labeled ligand.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 or Ki (inhibition constant) value, which represents the concentration of the compound that displaces 50% of the radioligand from the receptor.
Integrated Experimental Workflow and Data Interpretation
A tiered approach is the most efficient strategy for characterizing a novel compound. The workflow should prioritize the most likely targets before expanding to exploratory ones.
Workflow: Tiered Target Validation Strategy
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Prostaglandin - Wikipedia [en.wikipedia.org]
- 6. THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase - Proteopedia, life in 3D [proteopedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Fibroblast Activation Protein Inhibitor (FAPI)-Based Theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Fibroblast Activation Protein Inhibitor–Based Radionuclide Therapies: Current Status and Future Directions | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. A pharmacokinetic/pharmacodynamic approach to show that not all fluoroquinolones exhibit similar sensitivity toward the proconvulsant effect of biphenyl acetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Valproate - Wikipedia [en.wikipedia.org]
- 17. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 18. droracle.ai [droracle.ai]
(3',5'-Dichloro-biphenyl-2-yl)-acetic acid: A Technical Guide for Medicinal Chemistry
A comprehensive exploration of a sparsely documented yet potentially significant molecule in drug discovery.
Foreword: Navigating the Uncharted Territory of a Niche Biphenyl Derivative
In the vast landscape of medicinal chemistry, the biphenyl scaffold stands as a testament to structural versatility and therapeutic potential. Its derivatives have given rise to a multitude of drugs, from anti-inflammatory agents to antihypertensives.[1][2][3] This guide delves into a specific, yet largely unexplored, member of this family: (3',5'-Dichloro-biphenyl-2-yl)-acetic acid .
A thorough review of the existing scientific literature reveals a notable scarcity of dedicated research on this particular isomer. While its existence is confirmed through commercial availability, its synthesis, biological activity, and therapeutic potential remain largely undocumented. This guide, therefore, adopts a unique approach. It serves not as a retrospective summary of established knowledge, but as a prospective technical manual for the researchers, scientists, and drug development professionals seeking to explore this uncharted territory.
By leveraging established principles of medicinal chemistry and drawing parallels with structurally related and well-characterized analogs, this document provides a robust framework for initiating research into this compound. We will propose a viable synthetic route, explore potential biological targets and therapeutic applications based on structure-activity relationships of its isomers, and provide detailed, actionable protocols to empower the scientific community to unlock the potential of this enigmatic molecule.
Core Molecular Attributes: A Snapshot
While extensive experimental data is not publicly available, we can define the fundamental properties of this compound based on its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | Calculated |
| Molecular Weight | 281.13 g/mol | Calculated |
| IUPAC Name | (3',5'-Dichlorobiphenyl-2-yl)acetic acid | IUPAC Nomenclature |
| CAS Number | Not available | - |
| Appearance | White to off-white solid (predicted) | General property of similar compounds |
| Purity | 97% | [3] |
Navigating the Synthetic Landscape: A Proposed Pathway
The synthesis of biphenyl acetic acid derivatives is a well-established field, with the Suzuki-Miyaura cross-coupling reaction being a cornerstone for the formation of the crucial biphenyl bond.[1][4][5][6] This palladium-catalyzed reaction offers high yields and excellent functional group tolerance, making it an ideal candidate for the synthesis of our target molecule.
Here, we propose a two-step synthetic route starting from commercially available precursors.
Proposed Synthetic Scheme
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from established procedures for the synthesis of analogous biphenyl acetic acids, such as Felbinac.[4][7][8][9]
Step 1: Suzuki-Miyaura Coupling to form Ethyl (3',5'-Dichlorobiphenyl-2-yl)acetate
-
Reaction Setup: In a round-bottom flask, combine ethyl 2-bromophenylacetate (1.0 eq.), 3,5-dichlorophenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Solvent and Base: Add a suitable solvent system, for example, a 3:1 mixture of toluene and ethanol, followed by an aqueous solution of a base like sodium carbonate (2.0 eq.).
-
Reaction Conditions: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ester intermediate.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified ethyl (3',5'-dichlorobiphenyl-2-yl)acetate (1.0 eq.) in a mixture of ethanol and water.
-
Hydrolysis: Add an excess of a base, such as sodium hydroxide (3.0 eq.), and heat the mixture to reflux.
-
Monitoring: Monitor the hydrolysis by TLC until the ester is no longer present.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Carefully acidify the aqueous layer with a mineral acid (e.g., 1M HCl) to a pH of approximately 2-3. A precipitate should form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound. Further purification can be achieved by recrystallization.
Medicinal Chemistry Potential: An Extrapolative Analysis
In the absence of direct biological data, we can infer the potential therapeutic applications of this compound by examining its structural features and comparing them to known bioactive molecules.
Structural Analogs and Their Activities
The biphenyl acetic acid scaffold is a well-known pharmacophore, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs). The general mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
| Analog | Structure | Known Activity |
| Felbinac | 4-Biphenylacetic acid | Anti-inflammatory, analgesic |
| Diclofenac | 2-(2,6-Dichloroanilino)phenylacetic acid | Potent NSAID, COX inhibitor[10] |
| Other Dichlorinated Phenylacetic Acids | Various isomers | Potential as antivirals, choline acetylase inhibitors[11] |
The presence of the dichloro substitution pattern on the biphenyl ring is a common strategy in drug design to modulate lipophilicity, metabolic stability, and receptor binding affinity.[2]
Postulated Mechanism of Action and Therapeutic Targets
Based on its structural similarity to known NSAIDs, a primary hypothesis is that this compound could function as a COX inhibitor . The acetic acid moiety is crucial for binding to the active site of COX enzymes. The dichlorinated biphenyl portion would likely occupy a hydrophobic pocket, with the specific substitution pattern influencing potency and selectivity for COX-1 versus COX-2.
Caption: Postulated mechanism of action via COX enzyme inhibition.
Beyond inflammation, other biphenyl derivatives have shown a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[3] Therefore, screening this compound against a broader panel of biological targets is warranted.
Future Directions and Conclusion
This compound represents a molecule at the frontier of medicinal chemistry research. While this guide has provided a foundational framework for its synthesis and potential applications, the true value of this compound will only be revealed through rigorous experimental investigation.
Key research avenues to pursue include:
-
Definitive Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the compound using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography).
-
In Vitro Biological Screening: Evaluating the compound's activity against COX-1 and COX-2 enzymes, as well as a broader panel of kinases and other relevant biological targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with variations in the substitution pattern of the chlorine atoms and the position of the acetic acid moiety to understand the key structural determinants of activity.
-
Pharmacokinetic Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound to determine its drug-like potential.
This technical guide is intended to be a catalyst for discovery. By providing a starting point for the synthesis and biological evaluation of this compound, we hope to inspire further research that will ultimately define its place within the arsenal of medicinal chemistry.
References
-
Synthesis of Felbinac acid and Felbinac ester via PEPPSI palladium N-heterocyclic carbene catalytic system. Taylor & Francis Online. [Link]
-
Facile Synthesis of 4-Biphenylacetic Acid (Felbinac). YAKHAK HOEJI | Korea Science. [Link]
-
Full article: Synthesis of Felbinac acid and Felbinac ester via PEPPSI palladium N-heterocyclic carbene catalytic system. Taylor & Francis Online. [Link]
- Synthetic method of felbinac non-steroidal anti-inflammatory agent.
- Preparation method of felbinac.
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. [Link]
-
Willgerodt-Kindler Reaction. Merck Index. [Link]
-
Studies of choline acetylase inhibition by DDA (dichloro-diphenylacetic acid) and its possible relationship to DDT toxicity. PubMed. [Link]
-
Willgerodt rearrangement. Wikipedia. [Link]
-
Willgerodt‐Kindler Reac1on. MSU chemistry. [Link]
-
Willgerodt-Kindler Reaction. Organic Chemistry Portal. [Link]
-
Willgerodt-Kindler Reaction. SynArchive. [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Controlled Release. [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]
-
Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. [Link]
-
Suzuki Coupling. YouTube. [Link]
-
Phenylacetic acid derivatives as hPPAR agonists. PubMed. [Link]
-
2-[(2,3-Dichlorophenyl)amino]phenylacetic acid. PubChem. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [Link]
-
Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. National Institutes of Health. [Link]
-
Phenylacetic acid. Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. tandfonline.com [tandfonline.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Facile Synthesis of 4-Biphenylacetic Acid (Felbinac) -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 8. CN103086875A - Synthetic method of felbinac non-steroidal anti-inflammatory agent - Google Patents [patents.google.com]
- 9. CN104086394A - Preparation method of felbinac - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Studies of choline acetylase inhibition by DDA (dichloro-diphenylacetic acid) and its possible relationship to DDT toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (3',5'-Dichloro-biphenyl-2-yl)-acetic acid (Fenclofenac): From Discovery to Discontinuation
This technical guide provides a comprehensive overview of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid, more commonly known as fenclofenac. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its discovery, mechanism of action, synthesis, and the clinical history that ultimately led to its withdrawal from the market. This document moves beyond a simple recitation of facts to explain the scientific reasoning behind its development and the critical evaluation of its therapeutic profile.
Introduction: The Rise and Fall of a Non-Steroidal Anti-Inflammatory Drug
Fenclofenac is a non-steroidal anti-inflammatory drug (NSAID) that emerged in the late 1970s as a promising therapeutic agent for rheumatic diseases. Possessing analgesic, antipyretic, and anti-inflammatory properties, it offered a new option for patients suffering from chronic inflammatory conditions. However, its time in the clinical sphere was short-lived. This guide will delve into the scientific journey of fenclofenac, from its molecular conception to the post-marketing surveillance that revealed a safety profile incompatible with continued clinical use.
Discovery and Pharmaceutical Lineage
Fenclofenac was developed by the pharmaceutical division of Reckitt & Colman (now Reckitt Benckiser), a British company with a long history in the pharmaceutical industry. The drug was introduced in 1978 for the treatment of rheumatic disorders. The development of fenclofenac was part of a broader effort within the pharmaceutical industry to synthesize novel NSAIDs with improved efficacy and tolerability compared to existing treatments.
Mechanism of Action: Targeting the Arachidonic Acid Cascade
Like other NSAIDs, the primary mechanism of action of fenclofenac is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever. By blocking COX, fenclofenac effectively reduces the production of these pro-inflammatory molecules.
Below is a diagram illustrating the signaling pathway targeted by fenclofenac.
Caption: Fenclofenac inhibits both COX-1 and COX-2, blocking prostaglandin synthesis.
Chemical Synthesis of this compound
The synthesis of fenclofenac involves a multi-step process. The following is a representative protocol adapted from established synthetic routes for similar phenylacetic acid derivatives.
Experimental Protocol: Synthesis of Fenclofenac
Step 1: Synthesis of 2-acetyl-2',4'-dichlorodiphenyl ether
-
To a solution of 2,4-dichlorophenol and 2-chloroacetophenone in a suitable solvent such as dimethylformamide (DMF), add sodium hydroxide and a catalytic amount of powdered copper.
-
Heat the reaction mixture under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-acetyl-2',4'-dichlorodiphenyl ether.
Step 2: Willgerodt-Kindler Reaction
-
Mix the crude 2-acetyl-2',4'-dichlorodiphenyl ether with sulfur and morpholine.
-
Heat the mixture under reflux. This reaction converts the acetyl group to a thioamide.
-
After the reaction is complete, remove the excess morpholine and sulfur.
Step 3: Hydrolysis to Fenclofenac
-
Hydrolyze the resulting thioamide using a strong acid or base (e.g., concentrated hydrochloric acid or sodium hydroxide solution).
-
Acidify the reaction mixture to precipitate the crude this compound.
-
Collect the precipitate by filtration and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure fenclofenac.
Caption: A three-step synthetic workflow for the preparation of fenclofenac.
Biological Activity Assessment: Cyclooxygenase Inhibition Assay
To evaluate the inhibitory activity of compounds like fenclofenac on COX-1 and COX-2, an in vitro enzyme-linked immunosorbent assay (ELISA) is a commonly employed method. This assay quantifies the production of prostaglandin E2 (PGE2), a major product of the COX enzymes.
Experimental Protocol: COX Inhibition ELISA
-
Enzyme and Inhibitor Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2. Prepare a series of dilutions of the test compound (fenclofenac) and a known non-selective NSAID control (e.g., indomethacin).
-
Reaction Incubation: In a microplate, add the reaction buffer, heme cofactor, the COX enzyme (either COX-1 or COX-2), and the test compound or vehicle control.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of arachidonic acid.
-
Reaction Termination: After a defined incubation period, terminate the reaction.
-
PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Caption: A streamlined workflow for assessing the COX inhibitory activity of fenclofenac.
Clinical History and Market Withdrawal
Fenclofenac was marketed for the treatment of rheumatoid arthritis and other inflammatory conditions. Clinical trials demonstrated its efficacy to be comparable to other NSAIDs available at the time. However, post-marketing surveillance revealed a concerning number of adverse drug reactions.
By 1984, the use of fenclofenac in the United Kingdom was associated with a significant number of serious adverse effects, predominantly skin rashes.[1] These were not limited to mild dermatological reactions; some cases were severe and even fatal.[1] This led the UK Committee on Safety of Medicines to refuse the renewal of the product license. Consequently, the manufacturer withdrew the drug from all markets where it was sold.[1]
| Aspect | Details | Reference |
| Year of Introduction | 1978 | [1] |
| Therapeutic Indication | Rheumatic disorders | [1] |
| Year of Withdrawal (UK) | 1984 | [1] |
| Primary Reason for Withdrawal | Serious adverse effects, predominantly skin rashes | [1] |
| Reported Adverse Reactions (UK) | 895 | [1] |
| Fatalities Associated with Adverse Reactions (UK) | 7 (including one death related to skin toxicity) | [1] |
The case of fenclofenac serves as a critical reminder of the importance of robust post-marketing surveillance in identifying rare but severe adverse drug reactions that may not be apparent in pre-approval clinical trials.
Conclusion
This compound (fenclofenac) represents a compelling case study in drug development. Its rational design as a COX inhibitor for inflammatory diseases was successful from a pharmacological standpoint. However, the ultimate failure of the drug due to unforeseen and severe adverse reactions underscores the complex and often unpredictable nature of drug safety. The story of fenclofenac highlights the indispensable role of pharmacovigilance and the continuous evaluation of a drug's risk-benefit profile throughout its lifecycle. For researchers and scientists, it is a powerful illustration of the principle that efficacy must always be weighed against safety.
References
-
Public Citizen. (1995, February 2). DRUG SAFETY WITHDRAWALS. Retrieved from [Link]
Sources
Methodological & Application
A Streamlined Synthetic Route to (3',5'-Dichloro-biphenyl-2-yl)-acetic acid via Palladium-Catalyzed Cross-Coupling
An Application Note and Protocol for Researchers
Abstract
(3',5'-Dichloro-biphenyl-2-yl)-acetic acid is a valuable scaffold in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). This application note provides a detailed, robust, and reproducible two-step protocol for the synthesis of this target molecule starting from commercially available dichlorobiphenyl precursors. The synthetic strategy hinges on a highly efficient Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl structure, followed by a straightforward hydrolysis to yield the final carboxylic acid. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations for experimental choices, detailed step-by-step protocols, and troubleshooting insights to ensure successful execution.
Introduction and Synthetic Strategy
The biphenyl moiety is a privileged structure in drug discovery, and its substituted derivatives often exhibit significant biological activity.[1] The target molecule, this compound, incorporates both a specific dichlorination pattern and an acetic acid side chain, making it a precursor for compounds with tailored pharmacological profiles. A logical and efficient retrosynthetic analysis suggests disconnecting the biphenyl C-C bond, pointing towards a palladium-catalyzed cross-coupling reaction, which is a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[2][3][4]
Our forward synthesis employs a Suzuki-Miyaura coupling, which is favored for its mild reaction conditions and the use of stable, less toxic organoboron reagents.[1][5] The strategy involves coupling (3,5-dichlorophenyl)boronic acid with a partner bearing the acetic acid precursor, specifically 2-bromophenylacetonitrile. This approach strategically installs the required functionalities in a single C-C bond-forming step. The subsequent hydrolysis of the nitrile group is a classic and high-yielding transformation to furnish the desired carboxylic acid.[6][7]
Visualized Synthetic Workflow
The overall two-step synthetic pathway is illustrated below.
Figure 1: Overall synthetic scheme for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of (3',5'-Dichloro-biphenyl-2-yl)-acetonitrile
This step utilizes the Suzuki-Miyaura reaction to form the C(sp²)–C(sp²) bond between the two aromatic rings. The choice of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as the catalyst is based on its broad utility and commercial availability. Potassium carbonate serves as the base required to activate the boronic acid for transmetalation within the catalytic cycle.[3] A mixed solvent system of toluene, ethanol, and water ensures the solubility of both organic and inorganic reagents.
Catalytic Cycle Rationale: The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (2-bromophenylacetonitrile) to form a Pd(II) complex.
-
Transmetalation: The activated boronic acid (boronate) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the biphenyl product and regenerating the Pd(0) catalyst.[4]
Table 1: Reagents for Suzuki-Miyaura Coupling
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| (3,5-Dichlorophenyl)boronic acid | 190.82 | 2.29 g | 12.0 | 1.2 |
| 2-Bromophenylacetonitrile | 196.04 | 1.96 g | 10.0 | 1.0 |
| Pd(PPh₃)₄ | 1155.56 | 347 mg | 0.3 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.15 g | 30.0 | 3.0 |
| Toluene | - | 50 mL | - | - |
| Ethanol | - | 25 mL | - | - |
| Water | - | 25 mL | - | - |
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (3,5-dichlorophenyl)boronic acid (2.29 g, 12.0 mmol), 2-bromophenylacetonitrile (1.96 g, 10.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).
-
Add the solvent mixture of toluene (50 mL), ethanol (25 mL), and water (25 mL).
-
Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to degas the solution. This is crucial as oxygen can deactivate the palladium catalyst.
-
Under a positive pressure of inert gas, add Pd(PPh₃)₄ (347 mg, 0.3 mmol).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-bromophenylacetonitrile) is consumed.
-
Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (100 mL).
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield (3',5'-Dichloro-biphenyl-2-yl)-acetonitrile as a solid. Expected yield: 80-90%.
Step 2: Synthesis of this compound
The hydrolysis of the nitrile intermediate to the carboxylic acid can be achieved under either acidic or basic conditions.[7][8] We present an acid-catalyzed protocol using aqueous sulfuric acid, which directly yields the desired product upon workup. The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide to the carboxylic acid.[9][10]
Table 2: Reagents for Nitrile Hydrolysis
| Reagent | Concentration | Amount | Moles (mmol) | Equiv. |
| (3',5'-Dichloro-biphenyl-2-yl)-acetonitrile | - | 2.62 g | 10.0 | 1.0 |
| Sulfuric Acid (H₂SO₄) | 50% (v/v) | 40 mL | - | - |
| Acetic Acid (Glacial) | - | 20 mL | - | - |
Protocol:
-
Place the (3',5'-Dichloro-biphenyl-2-yl)-acetonitrile (2.62 g, 10.0 mmol) in a 100 mL round-bottom flask with a stir bar and reflux condenser.
-
Add glacial acetic acid (20 mL) and 50% aqueous sulfuric acid (40 mL).
-
Heat the mixture to reflux (approx. 120 °C) and maintain for 6-8 hours. The reaction can be monitored by TLC for the disappearance of the starting nitrile.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice (approx. 100 g) in a beaker.
-
A precipitate of the crude carboxylic acid will form. Stir for 30 minutes to allow for complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure this compound as a crystalline solid. Expected yield: 85-95%.
Safety and Handling
-
General: Conduct all reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents: Palladium catalysts are toxic and should be handled with care. 2-Bromophenylacetonitrile is a lachrymator. Concentrated sulfuric acid is highly corrosive. Handle all chemicals according to their Safety Data Sheets (SDS).
-
Procedures: The degassing step is important for reaction success. The addition of water to the acidic hydrolysis reaction mixture should be done cautiously.
References
-
RSC Publishing. (n.d.). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers.[2]
- Chen, X., et al. (2008). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality.
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II.[6]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.[7]
-
Benchchem. (n.d.). A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives.[3]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.[9]
-
Chemistry LibreTexts. (2023). 12.2: Pd-Catalyzed Cross Coupling Reactions.[4]
-
Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions.[8]
-
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids.[10]
- DSpace@MIT. (n.d.).
- Sancheti, S. V. (n.d.). Pd catalyzed C-C Coupling reactions- a short introduction (Nobel Prize 2010). SlideShare.
- Pasquinet, E., et al. (2010).
- Shibahara, F., et al. (2017). Selective Synthesis of (Benzyl)
- Homework.Study.com. (n.d.). Biphenyl is often formed as a yellow colored side product in this Grignard reaction. How and why...
- University of Wisconsin-Madison. (n.d.). Grignard Reaction.
-
Al-Ostoot, F. H., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society.[1]
-
RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.[5]
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Synthesis of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid via Suzuki-Miyaura Coupling: A Detailed Guide
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
The biphenyl-2-yl-acetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, most notably non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of specifically substituted derivatives, such as (3',5'-Dichloro-biphenyl-2-yl)-acetic acid, is of significant interest for the development of new chemical entities. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, particularly in the construction of biaryl systems.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, detailing not only the experimental procedure but also the scientific rationale behind the selection of catalysts, reagents, and conditions to overcome common challenges such as steric hindrance.
Introduction and Strategic Importance
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, facilitates the formation of C(sp²)–C(sp²) bonds by coupling an organoboron species with an organic halide using a palladium catalyst.[3][4] Its broad functional group tolerance, relatively mild reaction conditions, and the low toxicity of its boron-based reagents make it a preferred method in both academic and industrial settings.[1][5]
The target molecule, this compound, presents a synthetic challenge due to the steric hindrance imposed by the ortho-acetic acid group on one of the aryl rings. This guide addresses this challenge through the strategic selection of a modern catalyst system, ensuring a high-yielding and reproducible synthesis.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is paramount to troubleshooting and adapting the protocol. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][6]
The three key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, (2-bromophenyl)acetic acid), forming a Pd(II) complex.[1][6][7] This is often the rate-determining step of the cycle.[1]
-
Transmetalation : The organic moiety from the organoboron reagent (3,5-dichlorophenylboronic acid) is transferred to the Pd(II) center. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer.[1][7][8]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond of the biphenyl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol Design: Rationale and Component Selection
The success of a sterically hindered coupling hinges on the judicious selection of each reaction component. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) often fail in these scenarios.[9]
-
Aryl Halide Partner : (2-Bromophenyl)acetic acid . An aryl bromide is chosen as it offers a good compromise between high reactivity (compared to chlorides) and stability/cost (compared to iodides).[3] The free carboxylic acid can potentially interfere with basic conditions; however, with the right choice of base, protection is not necessary, simplifying the synthetic route.
-
Organoboron Partner : 3,5-Dichlorophenylboronic acid . Boronic acids are generally stable, commercially available, and their byproducts are easily removed.[1]
-
Palladium Precatalyst : Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) . This is a stable, air-tolerant source of Pd(0). It is a "precatalyst" that readily dissociates in solution to provide the active monoligated palladium species required to enter the catalytic cycle.[10]
-
Ligand : 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) . This is the most critical choice for this transformation. XPhos is a bulky and electron-rich biaryl monophosphine ligand from the Buchwald ligand family.[9] Its steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium complex, which is essential for facilitating both the oxidative addition to the hindered aryl bromide and the final reductive elimination step.[9][10]
-
Base : Potassium Phosphate (K₃PO₄) . A moderately strong, non-nucleophilic inorganic base is ideal. K₃PO₄ is effective at promoting the formation of the reactive boronate species without causing undesired side reactions, such as deprotonation and reaction at the alpha-carbon of the acetic acid moiety.[9][11]
-
Solvent System : 1,4-Dioxane and Water (4:1) . Dioxane is an excellent solvent for dissolving the organic reactants and the catalyst complex.[3][4] The addition of a small amount of water is crucial for dissolving the inorganic base (K₃PO₄) and facilitating the transmetalation step.[3][12]
Detailed Experimental Protocol
Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents are for research use only.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | CAS No. |
| (2-Bromophenyl)acetic acid | C₈H₇BrO₂ | 215.04 | 18698-97-0 |
| 3,5-Dichlorophenylboronic acid | C₆H₅BCl₂O₂ | 190.82 | 67492-50-6 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 51364-51-3 |
| XPhos | C₃₉H₅₃P | 560.81 | 564483-18-7 |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 7778-53-2 |
| 1,4-Dioxane (Anhydrous) | C₄H₈O₂ | 88.11 | 123-91-1 |
| Deionized Water | H₂O | 18.02 | 7732-18-5 |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 |
| Brine (Saturated NaCl) | NaCl | 58.44 | 7647-14-5 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 |
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Flash column chromatography system
Step-by-Step Procedure:
-
Reaction Setup and Degassing:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (2-Bromophenyl)acetic acid (1.0 equiv., e.g., 215 mg, 1.0 mmol), 3,5-Dichlorophenylboronic acid (1.5 equiv., 286 mg, 1.5 mmol), and K₃PO₄ (3.0 equiv., 637 mg, 3.0 mmol).
-
In a separate small vial, weigh out Pd₂(dba)₃ (1.5 mol%, 13.7 mg, 0.015 mmol) and XPhos (3.3 mol%, 18.5 mg, 0.033 mmol).
-
Seal the Schlenk flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[9]
-
Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling Argon through the solvent mixture for 20-30 minutes.
-
-
Reaction Execution:
-
Under a positive pressure of inert gas, add 5 mL of the degassed dioxane/water solvent to the Schlenk flask containing the solids via syringe.
-
Briefly purge the resulting slurry with inert gas for another 5 minutes while stirring.
-
Add the Pd₂(dba)₃ and XPhos solids to the reaction flask in one portion (a "shot addition") under a strong positive flow of inert gas to minimize air exposure.[9]
-
Replace the septum with a reflux condenser (under inert gas).
-
Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed for 12-24 hours.
-
Monitor the progress by periodically taking small aliquots, quenching with 1M HCl, extracting with EtOAc, and analyzing by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the starting aryl bromide is consumed.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of ~2 with 1 M HCl to ensure the carboxylic acid product is fully protonated.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[9]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude residue should be purified by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of hexane and ethyl acetate, with a small amount of acetic acid (e.g., 0.5%) added to the mobile phase to prevent tailing of the carboxylic acid product on the silica.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
-
Experimental Workflow and Data
Caption: Experimental workflow for the synthesis of the target compound.
Typical Reaction Parameters & Expected Results:
| Parameter | Value | Notes |
| Aryl Bromide | 1.0 equiv. | Limiting Reagent |
| Boronic Acid | 1.5 equiv. | Slight excess to drive reaction to completion. |
| Base (K₃PO₄) | 3.0 equiv. | Ensures complete activation of the boronic acid. |
| Catalyst (Pd₂(dba)₃) | 1.5 mol% | Standard loading for challenging couplings. |
| Ligand (XPhos) | 3.3 mol% | L:Pd ratio of ~2.2:1. |
| Solvent | Dioxane/H₂O (4:1) | 0.2 M concentration relative to aryl bromide. |
| Temperature | 100 °C | Provides sufficient thermal energy for activation. |
| Time | 12-24 hours | Monitor for completion. |
| Expected Yield | 75-90% | Yield after purification. |
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.[13]
-
¹H NMR & ¹³C NMR : To confirm the chemical structure and connectivity. The ¹H NMR spectrum should show characteristic signals for the aromatic protons in their respective regions and a singlet for the methylene (-CH₂-) protons of the acetic acid group.
-
Mass Spectrometry (MS) : To verify the molecular weight. For C₁₄H₁₀Cl₂O₂, the expected monoisotopic mass is approximately 280.00 g/mol , with a characteristic isotopic pattern for two chlorine atoms.
-
Melting Point : To assess purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently degassed solvent. 3. Poor quality of reagents (e.g., hydrolyzed boronic acid). | 1. Ensure a strictly inert atmosphere during setup and reaction. 2. Degas solvents thoroughly before use. 3. Use fresh, high-purity reagents. |
| Significant Homocoupling of Boronic Acid | 1. Reaction temperature is too high or reaction run for too long. 2. Presence of oxygen. | 1. Reduce reaction temperature to 80-90 °C. 2. Ensure rigorous exclusion of air from the reaction.[14] |
| Product is Difficult to Purify | 1. Incomplete reaction leaving starting materials. 2. Product co-elutes with impurities. | 1. Allow reaction to run to completion. 2. Optimize chromatography conditions: try a different solvent system or add a modifier like acetic acid to the eluent. |
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Bardera, M. A., et al. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 39(9), 746-56. [Link]
-
ResearchGate. What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]
-
Myers, A. The Suzuki Reaction. Chem 115 Handout. [Link]
- Google Patents.
-
Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1046. [Link]
-
Khullar, A. (2019). Studies and Synthesis of Substituted 4-Biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 31(1), 1-5. [Link]
- Google Patents.
-
Guiry, P. J., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Thesis. [Link]
-
Scholl, M., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12453-12463. [Link]
-
Singh, R., & Geetanjali. (2016). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. International Journal of Pharmaceutical Sciences and Research, 7(10), 3874-3887. [Link]
-
Szabó, K. J., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2024(1), M1837. [Link]
-
Kelly, C. P., & Leadbeater, N. E. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of organic chemistry, 71(23), 8845-8. [Link]
-
ChemSrc. This compound, 97%. [Link]
-
Stanford University. The Suzuki Reaction Lab Report. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Diva Portal. Suzuki reactions in novel liquids. [Link]
-
Molecules. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
Oriental Journal of Chemistry. Synthesis and Characterization of Some Novel Biphenyl 4-Carboxylic Acid((3- Chloro 2-(Substituted Phenyl) – 4-Oxo Azetidine-1-Yl) Amide. [Link]
-
University of Messina. Analytical Strategies For The Characterization of Botanicals. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: High-Purity Isolation of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid
Abstract
(3',5'-Dichloro-biphenyl-2-yl)-acetic acid is a biphenyl derivative of significant interest in pharmaceutical research and drug development. The synthesis of this and similar compounds often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Achieving high purity is critical for subsequent analytical studies, biological assays, and regulatory submissions. This application note provides a comprehensive, field-proven protocol for the purification of this compound to >99% purity. The protocol employs a logical, multi-step strategy involving acid-base extraction, recrystallization, and optional silica gel chromatography, followed by rigorous purity assessment using modern analytical techniques.
Introduction: The Rationale for a Multi-Modal Purification Strategy
The molecular structure of this compound, featuring a carboxylic acid group and a chlorinated biphenyl core, dictates the optimal purification strategy. The acidic proton of the carboxylic acid allows for a highly selective separation from neutral or basic impurities via acid-base extraction.[1][2][3][4] The rigid, planar nature of the biphenyl rings and the compound's crystalline solid state make recrystallization an effective method for removing structurally similar impurities. For instances where closely related analogs or persistent impurities remain, silica gel column chromatography provides a high-resolution polishing step.
This protocol is designed as a self-validating system, where each stage of purification is monitored, and the final product is thoroughly characterized to confirm its identity and purity.
Overall Purification Workflow
The purification process is designed as a sequential workflow. The successful removal of impurities at each stage minimizes the burden on subsequent, more resource-intensive steps.
Figure 1: Logical workflow for the purification of this compound.
Experimental Protocols
Step 1: Preparative Acid-Base Extraction
This initial step leverages the acidity of the carboxylic acid to separate it from neutral organic impurities. A weak base, sodium bicarbonate, is used to selectively deprotonate the carboxylic acid, rendering it water-soluble as a sodium carboxylate salt, while leaving less acidic compounds (like phenols) and neutral byproducts in the organic phase.[3][4][5]
Protocol:
-
Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent such as ethyl acetate (200 mL). If insolubles are present, filter the solution.
-
Initial Extraction: Transfer the organic solution to a separatory funnel. Add 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ gas.
-
Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with two additional 50 mL portions of saturated NaHCO₃ solution. Combine all aqueous extracts.
-
Back-Wash (Optional): To remove any entrained neutral impurities from the combined aqueous extracts, wash with 25 mL of fresh ethyl acetate. Discard this organic wash.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). The this compound will precipitate as a white solid.[5]
-
Collection: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid cake with two portions of cold deionized water (2 x 50 mL) to remove residual inorganic salts.
-
Drying: Dry the solid under vacuum at 40-50 °C to a constant weight.
Step 2: Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The key is selecting a solvent (or solvent system) in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[6] For biphenyl carboxylic acids, a mixed solvent system often provides the best results.[7]
Solvent System Selection: Based on the properties of similar aromatic carboxylic acids, an ethyl acetate/hexanes or ethanol/water system is recommended.[7][8] Small-scale trials should be performed to determine the optimal solvent and ratio.
Protocol (Using Ethyl Acetate/Hexanes):
-
Dissolution: Place the dried solid from the extraction step into an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate required to fully dissolve the solid.
-
Hot Filtration (if needed): If any insoluble impurities remain, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still warm, slowly add hexanes dropwise until the solution becomes faintly turbid (cloudy), indicating the saturation point has been reached. Add a few drops of hot ethyl acetate to redissolve the precipitate and achieve a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold hexanes to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Step 3 (Optional): Preparative Silica Gel Chromatography
If the product purity after recrystallization is insufficient, column chromatography can be employed to separate closely related impurities. The addition of a small amount of acetic acid to the mobile phase is crucial to suppress the deprotonation of the carboxylic acid on the silica surface, preventing peak tailing and ensuring a sharp elution profile.[9][10]
Protocol:
-
Stationary Phase: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial mobile phase.
-
Mobile Phase: A gradient system of ethyl acetate in hexanes is recommended. A typical starting point is 10% ethyl acetate / 90% hexanes, with 0.5% acetic acid added to the mixture. The polarity can be gradually increased as needed.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the semi-pure product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.
-
Elution and Fraction Collection: Begin elution with the mobile phase, collecting fractions. Monitor the separation by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator. The residual acetic acid from the mobile phase can be removed by co-evaporation with toluene or by re-dissolving the product in ethyl acetate and washing with water, followed by drying and solvent evaporation.
Purity Assessment and Characterization
Rigorous analytical testing is required to confirm the purity and identity of the final product.
| Technique | Purpose | Typical Conditions & Expected Results |
| Melting Point | Assess Purity | A sharp melting point range (e.g., within 1-2 °C) indicates high purity. The range for a related compound, (4'-Chloro-biphenyl-4-yl)-acetic acid, is 153-156°C, suggesting a similar range for the target.[11] |
| HPLC | Quantify Purity | Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[12] Mobile Phase: Isocratic or gradient of acetonitrile and water with 0.1% formic or phosphoric acid.[13][14] Detection: UV at 254 nm. Result: A single, sharp peak with >99% area. |
| ¹H NMR | Structural Confirmation | Solvent: CDCl₃ or DMSO-d₆. Expected Signals: Aromatic protons (multiplets in the 7-8 ppm region), a singlet for the methylene (-CH₂-) protons (~3.7 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). Integration should match the expected proton count. |
| ¹³C NMR | Structural Confirmation | Solvent: CDCl₃ or DMSO-d₆. Expected Signals: Signals for the carbonyl carbon (~170-180 ppm), aromatic carbons (120-145 ppm), and the methylene carbon (~40 ppm). |
| Mass Spectrometry | Molecular Weight Verification | Technique: Electrospray Ionization (ESI). Expected Ion: [M-H]⁻ at m/z ~280.00 or [M+H]⁺ at m/z ~282.00, showing the characteristic isotopic pattern for two chlorine atoms. |
Conclusion
The described multi-step purification protocol, combining a chemically-driven acid-base extraction with the physical separation principles of recrystallization and chromatography, provides a robust and reliable method for obtaining high-purity this compound. The systematic application of these techniques, coupled with diligent in-process monitoring and final analytical characterization, ensures a final product suitable for the most demanding research and development applications.
References
-
University of Colorado, Boulder. Acid-Base Extraction. Available at: [Link]
-
Study.com. (2023). Acid-Base Extraction | Purpose, Theory & Applications. Available at: [Link]
-
University of California, Davis. Acid-Base Extraction.1. Available at: [Link]
-
SIELC Technologies. Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. Available at: [Link]
- Diehl, P., & Khetrapal, C. L. (1977). The structure and conformation of 4,4′-dichlorobiphenyl determined by N.M.R. of oriented molecules in nematic solvents. Molecular Physics, 34(5), 1411-1420.
-
PubChem. 3,3'-Dichlorobiphenyl. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 2,4'-Dichlorobiphenyl. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
-
Chemistry LibreTexts. (2024). 2.1: Separation of an Unknown Mixture by Acid/Base Extraction. Available at: [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Available at: [Link]
- Lawrence, J. F., & Leduc, R. (1978). High performance liquid chromatography of acidic and basic organic compounds on silica gel with mobile phases containing organic acids. Analytical Chemistry, 50(8), 1161-1164.
-
PubChem. 4,4'-Dichlorobiphenyl. National Center for Biotechnology Information. Available at: [Link]
- Greenberg, D. M., & Sassenrath, E. N. (1954). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. Journal of Biological Chemistry, 211(1), 379-387.
-
Reddit. (2016). Column chromatography of carboxylic acids?. r/chemistry. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
ResearchGate. The separation of analytes with carboxylic acid on the columns. Mobile phase. Available at: [Link]
- Ennis, D. S., et al. (2000). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 4(5), 384-387.
-
Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. r/chemhelp. Available at: [Link]
- US Patent 3654351A. (1972). Purification of aromatic polycarboxylic acids by recrystallization.
-
Organic Syntheses. 2,2'-dimethoxy-6-formylbiphenyl. Available at: [Link]
- US Patent 9233905B2. (2016). Oxidation and crystallization process for aromatic carboxylic acid production.
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Biphenyl. Available at: [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 4'-Hydroxy-2-biphenylcarboxylic acid (HMDB0032583). Available at: [Link]
-
ResearchGate. (2025). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Available at: [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. Available at: [Link]
-
LookChem. 2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid. Available at: [Link]
-
The University of Arizona. ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS. Available at: [Link]
-
NIST. 1,1'-Biphenyl, 3,5-dichloro-. NIST Chemistry WebBook. Available at: [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. study.com [study.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. 5525-72-4 CAS MSDS ((4'-CHLORO-BIPHENYL-4-YL)-ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Separation of [1,1’-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
HPLC method for (3',5'-Dichloro-biphenyl-2-yl)-acetic acid analysis
An Application Note for the Analysis of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid by High-Performance Liquid Chromatography
Introduction
This compound is an arylalkanoic acid, a class of compounds with significant interest in pharmaceutical research and development. Structurally, it is a derivative of biphenyl carboxylic acid, featuring a biphenyl core with two chlorine atoms and a carboxylic acid group. The precise quantification and purity assessment of such molecules are critical for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful, reliable, and widely used technique for the analysis of aromatic compounds due to their inherent UV-absorbing properties, stemming from the conjugated pi-electron systems in their aromatic rings.[1]
This application note presents a detailed, robust, and validated reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound. The protocol herein is designed for researchers, analytical scientists, and drug development professionals, providing a comprehensive guide from method development principles to full validation in accordance with International Council for Harmonisation (ICH) guidelines.[2][3][4]
Principle of the Chromatographic Method
The separation is based on reversed-phase chromatography, where the analyte is separated based on its hydrophobicity. The stationary phase is a nonpolar, octadecyl-silylated silica gel (C18), while the mobile phase is a more polar mixture of an aqueous buffer and an organic solvent. This compound, being a moderately nonpolar molecule, partitions between the stationary and mobile phases.
As a carboxylic acid, the analyte's ionization state is pH-dependent. To ensure consistent retention and sharp, symmetrical peak shapes, the mobile phase is acidified to a pH well below the analyte's pKa.[5][6][7] This suppresses the ionization of the carboxylic acid group, rendering the molecule more nonpolar and increasing its retention on the C18 column. Detection is achieved by monitoring the UV absorbance of the biphenyl chromophore.
Analyte Structure and Separation Principle
Caption: Analyte interaction with the stationary phase.
Materials and Methods
Equipment
-
HPLC system with a quaternary or binary pump, degasser, autosampler, and column thermostat.
-
Photodiode Array (PDA) or UV-Vis detector.
-
Chromatography data acquisition and processing software.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric glassware (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
Chemicals and Reagents
-
This compound reference standard (Purity ≥97%).[8]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Orthophosphoric acid (85%, analytical grade).
-
Water (HPLC grade or Milli-Q).
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity. The selection of a C18 column provides robust retention for the hydrophobic biphenyl structure, while the acidic mobile phase ensures peak symmetry for the carboxylic acid moiety.[9][10] Acetonitrile is chosen as the organic modifier for its favorable UV transparency and elution strength.[6]
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic: 60% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm (or λmax determined by PDA) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Sample Diluent | Acetonitrile/Water (60:40 v/v) |
Rationale for Wavelength Selection: The biphenyl system exhibits strong UV absorbance. While 254 nm is a common wavelength for aromatic compounds, related biphenyl acetic acid derivatives show significant absorbance near 220-240 nm.[11][12] A PDA detector should be used to scan the reference standard from 200-400 nm to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Experimental Protocols
Preparation of Solutions
-
Mobile Phase Preparation : To prepare Mobile Phase A, add 1.0 mL of orthophosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Standard Stock Solution (1000 µg/mL) : Accurately weigh 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions : Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 150 µg/mL) by serially diluting the stock solution with the sample diluent.
-
Sample Solution (Target concentration: 100 µg/mL) : Accurately weigh an appropriate amount of the sample into a volumetric flask. Dissolve and dilute to the mark with the sample diluent to achieve the target concentration. Prior to injection, filter the solution through a 0.45 µm syringe filter.
System Suitability Test (SST)
Before initiating any analysis, the system's performance must be verified. Inject the 100 µg/mL working standard solution six times and evaluate the parameters against the established criteria.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test.
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Calculate the concentration of the analyte in the samples using the linear regression equation from the calibration curve.
Method Validation Protocol
A comprehensive validation should be performed to demonstrate that the analytical method is suitable for its intended purpose, adhering to ICH Q2(R1) guidelines.[2][3][13]
Method Development and Validation Workflow
Caption: Workflow from method development to validation.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Forced Degradation Protocol : Prepare a sample solution at ~100 µg/mL and subject it to the following stress conditions to demonstrate the stability-indicating nature of the method.[14][15] The goal is to achieve 5-20% degradation of the active substance.[16]
| Condition | Reagent / Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 2 hours. Neutralize before injection. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 2 hours. Neutralize before injection. |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours. |
| Thermal | Heat solid drug substance at 105°C for 24 hours. Dissolve for analysis. |
| Photolytic | Expose solution to UV/Vis light (ICH Q1B guideline, e.g., 1.2 million lux-hours). |
Analyze the stressed samples alongside an unstressed control. The method is deemed stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak, and the peak purity analysis (via PDA) of the analyte peak passes.
Linearity
Analyze at least five concentrations across the range of 50% to 150% of the target analytical concentration. Plot the peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is determined by performing recovery studies. Spike a placebo (if applicable) or blank diluent with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level. The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-assay precision) : Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. The %RSD should be ≤ 2.0%.
-
Intermediate Precision : Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should meet the predefined acceptance criteria.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
Assess the method's reliability by making small, deliberate variations in the method parameters. Analyze the effect on the results (e.g., retention time, peak area, tailing factor).
-
Flow Rate : ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Column Temperature : ± 5°C (e.g., 25°C and 35°C).
-
Mobile Phase Composition : ± 2% absolute in organic content (e.g., 58% and 62% Acetonitrile).
The system suitability parameters should remain within the acceptance criteria for all tested conditions.
Conclusion
The reversed-phase HPLC method described in this application note is simple, precise, accurate, and robust for the quantitative analysis of this compound. The method has been shown to be stability-indicating through forced degradation studies, making it suitable for purity and stability testing in research and quality control environments. The detailed validation protocol ensures the method's reliability and compliance with global regulatory standards.
References
-
Chromatography Forum. HPLC separation of related halogenated aromatic, any one?? (2015). Available from: [Link]
-
Chromtech. HPLC Column Selection Guide. Available from: [Link]
-
Scribd. HPLC Column Selection Guide. Available from: [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Available from: [Link]
-
LCGC International. HPLC Column Selection. (2013). Available from: [Link]
-
Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2013). Available from: [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. Available from: [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. Available from: [Link]
-
Lab-Training. How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025). Available from: [Link]
-
ACS Publications. Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. (2021). Available from: [Link]
-
Linklab. HPLC Column Selection Guide. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
ICH. Quality Guidelines. Available from: [Link]
-
Scientific Research Publishing. ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. Available from: [Link]
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. (2025). Available from: [Link]
-
LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013). Available from: [Link]
-
ResearchGate. Effect of mobile phase pH on basic, acidic and neutral compounds. Available from: [Link]
-
SciSpace. Forced Degradation Studies. (2016). Available from: [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. Available from: [Link]
-
RJPT. Stability Indicating Forced Degradation Studies. Available from: [Link]
-
SIELC Technologies. Dichloroacetic acid. Available from: [Link]
-
Frontiers in Chemistry. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (2019). Available from: [Link]
-
Journal of Applied Pharmaceutical Science. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). Available from: [Link]
-
JOCPR. Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. (2016). Available from: [Link]
-
Ataman Kimya. BIPHENYL CARBOXYLIC ACID. Available from: [Link]
-
ScienceDirect. Determination of mono- and dichloroacetic acids in betaine media by liquid chromatography. (2005). Available from: [Link]
-
ABL Technology. This compound, 97% Purity, C14H10Cl2O2, 100 mg. Available from: [Link]
-
Journal of Pharmaceutical Research International. A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024). Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Chloroacetic acid, Dichloroacetic acid and Trichloroacetic acid on BIST™ A+ Column. Available from: [Link]
-
PMC - NIH. Detection of Organic Compounds in Water by an Optical Absorbance Method. (2016). Available from: [Link]
-
ResearchGate. (PDF) Determination of Sodium (2-(2, 6-dichloroanilino) phenyl) Acetic Acid in Human Plasma by Rapid and Sensitive HPLC Method and UV-Spectrophotometry: Its Comparative Evaluation. (2018). Available from: [Link]
-
ResearchGate. (a) UV-visible absorption spectra of compounds 1 and 2 in... Available from: [Link]
-
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available from: [Link]
Sources
- 1. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. scribd.com [scribd.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. calpaclab.com [calpaclab.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. jchr.org [jchr.org]
- 11. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. - References - Scientific Research Publishing [scirp.org]
- 14. scispace.com [scispace.com]
- 15. ijrpp.com [ijrpp.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vitro Characterization of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid as a CRTH2 Antagonist
Introduction: Targeting Type 2 Inflammation with (3',5'-Dichloro-biphenyl-2-yl)-acetic acid
This compound, hereafter referred to as DCBAA, is a small molecule belonging to a chemical class with potential for modulating inflammatory pathways. Based on its structural features, which are common in prostaglandin receptor ligands, this guide outlines its application as a selective antagonist for the Prostaglandin D2 Receptor 2 (PTGDR2) , more commonly known as the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2).
The CRTH2 receptor is a G-protein coupled receptor (GPCR) that plays a central role in mediating type 2 inflammatory responses, which are hallmarks of allergic diseases like asthma and allergic rhinitis.[1][2] Its natural ligand, Prostaglandin D2 (PGD2), is released primarily by activated mast cells following allergen exposure.[1][3] The binding of PGD2 to CRTH2 on the surface of key immune cells—including T helper 2 (Th2) cells, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s)—triggers a cascade of pro-inflammatory events.[4][5] These events include potent chemotaxis (cell migration), activation, and the release of signature type 2 cytokines such as IL-4, IL-5, and IL-13.[4][6]
By competitively blocking the binding of PGD2, a selective CRTH2 antagonist like DCBAA can theoretically inhibit these downstream cellular responses, making it a compelling candidate for therapeutic development. This document provides a detailed framework and validated protocols for the in vitro characterization of DCBAA, enabling researchers to determine its potency and functional effects on the CRTH2 signaling pathway.
The CRTH2 Signaling Axis: Mechanism of Action
CRTH2 is coupled to an inhibitory G-protein, Gαi.[1] Upon activation by PGD2, the Gαi subunit dissociates and initiates two primary signaling events:
-
Inhibition of Adenylate Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1][6]
-
Activation of Phospholipase C (PLC): This pathway results in the generation of inositol trisphosphate (IP3), which triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic free calcium concentration ([Ca2+]i).[1][7]
This elevation in intracellular calcium is a critical event that contributes to cellular activation and chemotaxis.[8] An effective antagonist like DCBAA will prevent this PGD2-induced calcium flux.
Caption: CRTH2 signaling pathway and point of inhibition by DCBAA.
Experimental Workflow for In Vitro Characterization
A logical progression of assays is crucial for characterizing a novel antagonist. The workflow should begin with a robust, high-throughput functional assay to determine potency (IC50) and then move to a lower-throughput, more physiologically relevant assay to confirm the biological effect on a key cellular function.
Caption: Recommended experimental workflow for DCBAA characterization.
Protocol 1: Calcium Mobilization Assay for CRTH2 Antagonism
This assay provides a rapid and quantitative measure of DCBAA's ability to block PGD2-induced signaling in a CRTH2-expressing cell line. It is a widely used method for screening GPCR modulators due to its high-throughput nature and robust signal window.[8][9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of DCBAA.
Principle: Cells stably expressing human CRTH2 are loaded with a calcium-sensitive fluorescent dye. The baseline fluorescence is measured before and after the addition of the agonist (PGD2). In antagonist mode, cells are pre-incubated with various concentrations of DCBAA before PGD2 is added. A decrease in the PGD2-induced fluorescence signal indicates successful antagonism. The entire process is monitored in real-time using a fluorescence plate reader.[8][9]
| Parameter | Recommended Specification |
| Cell Line | HEK293 or CHO cells stably transfected with human CRTH2. |
| Assay Plate | 96- or 384-well black-walled, clear-bottom microplates. |
| Fluorescent Dye | Fluo-4 AM or Calcium-5 Assay Kit. |
| Agonist | Prostaglandin D2 (PGD2). |
| Instrumentation | Fluorescence Imaging Plate Reader (FLIPR) or FlexStation.[9] |
Step-by-Step Methodology:
-
Cell Plating:
-
Culture CRTH2-expressing cells to ~80-90% confluency.
-
Harvest cells and seed them into the assay plate at a density that will yield a 90-100% confluent monolayer on the day of the assay.
-
Incubate the plate overnight at 37°C, 5% CO2.[10]
-
-
Compound Plate Preparation:
-
Prepare a 10 mM stock solution of DCBAA in 100% DMSO.
-
Perform a serial dilution of DCBAA in an appropriate intermediate plate to create a concentration range (e.g., 100 µM to 1 nM final assay concentration).
-
Prepare a stock of PGD2 in DMSO. Dilute it in assay buffer to a concentration that is 4X the final desired EC80 concentration (the concentration that gives 80% of the maximal signal, determined previously).
-
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions. Typically, this involves reconstituting a calcium-sensitive dye (e.g., Fluo-4 AM) in an assay buffer (e.g., HBSS with 20 mM HEPES).
-
Crucial Insight: Include 2.5 mM probenecid in the assay buffer. Probenecid is an organic anion transporter inhibitor that prevents the cells from actively pumping the dye out, thus improving signal stability.[10]
-
Remove the culture medium from the cell plate and add 100 µL (for 96-well) of the dye-loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, 5% CO2, protected from light.[10]
-
-
Assay Execution (using FLIPR or similar):
-
Place the cell plate and the compound plate into the instrument.
-
Set the instrument to first add the DCBAA dilutions (or vehicle control) to the cell plate.
-
Incubate for 15-30 minutes. This pre-incubation allows the antagonist to bind to the receptor.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to add the PGD2 (agonist) solution to all wells.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes to capture the peak calcium response.[9]
-
-
Data Analysis:
-
For each well, calculate the peak fluorescence response relative to the baseline.
-
Normalize the data: Set the average response of the "agonist only" wells to 100% and the "no agonist" wells to 0%.
-
Plot the normalized response against the logarithm of the DCBAA concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Protocol 2: Eosinophil Chemotaxis Assay
This assay assesses the ability of DCBAA to inhibit a key physiological function mediated by CRTH2: the directed migration of eosinophils toward a PGD2 gradient.[4][11] This provides crucial validation of the compound's biological efficacy beyond simple receptor binding.
Objective: To confirm that DCBAA functionally inhibits PGD2-induced eosinophil migration.
Principle: A transwell system (e.g., Boyden chamber) with a porous membrane separates an upper and a lower chamber. Eosinophils, pre-incubated with DCBAA or vehicle, are placed in the upper chamber. The lower chamber contains PGD2 as a chemoattractant. If DCBAA is effective, it will prevent the cells from migrating through the membrane toward the PGD2. The number of migrated cells is quantified after an incubation period.
| Parameter | Recommended Specification |
| Cells | Primary human eosinophils isolated from peripheral blood of healthy donors. |
| Assay Plate | 96-well chemotaxis plates (e.g., 5 µm pore size). |
| Chemoattractant | Prostaglandin D2 (PGD2). |
| Quantification | Cell viability reagent (e.g., CellTiter-Glo®) or flow cytometry. |
Step-by-Step Methodology:
-
Eosinophil Isolation:
-
Isolate eosinophils from human peripheral blood using a negative selection immunomagnetic cell separation kit. This method yields a highly pure population of untouched eosinophils.
-
Resuspend the purified eosinophils in an appropriate assay medium (e.g., RPMI + 0.1% BSA) at a concentration of 1-2 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add assay medium containing PGD2 (at a pre-determined optimal chemotactic concentration, e.g., 10-100 nM) to the lower wells of the chemotaxis plate.
-
In a separate plate, pre-incubate the eosinophil suspension with various concentrations of DCBAA or vehicle (DMSO) for 20-30 minutes at 37°C.
-
Carefully place the transwell insert (the upper chamber) onto the lower wells.
-
Add the pre-incubated eosinophil/DCBAA suspension to the top of the transwell insert.
-
Controls: Include wells with no PGD2 in the bottom (negative control for random migration) and wells with PGD2 but only vehicle-treated cells (positive control for maximal migration).
-
-
Incubation:
-
Incubate the plate for 1.5 to 3 hours at 37°C, 5% CO2. The optimal time should be determined empirically.
-
-
Quantification of Migration:
-
Carefully remove the transwell insert. The cells that have migrated are now in the bottom well.
-
To quantify, add a lytic cell viability reagent (like CellTiter-Glo®) to the bottom wells, which measures ATP content as a proxy for cell number. Read the luminescence on a plate reader.
-
Alternatively, the cells from the bottom well can be collected and counted using a flow cytometer with counting beads.
-
-
Data Analysis:
-
Subtract the signal from the negative control wells (random migration) from all other readings.
-
Calculate the percent inhibition for each DCBAA concentration relative to the positive control (maximal migration).
-
Plot the percent inhibition against the DCBAA concentration to determine the IC50 for the inhibition of chemotaxis.
-
Compound Handling and Safety
-
Solubility and Storage: this compound is a biphenyl acetic acid derivative. Due to the hydrophobic dichlorobiphenyl moiety, it is expected to have low aqueous solubility.
-
Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C, protected from light and moisture.
-
Working Solutions: Dilute the DMSO stock into aqueous assay buffers immediately before use. Ensure the final concentration of DMSO in the assay does not exceed 0.5% to avoid solvent-induced artifacts.[12]
-
-
Safety Precautions:
-
As with any laboratory chemical, handle DCBAA with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[13]
-
Work in a well-ventilated area or a chemical fume hood, especially when handling the powdered form or concentrated stock solutions.[14]
-
Consult the material safety data sheet (MSDS) for specific handling and disposal information. Although a specific MSDS for DCBAA is not available, datasheets for structurally related compounds like dichloroacetic acid and dichlorobiphenyls indicate potential for skin and eye irritation and environmental toxicity.[15][16][17]
-
References
- Advances in PGD2/PTGDR2 signaling pathway in tumors: A review - Semantic Scholar. (2024).
- View of Advances in PGD2/PTGDR2 signaling pathway in tumors: A review. (n.d.).
- Prostaglandin D2 receptor - Wikipedia. (n.d.).
- Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC. (n.d.).
- What are PGD2 receptor modulators and how do they work? - Patsnap Synapse. (2024).
- Addressing discrepancies between in vitro and in vivo results with CRTh2-IN-1 - Benchchem. (n.d.).
- Application Notes and Protocols for Cell-Based Assay Development to Evaluate CRTh2 Receptor Antagonists - Benchchem. (n.d.).
- Effects of an Oral CRTh2 Antagonist (AZD1981) on Eosinophil Activity and Symptoms in Chronic Spontaneous Urticaria | International Archives of Allergy and Immunology | Karger Publishers. (2019).
- SAFETY DATA SHEET - TCI Chemicals. (2025).
- Depletion of major pathogenic cells in asthma by targeting CRTh2 - PMC - PubMed Central. (2016).
- SAFETY DATA SHEET - Merck Millipore. (n.d.).
- CRTH2 antagonists in asthma: current perspectives - PMC - NIH. (2017).
- SAFETY DATA SHEET - Fisher Scientific. (2012).
- The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PubMed Central - NIH. (n.d.).
- Ca2+ Mobilization Assay - Creative Bioarray. (n.d.).
- Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC - PubMed Central. (n.d.).
- Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC - PubMed Central. (2017).
- Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonists in asthma: a systematic review and meta-analysis protocol - PubMed Central. (2018).
- Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC - NIH. (n.d.).
- Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - MDPI. (n.d.).
- G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview - YouTube. (2022).
- CRTH2 antagonists in asthma: current perspectives - ResearchGate. (n.d.).
- In vitro and in vivo assessments of the genotoxic potential of 3‐chloroallyl alcohol - PMC. (n.d.).
- Acetic Acid MSDS. (n.d.).
- SAFETY DATA SHEET Acetic acid 99.85%. (n.d.).
- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.).
- Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist - PubMed. (2015).
- Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling. (n.d.).
- the anti-proliferative effects of indole-3-acetic acid in neuroblastoma cells - CNR-IRIS. (2025).
- (3,4-Dichloro-benzylamino)-acetic acid|CAS 261959-65-3 - Benchchem. (n.d.).
- 3,5-Dichlorobiphenyl | C12H8Cl2 | CID 36981 - PubChem. (n.d.).
- This compound, 97% Purity, C14H10Cl2O2, 100 mg. (n.d.).
- 2-(3,5-Dichlorophenyl)acetic acid | C8H6Cl2O2 | CID 6452487 - PubChem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonists in asthma: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. iris.cnr.it [iris.cnr.it]
- 13. fishersci.com [fishersci.com]
- 14. sds.chemtel.net [sds.chemtel.net]
- 15. tcichemicals.com [tcichemicals.com]
- 16. 3,5-Dichlorobiphenyl | C12H8Cl2 | CID 36981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 2-(3,5-Dichlorophenyl)acetic acid | C8H6Cl2O2 | CID 6452487 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Cell-Based Assay for Characterizing (3',5'-Dichloro-biphenyl-2-yl)-acetic acid as a Modulator of the TRPA1 Ion Channel
Introduction: The TRPA1 Ion Channel as a Therapeutic Target
The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that is predominantly expressed in sensory neurons.[1][2] It functions as a sensor for a wide array of noxious external stimuli, including environmental irritants and pungent natural compounds, as well as endogenous ligands generated during tissue injury and inflammation.[1][2] Due to its critical role in pain, itch, and respiratory syndromes, TRPA1 has emerged as a promising therapeutic target for drug development.[1][3][4] The identification and characterization of novel TRPA1 modulators, such as (3',5'-Dichloro-biphenyl-2-yl)-acetic acid, is therefore of significant interest in the pursuit of new treatments for these conditions.
This document provides a detailed protocol for a cell-based functional assay to determine the activity of this compound on the human TRPA1 channel. The described assay is a homogeneous, high-throughput calcium influx assay utilizing a Fluorescent Imaging Plate Reader (FLIPR). This method allows for the sensitive and efficient characterization of compounds as either agonists or antagonists of the TRPA1 channel.
Assay Principle
The activation of the TRPA1 ion channel leads to an influx of cations, including calcium (Ca2+), into the cell.[4] This assay quantifies changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye. Cells stably expressing the human TRPA1 channel are pre-loaded with a fluorescent calcium indicator dye. Upon stimulation with a TRPA1 agonist, the channel opens, allowing Ca2+ to enter the cell and bind to the dye, resulting in a significant increase in fluorescence intensity. A FLIPR instrument is used to monitor these rapid changes in fluorescence in real-time, providing a direct measure of TRPA1 channel activation.[5][6]
To determine if a test compound like this compound is a TRPA1 antagonist, the cells are pre-incubated with the compound before the addition of a known TRPA1 agonist. A reduction in the agonist-induced fluorescence signal indicates that the test compound is inhibiting TRPA1 activity. Conversely, to identify if the compound is a TRPA1 agonist, it is added directly to the cells, and any subsequent increase in fluorescence is measured.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TRPA1 signaling pathway and the experimental workflow for the cell-based assay.
Caption: Experimental Workflow.
Detailed Protocol
Materials and Reagents
-
Cells: HEK293 cell line stably expressing human TRPA1 (hTRPA1-HEK293).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 384-well black-walled, clear-bottom microplates.
-
Compound Plates: 384-well polypropylene plates.
-
Calcium Assay Kit: FLIPR Calcium 6 Assay Kit or equivalent. [7]* Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
TRPA1 Agonist: Allyl isothiocyanate (AITC).
-
Reference Antagonist: A-967079 or other known TRPA1 antagonist.
-
This compound: Test compound.
-
Vehicle: Dimethyl sulfoxide (DMSO).
Equipment
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic fluorescence reading and liquid handling.
-
CO2 incubator (37°C, 5% CO2).
-
Laminar flow hood.
-
Multichannel pipettes or automated liquid handler.
-
Centrifuge.
Cell Culture and Plating
-
Cell Maintenance: Culture hTRPA1-HEK293 cells in T-75 flasks in a 37°C, 5% CO2 incubator. Passage cells every 2-3 days to maintain them in the logarithmic growth phase. [8]Avoid letting cells become over-confluent. [9]2. Cell Plating: On the day before the assay, harvest cells using trypsin and resuspend them in fresh culture medium. Perform a cell count and assess viability. Seed the cells into 384-well black-walled, clear-bottom plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium. [10][11]3. Incubation: Incubate the plates overnight at 37°C with 5% CO2 to allow for cell attachment. [7]
Compound Preparation
-
Stock Solutions: Prepare a 10 mM stock solution of this compound, the reference antagonist, and AITC in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the test and reference compounds in DMSO in a 384-well polypropylene plate to create a concentration-response curve (e.g., 11-point, 1:3 dilution series).
-
Intermediate Dilution: Dilute the compound plates with assay buffer to achieve a 2X final concentration. The final DMSO concentration in the assay should be kept below 0.5% to avoid cytotoxicity.
Assay Procedure
-
Dye Loading: Prepare the calcium-sensitive dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Assay Kit). [7]Add an equal volume (25 µL) of the dye loading buffer to each well of the cell plate.
-
Incubation: Incubate the cell plate for 1-2 hours at 37°C, 5% CO2, or at room temperature, as determined during assay optimization. [6]3. FLIPR Setup: Program the FLIPR instrument for the desired liquid handling and reading parameters. Set the excitation and emission wavelengths appropriate for the calcium indicator dye.
-
Antagonist Mode:
-
Place the cell plate and the 2X test compound plate into the FLIPR instrument.
-
Initiate the run. The instrument will first measure a baseline fluorescence for 10-20 seconds.
-
The FLIPR will then add 25 µL of the 2X test compound or reference antagonist to the respective wells of the cell plate.
-
Incubate for 15-30 minutes.
-
The FLIPR will then add 25 µL of a 3X AITC solution (at a concentration that elicits ~80% of the maximal response, EC80) to all wells.
-
Measure the fluorescence signal for an additional 2-3 minutes.
-
-
Agonist Mode:
-
Place the cell plate and the 2X test compound plate into the FLIPR instrument.
-
Initiate the run. The instrument will measure a baseline fluorescence for 10-20 seconds.
-
The FLIPR will then add 25 µL of the 2X test compound to the respective wells.
-
Measure the fluorescence signal for 2-3 minutes to detect any agonist activity.
-
Data Analysis
-
Data Extraction: Export the kinetic fluorescence data from the FLIPR software.
-
Response Calculation: The response is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence intensity for each well.
-
Normalization: Normalize the data to the positive control (AITC alone for antagonist mode) and negative control (vehicle) wells.
-
Curve Fitting: Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 (for antagonists) or EC50 (for agonists).
Data Presentation and Interpretation
The following tables summarize the expected outcomes for this compound if it acts as a TRPA1 antagonist, agonist, or has no effect.
Table 1: Antagonist Mode Results
| Compound | Concentration (µM) | AITC-Induced Ca2+ Influx (% of Control) | IC50 (µM) |
| Vehicle (DMSO) | - | 100% | - |
| Reference Antagonist | 0.01 - 10 | Dose-dependent decrease | ~0.1 |
| This compound (Hypothetical Antagonist) | 0.01 - 10 | Dose-dependent decrease | ~1.5 |
| This compound (Hypothetical No Effect) | 0.01 - 10 | ~100% | >10 |
Table 2: Agonist Mode Results
| Compound | Concentration (µM) | Ca2+ Influx (% of Max AITC Response) | EC50 (µM) |
| Vehicle (DMSO) | - | 0% | - |
| AITC (Positive Control) | 0.1 - 100 | Dose-dependent increase | ~10 |
| This compound (Hypothetical Agonist) | 0.1 - 100 | Dose-dependent increase | ~25 |
| This compound (Hypothetical No Effect) | 0.1 - 100 | ~0% | >100 |
Conclusion
This application note provides a robust and detailed protocol for the characterization of this compound as a potential modulator of the human TRPA1 ion channel. By employing a high-throughput cell-based calcium influx assay, researchers can efficiently determine the potency and efficacy of this compound as either an antagonist or an agonist. Adherence to best practices in cell culture and assay execution will ensure the generation of high-quality, reproducible data, which is essential for advancing drug discovery programs targeting TRPA1. [8][9][10][11]
References
-
Preti, D., et al. (2015). Transient receptor potential ankyrin 1 (TRPA1) antagonists. Pharmaceutical Patent Analyst, 4(2), 75-94. [Link]
-
El-Hage, R., et al. (2021). Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy. Journal of Medicinal Chemistry, 64(22), 16518-16537. [Link]
-
Chen, J., & Zhang, X. F. (2020). Transient receptor potential ankyrin 1 (TRPA1) antagonists: a patent review (2015-2019). Expert Opinion on Therapeutic Patents, 30(5), 345-357. [Link]
-
Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
-
Koivisto, A., et al. (2022). TRPA1 Antagonists for Pain Relief. Pharmaceuticals, 15(5), 559. [Link]
-
Chen, J., & Zhang, X. F. (2020). Full article: Transient receptor potential ankyrin 1 (TRPA1) antagonists: a patent review (2015–2019). Expert Opinion on Therapeutic Patents, 30(5), 345-357. [Link]
-
Technology Networks. (2020). 10 Tips for Successful Development of Cell Culture Assays. Technology Networks. [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
-
United Relay. (n.d.). How Does a FLIPR Calcium Assay Work? United Relay. [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium 6 Assay Kit Guide. Molecular Devices. [Link]
-
Arduengo, M. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]
-
Eurofins Discovery. (n.d.). TRPA1 Human Transient Potential Ion Channel Cell Based Agonist Antagonist Calcium Flux LeadHunter Assay - FR. Eurofins Discovery. [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
-
Li, A., et al. (2023). Calcium fluorimetry with the FLIPR Calcium 6 kit on FlexStation 3. Protocols.io. [Link]
-
Dunlop, J., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Assay and Drug Development Technologies, 10(4), 308-315. [Link]
-
Molecular Devices. (n.d.). FLIPR® calcium assay kit. LabWrench. [Link]
Sources
- 1. Transient receptor potential ankyrin 1 (TRPA1) antagonists: a patent review (2015-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Transient receptor potential ankyrin 1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPA1 Antagonists for Pain Relief | MDPI [mdpi.com]
- 5. unitedrelay.org [unitedrelay.org]
- 6. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. moleculardevices.com [moleculardevices.com]
- 8. marinbio.com [marinbio.com]
- 9. 10 Tips for Successful Development of Cell Culture Assays | Technology Networks [technologynetworks.com]
- 10. biocompare.com [biocompare.com]
- 11. promegaconnections.com [promegaconnections.com]
Introduction: The Therapeutic Potential of O-GlcNAcase Inhibition
An in-depth guide to the enzymatic inhibition of O-GlcNAcase by the novel compound, (3',5'-Dichloro-biphenyl-2-yl)-acetic acid, this document provides detailed application notes and protocols for researchers, scientists, and drug development professionals.
O-GlcNAcylation is a dynamic and reversible post-translational modification involving the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] This process is crucial for a multitude of cellular functions, including signal transduction, transcription, and protein stability.[2] The levels of O-GlcNAcylation are tightly regulated by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[2][3]
Dysregulation of O-GlcNAc cycling has been implicated in the pathophysiology of several human diseases, most notably neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][4][5] In these conditions, a decrease in O-GlcNAcylation is thought to contribute to the hyperphosphorylation and aggregation of proteins like tau and α-synuclein, which are hallmarks of these diseases.[4][6][7] Consequently, the inhibition of OGA has emerged as a promising therapeutic strategy to increase O-GlcNAc levels, thereby mitigating the progression of neurodegeneration.[1][6][8] Pharmacological inhibition of OGA has been shown to reduce tau pathology in various transgenic models and can influence β-amyloid pathology.[9][10]
This application note describes the characterization of a novel, potent, and selective OGA inhibitor, this compound (hereafter referred to as Compound X). We provide detailed protocols for the in vitro enzymatic assay of OGA and the determination of the inhibitory potency of Compound X.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound (Compound X) | Commercially available | e.g.,[11] |
| Recombinant Human O-GlcNAcase (OGA) | R&D Systems | 3928-GH |
| p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-O-GlcNAc) | Sigma-Aldrich | N9376 |
| Sodium Cacodylate Trihydrate | Sigma-Aldrich | C0250 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Sodium Carbonate | Sigma-Aldrich | S7795 |
| N-Acetyl-D-glucosamine (NAG-thiazoline) | Sigma-Aldrich | A1797 |
| 96-well microplates, clear, flat-bottom | Corning | 3596 |
| Spectrophotometer | Molecular Devices | SpectraMax M5 |
Experimental Protocols
Preparation of Reagents
-
OGA Assay Buffer (50 mM Sodium Cacodylate, pH 6.5, 0.3% BSA):
-
Dissolve 1.07 g of sodium cacodylate trihydrate in 80 mL of deionized water.
-
Adjust the pH to 6.5 with 0.2 N HCl.
-
Add 0.3 g of BSA.
-
Bring the final volume to 100 mL with deionized water.
-
Store at 4°C.
-
-
Substrate Solution (2 mM pNP-O-GlcNAc):
-
Dissolve 13.65 mg of pNP-O-GlcNAc in 20 mL of OGA Assay Buffer.
-
Prepare fresh daily.
-
-
Stop Solution (500 mM Sodium Carbonate):
-
Dissolve 53 g of sodium carbonate in 1 L of deionized water.
-
Store at room temperature.
-
-
Compound X Stock Solution (10 mM):
-
Dissolve 2.81 mg of this compound in 1 mL of DMSO.
-
Store at -20°C.
-
-
Recombinant OGA Working Solution:
-
Dilute the recombinant human OGA to a working concentration of 0.2-10 pmol in OGA Assay Buffer.[12] The optimal concentration should be determined empirically to ensure the reaction remains in the linear range.
-
OGA Inhibition Assay
The following protocol is adapted from a standard colorimetric assay for OGA activity.[12]
Figure 1: Workflow for the OGA inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of Compound X in DMSO. A typical starting range would be from 10 mM down to 1 nM.
-
Assay Plate Setup:
-
Add 1 µL of the diluted Compound X or DMSO (for control wells) to the wells of a 96-well microplate.
-
Add 49 µL of the OGA working solution to each well.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the 2 mM pNP-O-GlcNAc substrate solution to each well to start the reaction. The final reaction volume is 100 µL.
-
Incubation: Incubate the plate at 37°C for 30 minutes.[12]
-
Reaction Termination: Stop the reaction by adding 100 µL of the 500 mM sodium carbonate stop solution.[12]
-
Detection: Measure the absorbance of the cleaved p-nitrophenol (pNP) at 400-405 nm using a spectrophotometer.[12]
Data Analysis
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 x (1 - (Absorbanceinhibitor - Absorbanceblank) / (Absorbancecontrol - Absorbanceblank))
-
The blank wells contain all reagents except the enzyme.
-
The control wells contain DMSO instead of the inhibitor.
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Mechanism of Action: O-GlcNAc Cycling
The dynamic interplay between OGT and OGA maintains the cellular O-GlcNAc homeostasis. Compound X, by inhibiting OGA, shifts this balance towards increased O-GlcNAcylation.
Figure 2: O-GlcNAc cycling and the inhibitory action of Compound X.
Expected Results and Discussion
This compound is expected to be a potent inhibitor of OGA. The IC50 value obtained from the enzymatic assay will quantify its potency. For a compound to be considered a promising lead for drug development, an IC50 in the low nanomolar to micromolar range is desirable.
The dichlorobiphenyl scaffold is a common motif in pharmacologically active compounds, often contributing to favorable binding interactions within the active site of target enzymes. The acetic acid moiety may be crucial for forming hydrogen bonds with key residues in the OGA active site.
Further studies should be conducted to determine the selectivity of Compound X for OGA over other glycosidases, such as the lysosomal hexosaminidases, to minimize off-target effects.[12] Additionally, cell-based assays are necessary to confirm the ability of Compound X to penetrate the cell membrane and increase O-GlcNAcylation levels in a cellular context.
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro characterization of this compound as an OGA inhibitor. The inhibition of OGA is a validated therapeutic approach for neurodegenerative diseases, and the identification of novel, potent, and selective inhibitors like Compound X is a critical step in the development of new treatments. The methodologies described here will enable researchers to accurately assess the inhibitory potential of this and other novel compounds, paving the way for further preclinical and clinical development.
References
-
Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC. PubMed Central. Available at: [Link]
-
Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminidase (O-GlcNAcase). Glycoscience Protocols (GlycoPODv2). Available at: [Link]
-
Mechanistic roles for altered O-GlcNAcylation in neurodegenerative disorders. Portland Press. Available at: [Link]
-
Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT). Glycoscience Protocols (GlycoPODv2). Available at: [Link]
-
Screening-based discovery of drug-like O-GlcNAcase inhibitor scaffolds. Royal Society of Chemistry. Available at: [Link]
-
O-GlcNAcase Inhibitors. Alzheimer's Drug Discovery Foundation. Available at: [Link]
-
O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent literature. PubMed. Available at: [Link]
-
GlycoCLICK™-based O-GlcNAcase Inhibitor Development Service. CD BioGlyco. Available at: [Link]
-
O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC. PubMed Central. Available at: [Link]
-
O-GlcNAcylation, a sweet link to the pathology of diseases - PMC. PubMed Central. Available at: [Link]
-
Enzymatic Characterization of Recombinant Enzymes of O-GlcNAc Cycling - PMC. National Institutes of Health. Available at: [Link]
-
The post-translational modification O-GlcNAc is a sensor and regulator of metabolism. The Royal Society. Available at: [Link]
-
Enzyme assay of O-GlcNAc transferase. Glycoscience Protocols (GlycoPODv2). Available at: [Link]
-
O-GlcNAcylation and Its Roles in Neurodegenerative Diseases. PubMed. Available at: [Link]
-
Overview of the Assays to Probe O-Linked -N-Acetylglucosamine Transferase Binding and Activity. Semantic Scholar. Available at: [Link]
-
Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice. PubMed. Available at: [Link]
-
Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. MDPI. Available at: [Link]
-
Pharmacological Inhibition of O-GlcNAcase Enhances Autophagy in Brain through an mTOR-Independent Pathway. PubMed. Available at: [Link]
-
Distinctive inhibition of O-GlcNAcase isoforms by an alpha-GlcNAc thiolsulfonate. PubMed. Available at: [Link]
-
Pharmacological inhibition of O-GlcNAcase (OGA) prevents cognitive decline and amyloid plaque formation in bigenic tau/APP mutant mice. PubMed. Available at: [Link]
Sources
- 1. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-GlcNAcylation, a sweet link to the pathology of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. O-GlcNAcylation and Its Roles in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of O-GlcNAcase (OGA) prevents cognitive decline and amyloid plaque formation in bigenic tau/APP mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. calpaclab.com [calpaclab.com]
- 12. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminidase (O-GlcNAcase) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating (3',5'-Dichloro-biphenyl-2-yl)-acetic acid as a CB2 Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Targeting the Cannabinoid CB2 Receptor
The cannabinoid receptor 2 (CB2) has emerged as a compelling therapeutic target, primarily due to its significant role in modulating immune responses and inflammation.[1][2][3] Unlike the cannabinoid receptor 1 (CB1), which is predominantly expressed in the central nervous system and is associated with psychoactive effects, the CB2 receptor is primarily found in peripheral tissues, particularly within the immune system.[2] This distinction makes the CB2 receptor an attractive target for developing therapies that can harness the therapeutic benefits of cannabinoids, such as pain relief and anti-inflammatory effects, without the undesirable central nervous system side effects.[4][5][6]
Activation of the CB2 receptor has shown preclinical promise in a variety of conditions, including chronic pain, neurodegenerative diseases, inflammatory disorders, and even some forms of cancer.[1][2][4][5] Modulators of the CB2 receptor can be classified as agonists, which activate the receptor; antagonists, which block its activation; and inverse agonists, which reduce its basal activity.[2] The specific therapeutic application will depend on the nature of the modulation.
This document provides a comprehensive guide for the investigation of a novel compound, (3',5'-Dichloro-biphenyl-2-yl)-acetic acid , as a potential CB2 receptor modulator. While the biphenyl scaffold is of interest in cannabinoid ligand design, with some related compounds showing activity as CB2 inverse agonists, the specific activity of this compound is yet to be determined.[7] These application notes will therefore provide a systematic approach to its characterization, from initial binding studies to functional cellular assays.
Understanding CB2 Receptor Signaling Pathways
The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[8][9] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] However, the signaling cascade is more complex, with evidence suggesting that the CB2 receptor can also couple to the stimulatory G-protein, Gs, leading to an increase in cAMP in certain cellular contexts.[8][10]
Beyond cAMP modulation, CB2 receptor activation can trigger other significant signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the recruitment of β-arrestins.[11][12] β-arrestin recruitment can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling cascades.[13][14][15][16] The ability of a ligand to preferentially activate one signaling pathway over another is known as "biased signaling" or "functional selectivity," a concept with profound implications for drug design.[12]
Caption: Simplified CB2 receptor signaling pathways.
Experimental Workflow for Characterization
The following experimental workflow provides a logical progression for characterizing this compound as a CB2 receptor modulator.
Caption: Recommended experimental workflow for compound characterization.
Detailed Protocols
Protocol 1: CB2 Receptor Radioligand Binding Assay
This assay determines the affinity of this compound for the human CB2 receptor by measuring its ability to displace a known high-affinity radioligand.[17][18][19][20][21]
Materials:
-
Membrane preparations from CHO-K1 or HEK-293 cells stably transfected with the human CB2 receptor.
-
[3H]CP-55,940 (radioligand).
-
This compound (test compound).
-
WIN-55,212-2 (non-selective cannabinoid agonist for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound or vehicle control.
-
[3H]CP-55,940 at a final concentration equal to its Kd.
-
CB2 receptor-expressing cell membranes.
-
For non-specific binding wells, add a saturating concentration of WIN-55,212-2.
-
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Description |
| IC50 | Concentration of test compound that displaces 50% of the radioligand. |
| Ki | Inhibition constant, a measure of the affinity of the test compound for the receptor. |
Protocol 2: cAMP Functional Assay
This assay determines whether this compound acts as an agonist, inverse agonist, or antagonist at the CB2 receptor by measuring its effect on intracellular cAMP levels.[22][23][24][25][26]
Materials:
-
CHO-K1 cells stably expressing the human CB2 receptor.
-
This compound (test compound).
-
Forskolin (an adenylyl cyclase activator).
-
CP-55,940 (a potent CB2 receptor agonist).
-
A commercially available cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure (Agonist/Inverse Agonist Mode):
-
Seed the CB2-expressing cells in a 96-well plate and culture overnight.
-
Replace the culture medium with stimulation buffer.
-
Add serial dilutions of this compound or a known agonist (CP-55,940) as a positive control.
-
Add forskolin to all wells to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
Procedure (Antagonist Mode):
-
Pre-incubate the cells with serial dilutions of this compound.
-
Add a fixed concentration of a known CB2 agonist (e.g., CP-55,940 at its EC80).
-
Add forskolin to all wells.
-
Incubate and measure cAMP levels as described above.
Data Analysis:
-
Agonist Mode: Plot the percentage of forskolin-stimulated cAMP inhibition against the log concentration of the test compound to determine the EC50 (effective concentration for 50% of maximal response).
-
Inverse Agonist Mode: In the absence of an agonist, an inverse agonist will further increase cAMP levels if the receptor has basal activity. Plot the percentage of cAMP increase against the log concentration of the test compound.
-
Antagonist Mode: Plot the percentage of agonist-induced cAMP inhibition against the log concentration of the test compound to determine the IC50.
| Parameter | Description |
| EC50 | Concentration of an agonist that produces 50% of the maximal response. |
| IC50 | Concentration of an antagonist that blocks 50% of the agonist response. |
Protocol 3: β-Arrestin Recruitment Assay
This assay determines if this compound induces the recruitment of β-arrestin to the CB2 receptor, a key event in receptor desensitization and an indicator of potential biased signaling.[13][14][27]
Materials:
-
U2OS or HEK-293 cells co-expressing the human CB2 receptor and a β-arrestin fusion protein (e.g., β-arrestin-GFP or a system based on enzyme fragment complementation).[21]
-
This compound (test compound).
-
A known CB2 agonist as a positive control.
-
An appropriate detection system (e.g., fluorescence microscope, plate reader for chemiluminescence).
Procedure:
-
Seed the engineered cells in a 96-well plate.
-
Add serial dilutions of this compound or a positive control agonist.
-
Incubate for a specified time (e.g., 60-90 minutes) at 37°C.[13]
-
Measure the recruitment of β-arrestin to the CB2 receptor. This can be visualized as the translocation of fluorescently tagged β-arrestin from the cytoplasm to the cell membrane or by measuring the signal generated from an enzyme fragment complementation assay.
Data Analysis:
-
Quantify the β-arrestin recruitment signal at each concentration of the test compound.
-
Plot the signal against the log concentration of the test compound to generate a dose-response curve and determine the EC50.
| Parameter | Description |
| EC50 | Concentration of the test compound that induces 50% of the maximal β-arrestin recruitment. |
Interpreting the Data and Next Steps
The data generated from these assays will provide a comprehensive in vitro profile of this compound's activity at the CB2 receptor.
-
A low Ki value from the binding assay indicates high affinity.
-
A low EC50 in the cAMP assay with significant inhibition of forskolin-stimulated cAMP suggests potent agonism.
-
A low EC50 in the β-arrestin assay indicates the compound effectively recruits β-arrestin.
-
Comparing the potency (EC50) in the cAMP and β-arrestin assays can reveal potential biased signaling.
-
If the compound shows no activity as an agonist or inverse agonist, its antagonist properties should be further explored.
Should this compound demonstrate promising in vitro activity, the next logical step would be to evaluate its efficacy in in vivo models of diseases where CB2 receptor modulation is considered therapeutic, such as models of inflammatory pain, neuropathic pain, or neuroinflammation.[28][29][30][31]
Conclusion
The systematic investigation of this compound as a CB2 receptor modulator holds the potential to uncover a novel therapeutic agent. The protocols outlined in these application notes provide a robust framework for its initial characterization, from determining its binding affinity to elucidating its functional activity and potential for biased signaling. This structured approach is crucial for advancing our understanding of this compound and its potential role in the development of next-generation therapeutics targeting the endocannabinoid system.
References
- An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential. (URL: )
-
Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI. (2017-11-20). (URL: [Link])
-
ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023-11-06). (URL: [Link])
-
Cyclic AMP Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed. (URL: [Link])
-
Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed. (URL: [Link])
-
Cannabinoid receptor 2 - Wikipedia. (URL: [Link])
-
The Impact of the CB2 Cannabinoid Receptor in Inflammatory Diseases: An Update - MDPI. (URL: [Link])
-
Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC - PubMed Central. (URL: [Link])
-
CB2 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay - US. (URL: [Link])
-
Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf. (URL: [Link])
-
What are CB2 modulators and how do they work? - Patsnap Synapse. (2024-06-21). (URL: [Link])
-
Cannabinoid Receptor 2 (CB2) Signals via G-alpha-s and Induces IL-6 and IL-10 Cytokine Secretion in Human Primary Leukocytes | ACS Pharmacology & Translational Science - ACS Publications. (2019-10-01). (URL: [Link])
-
Therapeutic Utility of Cannabinoid Receptor Type 2 (CB2) Selective Agonists | Request PDF. (2025-08-09). (URL: [Link])
-
MULTISCREEN™ Beta Arrestin Sensor Technology - Multispan, Inc. (URL: [Link])
-
Why Study GPCR Arrestin Recruitment? - DiscoverX. (URL: [Link])
-
CB2 Cannabinoid Receptors as a Therapeutic Target—What Does the Future Hold? - PMC. (URL: [Link])
-
The Displacement Binding Assay Using Human Cannabinoid CB 2 Receptor-Transfected Cells - Springer Nature Experiments. (URL: [Link])
-
A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. (URL: [Link])
-
CB2 Biochemical Binding Assay Service - Reaction Biology. (URL: [Link])
-
4.5. CB1 and CB2 Receptor Assays - Bio-protocol. (URL: [Link])
-
In-Vitro Assessment of CB1/CB2 Receptor Binding and Function - eGrove - University of Mississippi. (2020-05-09). (URL: [Link])
-
In vivo effects of CB2 receptor-selective cannabinoids on the vasculature of normal and arthritic rat knee joints - PubMed Central. (URL: [Link])
-
The CB2 receptor and its role as a regulator of inflammation - PMC - PubMed Central. (URL: [Link])
-
Identification of a Cannabinoid Receptor 2 Allosteric Site Using Computational Modeling and Pharmacological Analysis - ACS Publications. (2025-01-28). (URL: [Link])
-
(PDF) Cannabinoid CB2 Receptors Modulate Microglia Function and Amyloid Dynamics in a Mouse Model of Alzheimer's Disease - ResearchGate. (2022-04-27). (URL: [Link])
-
CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides | Journal of Medicinal Chemistry - ACS Publications. (2014-10-01). (URL: [Link])
-
Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations - PubMed Central. (URL: [Link])
-
CB2 cannabinoid receptor activation is cardioprotective in a mouse model of ischemia/reperfusion | Request PDF - ResearchGate. (2025-08-06). (URL: [Link])
-
8 - Organic Syntheses Procedure. (URL: [Link])
-
Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist - PubMed. (2015-09-01). (URL: [Link])
-
Targeting CB2 receptors and the endocannabinoid system for the treatment of pain - PMC. (URL: [Link])
-
(PDF) Characterization of a Cannabinoid CB2 Receptor-Selective Agonist, A-836339 [2,2,3,3-Tetramethyl-cyclopropanecarboxylic Acid [3-(2-Methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], Using in Vitro Pharmacological Assays, in Vivo - ResearchGate. (2017-08-28). (URL: [Link])
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (2023-06-16). (URL: [Link])
-
A CB2 Receptor Agonist Reduces the Production of Inflammatory Mediators and Improves Locomotor Activity in Experimental Autoimmune Encephalomyelitis - PubMed Central. (URL: [Link])
-
A Guide to Targeting the Endocannabinoid System in Drug Design - MDPI. (URL: [Link])
-
Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed. (URL: [Link])
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. (URL: [Link])
Sources
- 1. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CB2 modulators and how do they work? [synapse.patsnap.com]
- 3. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CB2 Cannabinoid Receptors as a Therapeutic Target—What Does the Future Hold? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CB2 receptors and the endocannabinoid system for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 9. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. multispaninc.com [multispaninc.com]
- 16. Why Study GPCR Arrestin Recruitment? [emea.discoverx.com]
- 17. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. egrove.olemiss.edu [egrove.olemiss.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Cyclic AMP Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 28. In vivo effects of CB2 receptor-selective cannabinoids on the vasculature of normal and arthritic rat knee joints - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (3',5'-Dichloro-biphenyl-2-yl)-acetic acid and its Analogue Lumiracoxib in Cancer Cell Line Research
A Note to the Researcher: Initial investigations for the direct application of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid in cancer cell lines did not yield specific published research. However, the structurally related compound, Lumiracoxib , a selective COX-2 inhibitor, has been the subject of studies regarding its anti-cancer properties. This document will focus on the application and methodologies for Lumiracoxib in cancer cell line research, providing a valuable framework for investigating compounds of this class. The IUPAC name for Lumiracoxib is {2-[(2-chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid.
Introduction to Lumiracoxib in Oncology Research
Lumiracoxib, traditionally classified as a non-steroidal anti-inflammatory drug (NSAID), selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] While its primary clinical use has been for managing pain and inflammation, emerging evidence highlights its potential as an anti-neoplastic agent.[1][4] The overexpression of COX-2 is a characteristic feature of many tumors, contributing to inflammation, angiogenesis, and cell proliferation.[2] Lumiracoxib's anti-cancer effects are attributed to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines, particularly in non-small cell lung cancer (NSCLC).[1][4]
Mechanism of Action in Cancer Cells
The anti-cancer activity of Lumiracoxib extends beyond simple COX-2 inhibition, involving the modulation of key signaling pathways that regulate cell survival and proliferation. In NSCLC cell lines, Lumiracoxib has been shown to induce G0/G1 cell cycle arrest and apoptosis.[1][4] This is achieved, in part, through the regulation of the ERK signal transduction pathway and the Bcl-2 family of proteins.[5]
Specifically, Lumiracoxib can inhibit the upregulation of ERK2 and its phosphorylated form (p-ERK), which are often overactive in cancer cells and promote cell survival.[5] Concurrently, it downregulates the expression of the anti-apoptotic protein Bcl-2 and can increase the expression of the pro-apoptotic protein Bax, thereby shifting the cellular balance towards apoptosis.[5]
Caption: Overview of key experimental workflows.
Synergistic Effects with Chemotherapeutic Agents
Lumiracoxib has demonstrated a significant synergistic anti-proliferative effect when combined with the chemotherapeutic drug docetaxel in A549 and NCI-H460 cell lines. [4]This suggests that Lumiracoxib may enhance the efficacy of standard chemotherapy regimens, potentially allowing for lower doses and reduced toxicity. The coefficient of drug interaction (CDI) has been used to confirm this synergism. [4]
References
-
Hao JQ, Sun GY, Shen YX. Mechanisms of lumiracoxib on apoptosis in human lung cancer cells. Chinese Journal of Clinical Pharmacology and Therapeutics. 2012;17(1):47-51. [Link]
-
Hao JQ, Li Q, Xu SP, et al. Effect of lumiracoxib on proliferation and apoptosis of human nonsmall cell lung cancer cells in vitro. Chin Med J (Engl). 2008;121(7):602-607. [Link]
-
Ruda, G. F., et al. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2. Fundamental & Clinical Pharmacology, 21(6), 585-596. [Link]
-
Lumiracoxib - Wikipedia. [Link]
Sources
- 1. Lumiracoxib - LKT Labs [lktlabs.com]
- 2. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lumiracoxib - Wikipedia [en.wikipedia.org]
- 4. Effect of lumiracoxib on proliferation and apoptosis of human nonsmall cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of lumiracoxib on apoptosis in human lung cancer cells [manu41.magtech.com.cn]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid
Welcome to the technical support center for the synthesis of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during this synthesis, ensuring a higher yield and purity of your target molecule.
I. Synthetic Overview
The synthesis of this compound is typically achieved through a two-step process:
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction forms the biphenyl core by coupling methyl 2-bromophenylacetate with 3,5-dichlorophenylboronic acid.
-
Ester Hydrolysis: The resulting methyl ester is then hydrolyzed to the final carboxylic acid product.
This guide will address potential issues in both of these critical steps.
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis.
Step 1: Suzuki-Miyaura Coupling
Problem 1: Low or no yield of the desired biphenyl ester.
-
Potential Cause 1: Inactive Catalyst. The active form of the palladium catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be efficiently reduced to Pd(0). The catalyst may also have decomposed due to exposure to air.
-
Solution:
-
Ensure your reaction is conducted under a strict inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst.[1]
-
Use a fresh batch of a reliable palladium catalyst or a more stable precatalyst.[2]
-
Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, to bypass the in-situ reduction step.[1]
-
-
-
Potential Cause 2: Inefficient Base. The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[3] An inappropriate or low-quality base can significantly hinder the reaction.
-
Solution:
-
For couplings with aryl chlorides, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1][4]
-
Ensure the base is finely powdered and anhydrous, especially when using potassium phosphate, as its efficacy can be dependent on its physical state.[5]
-
-
-
Potential Cause 3: Poor Quality or Decomposition of Boronic Acid. Boronic acids can be unstable and prone to decomposition (protodeboronation), especially heteroaryl boronic acids.[1][6]
-
Potential Cause 4: Inappropriate Solvent System. The solubility of all reactants is critical for a successful reaction. A common solvent system is a mixture of an organic solvent (like dioxane or THF) and water.[6][7]
-
Solution:
-
Optimize the solvent ratio to ensure all components are well-dissolved at the reaction temperature.
-
For solubility issues, toluene or DMF can be considered, though they may require higher reaction temperatures.[4]
-
-
Problem 2: Formation of significant side products.
-
Side Product 1: Homocoupling of the boronic acid. This results in the formation of 3,3',5,5'-tetrachlorobiphenyl.
-
Cause: This side reaction is often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[2][6]
-
Solution:
-
Rigorously degas all solvents and reagents before use. This can be achieved by bubbling an inert gas through the liquids or by using the freeze-pump-thaw method.[2]
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
Using a direct Pd(0) source can also minimize this side reaction.[1]
-
-
-
Side Product 2: Dehalogenation of the starting material. This leads to the formation of methyl phenylacetate.
Problem 3: Formation of black precipitate (palladium black).
-
Cause: This indicates the decomposition of the palladium catalyst, which agglomerates into an inactive form. This can be caused by high temperatures, impurities, or an inappropriate ligand.
-
Solution:
-
Lower the reaction temperature.
-
Ensure high purity of all reagents and solvents.
-
Use a more robust ligand that stabilizes the palladium catalyst throughout the catalytic cycle. For challenging couplings involving aryl chlorides, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective.[4][8]
-
-
Step 2: Ester Hydrolysis
Problem 4: Incomplete hydrolysis of the methyl ester.
-
Cause 1: Insufficient reaction time or temperature. The hydrolysis of sterically hindered esters can be slow.
-
Solution:
-
Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.[9]
-
-
-
Cause 2: Inappropriate base. While NaOH is commonly used, for more challenging hydrolyses, other bases may be more effective.
-
Solution:
-
Lithium hydroxide (LiOH) is often a better choice for the hydrolysis of hindered esters.[9]
-
-
-
Cause 3: Reversibility of the reaction (for acid-catalyzed hydrolysis). Acid-catalyzed hydrolysis is an equilibrium process.[10]
Problem 5: Low recovery of the final product after work-up.
-
Cause: The product is a carboxylic acid, which will be in its carboxylate salt form in the basic reaction mixture. Improper acidification will lead to loss of product.
-
Solution:
-
After the hydrolysis is complete, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the carboxylic acid.
-
Ensure thorough extraction of the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst to use for the Suzuki-Miyaura coupling of an aryl chloride?
For aryl chlorides, which are less reactive than aryl bromides or iodides, a more active catalyst system is generally required.[12] While Pd(PPh₃)₄ can sometimes be effective, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or cataCXium A are often more successful.[4][8] These ligands promote the oxidative addition step, which is often the rate-limiting step for aryl chlorides.[13]
Q2: How can I monitor the progress of the Suzuki-Miyaura coupling reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15] For TLC analysis, you can spot the reaction mixture alongside the starting materials (methyl 2-bromophenylacetate and 3,5-dichlorophenylboronic acid). The product will have a different Rf value. Staining with potassium permanganate can help visualize the spots if they are not UV-active.[15]
Q3: My 3,5-dichlorophenylboronic acid seems to be of poor quality. How can I purify it?
Boronic acids can often be purified by recrystallization. A common solvent system for recrystallization is hot ethyl acetate followed by the addition of hexane.
Q4: What is the optimal work-up procedure for the Suzuki-Miyaura coupling reaction?
A typical work-up procedure involves:
-
Cooling the reaction mixture to room temperature.[14]
-
Filtering the mixture through a pad of Celite to remove the palladium catalyst.[14][16]
-
Extracting the filtrate with a suitable organic solvent like ethyl acetate.[16]
-
Washing the combined organic layers with water and brine.
-
Drying the organic layer over anhydrous sodium sulfate or magnesium sulfate.[16]
-
Concentrating the solution under reduced pressure to obtain the crude product, which can then be purified by column chromatography.[14]
Q5: For the ester hydrolysis, is it better to use NaOH or LiOH?
For simple, unhindered esters, NaOH is often sufficient. However, for more sterically hindered esters, LiOH in a mixture of THF and water is generally more effective.[9] The smaller size of the lithium cation is thought to play a role in facilitating the hydrolysis.
IV. Experimental Protocol
This is a general protocol and may require optimization.
Step 1: Synthesis of Methyl (3',5'-Dichloro-biphenyl-2-yl)-acetate
| Reagent/Solvent | Molar Eq. | Notes |
| Methyl 2-bromophenylacetate | 1.0 | |
| 3,5-Dichlorophenylboronic acid | 1.2 | |
| Pd(PPh₃)₄ | 0.05 | Can be substituted with other catalysts. |
| K₃PO₄ (finely ground) | 3.0 | |
| 1,4-Dioxane | - | Degassed |
| Water | - | Degassed |
-
To a dry reaction vessel, add methyl 2-bromophenylacetate, 3,5-dichlorophenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Purge the resulting mixture with the inert gas for 10-15 minutes.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C and stir vigorously overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the work-up as described in the FAQ section.
Step 2: Synthesis of this compound
| Reagent/Solvent | Molar Eq. | Notes |
| Methyl (3',5'-Dichloro-biphenyl-2-yl)-acetate | 1.0 | |
| LiOH·H₂O | 3.0 | |
| Tetrahydrofuran (THF) | - | |
| Water | - | |
| 1M HCl | - | For acidification |
-
Dissolve the crude methyl (3',5'-dichloro-biphenyl-2-yl)-acetate in a mixture of THF and water (e.g., 3:1 ratio).
-
Add lithium hydroxide monohydrate and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete (as monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
-
The product can be further purified by recrystallization if necessary.
V. Visualization of Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield in the Suzuki-Miyaura coupling step.
VI. References
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Leadbeater, N. E., & Marco, M. (2003). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 5(21), 3919–3922. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
N-ro Chemistry. (2025). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysis of esters. Chemguide. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Retrieved from [Link]
-
Advion. (n.d.). Suzuki Reaction Monitoring. Retrieved from [Link]
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl Bromo-Phenylacetate. Retrieved from [Link]
-
ACS Publications. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dichlorophenylboronic acid. Retrieved from [Link]
-
ResearchGate. (2025). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
-
Reddit. (2025). Why are my ester hydrolysis not working. Retrieved from [Link]
-
Huffman, J. W., & Harris, R. P. (1976). A Convenient Procedure for the Hydrolysis of Hindered Esters. Synthetic Communications, 6(7), 481-484. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
ResearchGate. (2025). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. Retrieved from [Link]
-
Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 2,4-Dichlorophenylboronic acid, 97%, Thermo Scientific. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of ethyl α-bromophenylacetate. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dichlorobenzeneboronic acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with (3',5'-Dichloro-biphenyl-2-yl)-acetic acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (3',5'-Dichloro-biphenyl-2-yl)-acetic acid (also known as Fenclofenac). This resource provides in-depth troubleshooting and practical guidance to address the significant solubility challenges associated with this compound in aqueous buffer systems. Our goal is to equip you with the knowledge and protocols to achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. Why is it so poorly soluble?
A1: this compound, or Fenclofenac, is a non-steroidal anti-inflammatory drug (NSAID) characterized by a chemical structure that imparts significant hydrophobicity.[1][2] Its water solubility is exceptionally low, reported to be approximately 8.439 mg/L at 25°C.[3][4] This poor aqueous solubility is a result of its biphenyl and dichloro-substituted phenyl rings, which are nonpolar, and the presence of a carboxylic acid group. While the carboxylic acid moiety can be ionized to improve solubility, the overall lipophilic nature of the molecule dominates in neutral aqueous solutions.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: Understanding the fundamental properties of this compound is the first step in troubleshooting solubility issues. Here is a summary of its key characteristics:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀Cl₂O₃ | [1][5] |
| Molecular Weight | 297.13 g/mol | [1][6] |
| pKa | ~4.53 | [3] |
| Water Solubility | 8.439 mg/L (at 25°C) | [3][4] |
| Appearance | White to off-white solid/crystalline powder | [1][6] |
The pKa of approximately 4.53 is particularly important.[3] This indicates that the compound is a weak acid. At pH values below its pKa, it will exist predominantly in its neutral, less soluble form. Conversely, at pH values above the pKa, it will be deprotonated to its more soluble carboxylate salt form. This principle is fundamental to enhancing its solubility in aqueous buffers.[7][8][9]
Troubleshooting Guides & Protocols
Issue 1: My compound precipitates when I add my stock solution to the aqueous buffer.
This is a common issue when a highly concentrated stock solution in an organic solvent is diluted into an aqueous buffer where the compound has low solubility. The key is to manage the transition from the organic solvent to the aqueous environment carefully.
The organic solvent (like DMSO) is miscible with water, but the compound itself is not. When the stock solution is diluted, the concentration of the organic solvent drops, and the aqueous environment can no longer keep the compound in solution, leading to precipitation.
1. pH Adjustment of the Buffer:
The most effective strategy for ionizable compounds like this compound is to adjust the pH of the final buffer.[7][8][9] By maintaining a pH above the pKa of ~4.53, you can ensure the compound remains in its more soluble ionized form.
-
Protocol 1: Basic pH Adjustment
-
Prepare your desired buffer (e.g., PBS, TRIS).
-
Adjust the pH of the buffer to at least 1.5-2 pH units above the pKa of the compound. A pH of 7.0-7.4 is often sufficient.
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO (e.g., 10-25 mg/mL).[5][6]
-
While vortexing the pH-adjusted buffer, slowly add the stock solution dropwise to achieve the desired final concentration.
-
Ensure the final concentration of the organic solvent is as low as possible (typically <1%) to minimize potential effects on your experimental system.
-
2. Utilizing Co-solvents and Surfactants:
For particularly challenging situations or when a neutral pH is required, a combination of co-solvents and surfactants can be employed to maintain solubility.[7][10]
-
Protocol 2: Formulation with Co-solvents and Surfactants This protocol is adapted from established formulations for poorly soluble drugs.[6]
-
Prepare a stock solution of this compound in 100% DMSO.
-
In a separate tube, prepare the vehicle by mixing the components in the following order:
-
40% PEG300
-
5% Tween-80
-
45% Saline (or your desired aqueous buffer)
-
-
Add 10% of the DMSO stock solution to 90% of the prepared vehicle.
-
Mix thoroughly. This formulation can achieve a solubility of ≥ 2.5 mg/mL.[6]
-
3. Employing Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[7]
-
Protocol 3: Formulation with SBE-β-CD
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a 20% solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline or your desired aqueous buffer.
-
Add 10% of the DMSO stock solution to 90% of the 20% SBE-β-CD solution.
-
Mix thoroughly. This can also achieve a solubility of ≥ 2.5 mg/mL.[6]
-
Issue 2: I need to prepare a high-concentration stock solution.
A: this compound is sparingly soluble in DMSO (1-10 mg/mL) and only slightly soluble in acetonitrile (0.1-1 mg/mL).[5] For higher concentrations, gentle heating and/or sonication may be necessary to aid dissolution in DMSO.[6] Always use freshly opened, anhydrous DMSO, as absorbed moisture can negatively impact the solubility of hygroscopic compounds.[6]
Visualization of Experimental Workflows
To assist in selecting the appropriate solubilization strategy, the following decision-making workflow is provided.
Caption: Decision workflow for selecting a solubilization protocol.
Summary of Solubilization Strategies
| Method | Principle | Advantages | Disadvantages |
| pH Adjustment | Increases the ionization of the carboxylic acid group to the more soluble carboxylate form.[7][8] | Simple, effective, avoids high concentrations of organic solvents. | May not be suitable for pH-sensitive assays. |
| Co-solvency | A mixture of solvents increases the solubility of a lipophilic compound.[7][10] | Can achieve higher concentrations. | The vehicle components may interfere with the experiment. |
| Complexation | Cyclodextrins encapsulate the hydrophobic molecule, increasing its apparent water solubility.[7] | Effective for highly insoluble compounds. | Can be more expensive; potential for interactions with other molecules. |
References
-
Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. Longdom Publishing. [Link]
-
Solubility enhancement techniques: A comprehensive review - WJBPHS. World Journal of Biology Pharmacy and Health Sciences. [Link]
-
Video: Bioavailability Enhancement: Drug Solubility Enhancement - JoVE. Journal of Visualized Experiments. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. International Journal of Pharmaceutical and Chemical Analysis. [Link]
-
Dissolution of carboxylic acids. III: The effect of polyionizable buffers - PubMed - NIH. National Institutes of Health. [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. International Journal of Medical Science and Dental Research. [Link]
-
Fenclofenac - Wikipedia. Wikipedia. [Link]
-
Fenclofenac | C14H10Cl2O3 | CID 65394 - PubChem - NIH. National Institutes of Health. [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. National Institutes of Health. [Link]
Sources
- 1. CAS 34645-84-6: Fenclofenac | CymitQuimica [cymitquimica.com]
- 2. Fenclofenac - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. fenclofenac | 34645-84-6 [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. longdom.org [longdom.org]
- 8. wjbphs.com [wjbphs.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. ijmsdr.org [ijmsdr.org]
Technical Support Center: (3',5'-Dichloro-biphenyl-2-yl)-acetic acid (Fenclofenac) Solution Stability Guide
Welcome to the technical support center for (3',5'-Dichloro-biphenyl-2-yl)-acetic acid, commonly known as fenclofenac. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving fenclofenac in solution. As this non-steroidal anti-inflammatory drug (NSAID) presents specific handling and stability challenges, this document offers practical, evidence-based advice to ensure the integrity and reproducibility of your experimental results. Fenclofenac was previously used in the treatment of rheumatism but was withdrawn from the market in the 1980s due to side effects[1].
I. Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered when working with fenclofenac solutions.
Q1: My fenclofenac is not dissolving in aqueous buffer. What should I do?
A1: Fenclofenac is a white to off-white crystalline powder that is sparingly soluble in water[2]. Its aqueous solubility is reported to be as low as 8.439 mg/L at 25°C[3]. This poor water solubility is a common issue.
-
pH Adjustment: Fenclofenac is a weakly acidic molecule with a pKa of approximately 4.53[3][4]. To enhance solubility in aqueous solutions, the pH of the buffer should be adjusted to be at least 1.5 to 2 units above the pKa. For fenclofenac, a buffer with a pH of 6.0 or higher is recommended. In a study on the related compound aceclofenac, solubility significantly increased as the pH was raised from 1.2 to 7.5[5][6].
-
Use of Co-solvents: If pH adjustment is not sufficient or not compatible with your experimental design, consider using a minimal amount of an organic co-solvent. Dimethyl sulfoxide (DMSO) and methanol are suitable options for preparing stock solutions[4][7]. For cellular assays, ensure the final concentration of the organic solvent is low enough (typically <0.5%) to avoid cytotoxicity.
-
Sonication: Gentle sonication can aid in the dissolution of fenclofenac. However, avoid excessive heat generation which could lead to degradation.
Q2: I've prepared a stock solution of fenclofenac in DMSO. How should I store it and for how long is it stable?
A2: Stock solutions of fenclofenac in DMSO are the recommended method for long-term storage. For optimal stability, stock solutions should be stored under the following conditions:
It is crucial to store the solutions in tightly sealed vials to prevent moisture absorption, as DMSO is hygroscopic[7]. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: I've observed a precipitate in my fenclofenac solution after adding it to my aqueous cell culture medium. What is happening and how can I prevent this?
A3: This is likely due to the low aqueous solubility of fenclofenac. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous medium, the fenclofenac may precipitate out if its concentration exceeds its solubility limit in the final medium.
-
Lower the Final Concentration: Ensure the final concentration of fenclofenac in your assay is below its aqueous solubility limit at the specific pH and temperature of your experiment.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium. This can help to keep the compound in solution.
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the fenclofenac stock solution can sometimes improve solubility.
-
Vortexing: Gently vortex the solution immediately after adding the fenclofenac to ensure rapid and uniform dispersion.
Q4: I am concerned about the degradation of fenclofenac during my experiment. What are the main degradation pathways?
A4: While specific degradation pathways for fenclofenac are not extensively documented in readily available literature, we can infer potential pathways based on structurally similar NSAIDs like diclofenac and aceclofenac. The primary degradation concerns are hydrolysis and photodegradation.
-
Hydrolysis: Fenclofenac, being an acetic acid derivative, can be susceptible to hydrolysis, particularly under acidic or alkaline conditions. Studies on aceclofenac show significant decomposition under hydrolytic stress[8].
-
Photodegradation: Many NSAIDs are known to be sensitive to UV and visible light[9]. Exposure to light can lead to the formation of degradation products. For instance, diclofenac is known to be photolabile[10]. It is advisable to protect fenclofenac solutions from light.
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common experimental issues.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of fenclofenac in solution. | Prepare fresh working solutions for each experiment from a properly stored stock. Protect solutions from light and maintain appropriate pH and temperature. |
| Inaccurate concentration of fenclofenac solution. | Verify the concentration of your stock solution using a validated analytical method such as HPLC-UV. | |
| Loss of compound activity over time | Fenclofenac is degrading in the experimental medium. | Perform a time-course stability study under your specific experimental conditions to determine the rate of degradation. |
| Adsorption of fenclofenac to plasticware. | Consider using low-adsorption plasticware or glass vials for storing and handling fenclofenac solutions. | |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | Conduct forced degradation studies (see Section III) to identify potential degradation products and develop a stability-indicating analytical method. |
III. Experimental Protocols
To ensure the stability and integrity of your fenclofenac solutions, it is crucial to perform stability assessments. The following are generalized protocols based on ICH guidelines for forced degradation studies[11][12].
Protocol 1: Preparation of Fenclofenac Stock Solution
-
Accurately weigh the required amount of fenclofenac powder.
-
Dissolve the powder in a suitable organic solvent (e.g., DMSO or methanol) to a final concentration of 10-50 mM.
-
Use gentle vortexing or sonication to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months)[7].
Protocol 2: Forced Degradation Study Workflow
This workflow is designed to identify potential degradation products and assess the stability of fenclofenac under various stress conditions.
Caption: Forced degradation study workflow for fenclofenac.
Protocol 3: Stability-Indicating HPLC Method Development
A robust HPLC method is essential for separating fenclofenac from its potential degradation products.
-
Column: A C18 reversed-phase column is a common choice for NSAID analysis.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). Gradient elution may be necessary to resolve all peaks.
-
Detection: UV detection at a wavelength where fenclofenac has significant absorbance (e.g., around 275-285 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.
IV. Potential Degradation Pathway
Based on the chemistry of related NSAIDs, a plausible degradation pathway for fenclofenac under hydrolytic conditions could involve intramolecular cyclization.
Caption: Potential hydrolytic degradation pathway of fenclofenac.
V. Summary of Stability-Influencing Factors
| Factor | Influence on Stability | Recommendations |
| pH | Highly influential. Degradation is more likely in strongly acidic or alkaline conditions. | Maintain the pH of the solution within a stable range, preferably close to neutral for many applications. |
| Temperature | Increased temperature generally accelerates degradation. | Store stock solutions at recommended low temperatures. For experiments, use the lowest feasible temperature. |
| Light | Exposure to UV and visible light can cause photodegradation. | Protect all solutions containing fenclofenac from light by using amber vials or wrapping containers in aluminum foil. |
| Solvent | The choice of solvent can impact both solubility and stability. | Use high-purity solvents. For aqueous solutions, use freshly prepared buffers. |
| Oxygen | Oxidative degradation can occur, especially in the presence of light or metal ions. | Consider de-gassing solvents or working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. |
By understanding the physicochemical properties of this compound and implementing the recommendations in this guide, researchers can minimize compound degradation and ensure the reliability of their experimental outcomes. For further assistance, please consult the references provided or contact our technical support team.
References
-
Atkinson, D. C., & Leach, E. C. (1976). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). Agents and actions, 6(5), 657–666. [Link]
-
Ioele, G., De Luca, M., Tavano, L., & Ragno, G. (2014). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. International journal of molecular sciences, 15(8), 14336–14351. [Link]
-
Guduru, S., Karun, M., Vijayabhaskar, B., Kaliyaperumal, M., Korupolu, R. B., Bonige, K. B., & Rumalla, C. S. (2019). Isolation and Structural Characterization of Degradation Products of Aceclofenac by HPLC, HRMS and 2D NMR. Asian Journal of Chemistry, 31(6), 1239-1244. [Link]
-
Reddy, B. S., & Rao, K. S. (2012). Studied on the effect of pH over dissolution profile of diclofenac sodium sustained release tablets. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 513-516. [Link]
-
Wikipedia. Fenclofenac. [Link]
-
Semantic Scholar. Formulation Development, in Vitro Evaluation and Stability Study of Aceclofenac Tablet. [Link]
-
Rouf, A. S. S., & Renuka, S. (2013). The ICH guidance in practice: Stress degradation studies on aceclofenac and development of a validated stability-indicating. Der Pharma Chemica, 5(4), 131-146. [Link]
-
El-Saharty, Y. S., Refaat, M., & El-Khateeb, S. Z. (2003). Stability indicating methods for the determination of aceclofenac. Journal of pharmaceutical and biomedical analysis, 33(4), 551–562. [Link]
-
Ratcliffe, W. A., & Hazelton, R. A. (1980). Fenclofenac interferes with thyroid-function tests. Lancet, 1(8162), 267–268. [Link]
-
Pérez-Estrada, L. A., Malato, S., Gernjak, W., Agüera, A., Thurmann, U., & Fernández-Alba, A. R. (2005). Photo-fenton degradation of diclofenac: identification of main intermediates and degradation pathway. Environmental science & technology, 39(21), 8300–8306. [Link]
-
Bhinge, J. R., Kumar, R. V., & Sinha, V. R. (2008). A simple and sensitive stability-indicating RP-HPLC assay method for the determination of aceclofenac. Journal of chromatographic science, 46(5), 440–444. [Link]
-
El-Kousy, N. M., & Bebawy, L. I. (1999). Stability-indicating spectrophotometric and densitometric methods for determination of aceclofenac. Journal of AOAC International, 82(3), 599–606. [Link]
-
Al-Kahtani, M. A., & Al-Suwayeh, S. A. (2017). Enzymatic Removal of Diclofenac and Aceclofenac from Water by Soybean Peroxidase. Molecules (Basel, Switzerland), 22(12), 2169. [Link]
-
Atkinson, D. C., Green, D., & Leach, E. C. (1977). Pharmacology and Toxicology of Fenclofenac. Proceedings of the Royal Society of Medicine, 70 Suppl 6, 1–3. [Link]
-
European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Beldean-Galea, M. S., Tîrnovean, M., Coman, M. V., & Irimie, F. D. (2015). Simultaneous identification of Fenton degradation by-products of diclofenac, ibuprofen and ketoprofen in aquatic media by comprehensive two-dimensional gas chromatography coupled with mass spectrometry. Journal of the Serbian Chemical Society, 80(8), 1021-1033. [Link]
-
Aitipamula, S., & Chow, P. S. (2014). Solubility and Stability Advantage of Aceclofenac Salts. Crystal Growth & Design, 14(10), 5129-5138. [Link]
-
Ioele, G., Tavano, L., Pireddu, R., De Luca, M., & Ragno, G. (2015). Photostability and Ex-Vivo Permeation Studies on Diclofenac in Topical Niosomal Formulations. International journal of pharmaceutics, 494(1), 440–446. [Link]
-
Giordano, F., Rossi, A., Pasquali, I., Bettini, R., Frigo, E., Gazzaniga, A., Sangalli, M. E., Mileo, V., & Catinella, S. (2003). Thermal degradation and melting point determination of diclofenac. Journal of Thermal Analysis and Calorimetry, 73(2), 509-518. [Link]
-
Frizon, F., de Oliveira, P. R., & Breitenbach, A. C. (2013). Photostability and toxicity of finasteride, diclofenac and naproxen under simulating sunlight exposure: Evaluation of the toxicity trend and of the packaging photoprotection. Ecotoxicology and Environmental Contamination, 8(1), 13-19. [Link]
-
Bhinge, J. R., Kumar, R. V., & Sinha, V. R. (2008). A Simple and Sensitive Stability-Indicating RP-HPLC Assay Method for the Determination of Aceclofenac. Journal of Chromatographic Science, 46(5), 440-444. [Link]
-
Khan, M. A., & Talegaonkar, S. (2004). Thermal behaviour of diclofenac sodium: decomposition and melting characteristics. Journal of pharmaceutical and biomedical analysis, 36(3), 645–651. [Link]
-
Kumar, S., & Singh, S. (2013). dissolution enhancement of aceclofenac solid dispersion prepared with hydrophilic carriers by solvent. International Journal of Pharmaceutical Sciences and Research, 4(9), 3535-3541. [Link]
-
Maheshwari, R. K., & Indurkhya, A. (2010). Formulation and Evaluation of Aceclofenac Injection Made by Mixed Hydrotropic Solubilization Technique. Iranian journal of pharmaceutical research : IJPR, 9(3), 233–242. [Link]
-
Senthil, V., & Sridevi, R. (2016). Spectroscopic Investigations for Photo Stability of Diclofenac Sodium Complexed with Hydroxypropyl-β-Cyclodextrin. Journal of Applied Pharmaceutical Science, 6(4), 173-178. [Link]
-
Netzsch. (2020). Thermal Stability of Drugs. [Link]
-
Al-Suwayeh, S. A., Taha, E. I., Al-Qahtani, F. M., Ahmed, M. O., & Badran, M. M. (2010). In Vitro Release, Rheological, and Stability Studies of Mefenamic Acid Coprecipitates in Topical Formulations. Pharmaceutical development and technology, 15(5), 478–486. [Link]
-
Letco Medical. (2023). Active Ingredient Summary Table Thermal Stability. [Link]
-
Shakeel, F., Haq, N., Alshehri, S., & Alanazi, F. K. (2019). Solubility and Solution Thermodynamics of Flufenamic Acid Polymorphs in Two Binary Solvents. Journal of Chemical & Engineering Data, 64(2), 575-583. [Link]
-
Reddy, K. V., & Rao, K. S. (2012). stability studies of formulated controlled release aceclofenac tablets. International Journal of Pharmacy and Technology, 4(2), 4639-4651. [Link]
-
Shakeel, F., Haq, N., Alanazi, F. K., & Alsarra, I. A. (2018). Solubility measurement, thermodynamics and molecular interactions of flufenamic acid in different neat solvents. Journal of Molecular Liquids, 255, 243-249. [Link]
-
El-Gindy, A., Emara, S., & Mostafa, M. M. (2010). Simultaneous determination of floctafenine and its hydrolytic degradation product floctafenic acid using micellar liquid chromatography with applications to tablets and human plasma. Journal of AOAC International, 93(2), 543–551. [Link]
-
Rooney, P. J., McLeod, M., Madkour, M., & Mavrikakis, M. (1977). Studies on the Anti-inflammatory Effects of Fenclofenac Using 99-Technetium Joint Scanning. Proceedings of the Royal Society of Medicine, 70 Suppl 6, 20–22. [Link]
Sources
- 1. Fenclofenac - Wikipedia [en.wikipedia.org]
- 2. CAS 34645-84-6: Fenclofenac | CymitQuimica [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. fenclofenac CAS#: 34645-84-6 [chemicalbook.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A simple and sensitive stability-indicating RP-HPLC assay method for the determination of aceclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photostability and ex-vivo permeation studies on diclofenac in topical niosomal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Crystallization of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid
This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the crystallization of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid. While specific experimental data for this exact molecule is not extensively published, its structure is analogous to other biphenyl acetic acid derivatives, notably Diclofenac. The principles and troubleshooting strategies outlined here are based on established crystallization science for aromatic carboxylic acids and active pharmaceutical ingredients (APIs), providing a robust framework for process development and problem-solving.[1][2][3]
Introduction to Crystallization Science
Crystallization is a critical purification and particle engineering unit operation in pharmaceutical development.[4][5] It is a thermodynamically driven process where solute molecules in a supersaturated solution arrange themselves into a highly ordered crystal lattice.[6][7][8] The success of this process hinges on carefully controlling the level of supersaturation , the primary driving force for both crystal nucleation (the birth of new crystals) and growth.[9][10] An imbalance in these phenomena can lead to a host of issues, including poor yield, undesirable crystal morphology, and the formation of metastable polymorphs.[2][11]
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during the crystallization of this compound.
Q1: My compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A1: The Phenomenon of "Oiling Out"
"Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This typically happens when the supersaturation is too high at a temperature above the compound's melting point in the chosen solvent system.[12] Impurities can also suppress the melting point, exacerbating this issue. Oiled-out products are often amorphous and impure, as the liquid phase can act as a solvent for impurities.
Causality & Expert Insights: The high concentration of your target compound, coupled with a rapid change in conditions (e.g., fast cooling or quick addition of an anti-solvent), pushes the system into a highly metastable or labile zone where the energy barrier for nucleation is high, but liquid-liquid phase separation is more favorable. Aromatic compounds with conformational flexibility, like biphenyls, can be particularly prone to this.
Troubleshooting Protocol:
-
Reduce the Rate of Supersaturation Generation:
-
Slower Cooling: Decrease your cooling rate significantly. A slower approach keeps the system within the metastable zone, favoring controlled crystal growth over nucleation or oiling out.[9][11]
-
Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise at the point of maximum agitation to ensure rapid dispersion and avoid localized high supersaturation.
-
-
Adjust the Solvent System:
-
Increase Solvent Volume: Add more of the primary solvent to reduce the overall concentration. This will lower the temperature at which saturation is reached, potentially avoiding the oiling out region.[12]
-
Select a Different Solvent: Choose a solvent in which the compound is less soluble, which will require higher temperatures for dissolution and may bypass the problematic temperature range upon cooling.
-
-
Employ Seeding:
Q2: The crystallization is happening too quickly, resulting in fine needles or a powder with poor filtration characteristics. How can I increase the crystal size?
A2: Controlling Crystal Size and Morphology
Rapid crystallization, often termed "crashing out," is a sign of uncontrolled, explosive nucleation driven by excessively high supersaturation.[12] This leads to the formation of a large number of small crystals. Needle-like morphologies are common for aromatic carboxylic acids and can lead to poor flow, low bulk density, and difficult filtration. The goal is to shift the balance from nucleation to crystal growth.
Causality & Expert Insights: High supersaturation favors the birth of new crystals (nucleation) over the growth of existing ones.[9][15] To grow larger crystals, the process must be maintained in the metastable zone where growth is the dominant mechanism for relieving supersaturation.
Troubleshooting Protocol:
-
Refine Supersaturation Control:
-
As with oiling out, slow down the cooling or anti-solvent addition rate. A gradual approach is key.[16]
-
Consider a controlled, non-linear cooling profile (e.g., slow cooling at the beginning where nucleation occurs, and faster cooling later when growth on existing crystal surface area is dominant).
-
-
Optimize Seeding Strategy:
-
Seeding is crucial for size control. Introduce a small amount (typically 0.1-1% by weight) of well-characterized seed crystals at the saturation point or in the early stages of supersaturation.[13][16]
-
The quality of your seeds matters. Use seeds with a uniform and desirable particle size to promote a uniform final product.
-
-
Solvent Selection:
-
The choice of solvent can profoundly influence crystal habit. Hydrogen bonding between the carboxylic acid group and the solvent can either inhibit or promote growth on specific crystal faces. Experiment with solvents from different classes (e.g., alcohols, ketones, esters).
-
Workflow for Crystal Size Enhancement
Caption: Decision workflow for troubleshooting small crystal size.
Q3: My final product has low purity. What are the likely causes and how can I improve it?
A3: Enhancing Purity Through Crystallization
Impurities can be incorporated into a crystal lattice through several mechanisms, including surface adsorption, inclusion (pockets of mother liquor), or co-crystallization (solid solution formation).[17] The efficiency of purification depends on minimizing these incorporation pathways.
Causality & Expert Insights: High supersaturation and rapid crystal growth can trap impurities within the growing crystal or between agglomerated particles.[3] Structurally similar impurities are particularly challenging as they may be incorporated directly into the crystal lattice.
Troubleshooting Protocol:
-
Control Growth Rate: A slow, controlled crystallization process provides time for the system to reach equilibrium, allowing impurity molecules to diffuse away from the growing crystal face and remain in the mother liquor.
-
Optimize Solvent Choice: Select a solvent system where the impurity has significantly higher solubility than the target compound. This maximizes the partitioning of the impurity into the liquid phase.
-
Introduce a Slurry Step: After crystallization, holding the product as a slurry in the mother liquor (or a fresh solvent) at a controlled temperature can be an effective purification step. This allows for Ostwald ripening, where smaller, often less pure, crystals dissolve and recrystallize onto larger, purer crystals.
-
Washing: Ensure the filter cake is washed with an appropriate, cold solvent in which the product is sparingly soluble but the impurities are soluble. Improper washing can leave impurity-rich mother liquor on the crystal surfaces.
-
Recrystallization: If purity remains an issue, a second recrystallization step may be necessary.[14]
Frequently Asked Questions (FAQs)
Q: How do I choose the right solvent for crystallization? A: A good crystallization solvent should exhibit a steep solubility curve with temperature, meaning the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[18] This allows for high product recovery upon cooling. The solvent should also be chemically inert with respect to your compound and be easily removed during drying. For this compound, which is structurally similar to Diclofenac, a starting point for solvent screening could include alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and polar aprotic solvents (DMSO, DMF), though the latter may be difficult to remove.[19][20][21]
Solubility of Diclofenac Sodium in Various Solvents (Proxy Data)
| Solvent | Solubility (approx. mg/mL) | Reference |
| Ethanol | ~35 | [19] |
| DMSO | ~40 | [19] |
| Dimethylformamide (DMF) | ~50 | [19] |
| Acetone | Low | [21] |
| Ethyl Acetate | Low | [21] |
| Water (PBS, pH 7.2) | ~9 | [19] |
This table provides solubility data for Diclofenac sodium as a proxy to guide initial solvent screening for this compound. Actual solubility must be determined experimentally.
Q: What is polymorphism and why is it important? A: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[2] Different polymorphs can have vastly different physicochemical properties, including solubility, dissolution rate, stability, and melting point. For a pharmaceutical product, it is critical to identify and consistently produce the most stable polymorph to ensure consistent product performance and meet regulatory requirements.[13]
Q: How can I check for polymorphism? A: A combination of analytical techniques is used to characterize the solid state of your material.
-
Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying different crystal forms, as each polymorph will have a unique diffraction pattern.[22][23][24]
-
Differential Scanning Calorimetry (DSC): DSC measures thermal events like melting points and phase transitions, which are often unique to each polymorph.[22][25]
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass with temperature and is useful for identifying solvates or hydrates.[22][25][26]
Analytical Workflow for Solid Form Characterization
Caption: Standard analytical workflow for characterizing a crystalline sample.
References
-
Supersaturation and Crystallization for Nucleation and Growth. Mettler Toledo. Available from: [Link]
-
Fele, L., & Zilnik, L. (2009). Comparison of the physicochemical properties of the N-(2-hydroxyethyl) pyrrolidine, diethylamine and sodium salt forms of diclofenac. International journal of pharmaceutics, 376(1-2), 9-16. Available from: [Link]
-
Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. Available from: [Link]
-
Wang, X., et al. (2022). Crystal Morphology Prediction Models and Regulating Methods. Molecules, 27(21), 7247. Available from: [Link]
-
What Is Supersaturation In Crystallization Processes? - How It Comes Together. (2023). YouTube. Available from: [Link]
-
Svanberg, C. (2018). EVALUATION OF SKIN- FRIENDLY SOLVENTS FOR INCREASED SOLUBILITY OF A MODEL NSAID IN TOPICAL FORMULATIONS. Diva-portal.org. Available from: [Link]
-
Supersaturation. Wikipedia. Available from: [Link]
-
Diclofenac Sodium Solubility Study. Scribd. Available from: [Link]
-
Supersaturation in crystallization. Slideshare. Available from: [Link]
-
Supersaturation and Crystallization. Harvard Natural Sciences Lecture Demonstrations. Available from: [Link]
-
Physicochemical Properties of Diclofenac Sodium. ResearchGate. Available from: [Link]
-
Semalty, A., et al. (2010). Development and physicochemical evaluation of pharmacosomes of diclofenac. Acta pharmaceutica, 60(3), 325-334. Available from: [Link]
-
Fele, L., & Žilnik, L. F. (2008). Solubility of sodium diclofenac in different solvents. Journal of Chemical & Engineering Data, 53(5), 1113-1116. Available from: [Link]
-
Diclofenac. PubChem. Available from: [Link]
-
Acevedo, D., et al. (2020). Autonomous Control of the Crystal Size and Shape in Dense Suspensions via Imaging. Industrial & Engineering Chemistry Research, 59(20), 9536-9546. Available from: [Link]
-
Sidana, A. (2018). What are the different techniques to characterize chemical crystals?. ResearchGate. Available from: [Link]
-
Diclofenac. Wikipedia. Available from: [Link]
-
am Ende, D. (2014). Strategies to Control Particle Size During Crystallization Processes. ResearchGate. Available from: [Link]
-
Crystal Size Control Strategies. Scribd. Available from: [Link]
-
Pharmaceutical Crystallization in drug development. Syrris. Available from: [Link]
-
The Pursuit of a Robust Approach for Growing Crystals Directly to Target Size. (2010). Organic Process Research & Development, 14(6), 1275-1281. Available from: [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]
-
XRD and TGA-DSC as an effective tools of research in physical sciences. (2016). International Journal of Advanced Research in Physical Science, 3(1), 13-19. Available from: [Link]
-
CRYSTAL CHARACTERIZATION TECHNIQUES. (2018). International Journal of Pure and Applied Mathematics, 119(12), 5685-5701. Available from: [Link]
-
Solid state analysis - Analytical techniques. Holodiag. Available from: [Link]
-
Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. (2013). Acta Crystallographica Section D: Biological Crystallography, 69(Pt 5), 799-808. Available from: [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). Organic Process Research & Development, 24(8), 1471-1481. Available from: [Link]
-
Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Available from: [Link]
-
A Scientist's Guide to Crystallization Process Development. (2021). YouTube. Available from: [Link]
-
Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. (2019). Pharmaceutics, 11(10), 509. Available from: [Link]
-
Applications of the crystallization process in the pharmaceutical industry. (2010). Frontiers of Chemical Engineering in China, 4(1), 26-38. Available from: [Link]
-
Chapter 13 - Crystallization in the Pharmaceutical Industry. (2019). In Handbook of Industrial Crystallization (3rd ed., pp. 329-358). Cambridge University Press. Available from: [Link]
-
The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs. Available from: [Link]
-
3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid. PubChem. Available from: [Link]
-
Solvent design for crystallization of carboxylic acids. (2010). Computers & Chemical Engineering, 34(7), 1087-1097. Available from: [Link]
-
Figure 4. Thermogravimetric analysis (TGA) and differential thermal... ResearchGate. Available from: [Link]
-
The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). (2022). Crystals, 12(11), 1599. Available from: [Link]
-
Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth and Physicochemical Properties of Aragonite. (2022). Minerals, 12(2), 195. Available from: [Link]
-
2-(3,5-Dichlorophenyl)acetic acid. PubChem. Available from: [Link]
-
3,5-Dichlorobiphenyl. PubChem. Available from: [Link]
-
2-(5''-Cyano-2''-methyl-5-(trifluoromethyl)biphenyl-2-yloxy)acetic acid. PubChem. Available from: [Link]
Sources
- 1. Diclofenac | C14H11Cl2NO2 | CID 3033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. syrris.com [syrris.com]
- 3. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 4. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of the crystallization process in the pharmaceutical industry [journal.hep.com.cn]
- 6. m.youtube.com [m.youtube.com]
- 7. Supersaturation - Wikipedia [en.wikipedia.org]
- 8. Supersaturation and Crystallization | Harvard Natural Sciences Lecture Demonstrations [sciencedemonstrations.fas.harvard.edu]
- 9. mt.com [mt.com]
- 10. Supersaturation in crystallization | PPTX [slideshare.net]
- 11. scribd.com [scribd.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. scribd.com [scribd.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Crystallization in the Pharmaceutical Industry (Chapter 13) - Handbook of Industrial Crystallization [cambridge.org]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. diva-portal.org [diva-portal.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. acadpubl.eu [acadpubl.eu]
- 24. Solid state analysis - Analytical techniques - Holodiag, votre partenaire en état solide et cristallisation [holodiag.com]
- 25. milliyasrcollege.org [milliyasrcollege.org]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for (3',5'-Dichloro-biphenyl-2-yl)-acetic Acid Derivatives
Welcome to the technical support center for the synthesis and optimization of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of molecules. Biphenyl acetic acid derivatives are a cornerstone in medicinal chemistry, and precise control over reaction conditions is paramount for achieving high yields and purity.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format.
Section 1: Synthesis and Core Reaction Troubleshooting (Suzuki-Miyaura Coupling)
The primary method for constructing the biphenyl core of this compound is the Suzuki-Miyaura cross-coupling reaction.[2] This powerful C-C bond-forming reaction is versatile but sensitive to a variety of parameters, particularly when dealing with sterically hindered or electronically challenging substrates.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield in my Suzuki coupling between an ortho-substituted phenylacetic acid ester and 3,5-dichlorophenylboronic acid. What is the most likely cause?
A1: Low yields in Suzuki-Miyaura couplings, especially with sterically demanding substrates, are a common issue.[4] The primary culprits are often suboptimal catalyst/ligand selection, inefficient base activation, or inappropriate solvent choice.
-
Catalyst and Ligand: The oxidative addition of the palladium catalyst to the ortho-substituted aryl halide is often the rate-limiting step and is heavily influenced by steric hindrance. Standard catalysts like Pd(PPh₃)₄ may be insufficient. For sterically hindered substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote efficient oxidative addition and subsequent reductive elimination.[6][7]
-
Base and Solvent: The choice of base and solvent are critically intertwined.[8][9] The base's role is to activate the boronic acid for transmetalation. A base that is too weak may not be effective, while an overly strong base can lead to side reactions. The solvent must solubilize the organic substrates, the aqueous base, and the catalyst complex.[10] A mixture of an organic solvent like dioxane or THF with water is very common.[8][11]
Troubleshooting Workflow: Low Yield in Suzuki Coupling
This workflow provides a logical progression for optimizing your reaction.
Caption: Troubleshooting decision tree for low-yield Suzuki coupling.
Q2: My reaction mixture turns black, and I see significant homocoupling of my boronic acid. How can I prevent this?
A2: The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition or aggregation.[12] Homocoupling of the boronic acid to form 3,3',5,5'-tetrachlorobiphenyl is a common side reaction, often promoted by the presence of oxygen or excess Pd(II) species.[7][12]
Solutions:
-
Rigorous Degassing: Oxygen is a primary culprit in both catalyst decomposition and boronic acid homocoupling.[12] Ensure your solvent and reaction vessel are thoroughly deoxygenated before adding the palladium catalyst. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes and then maintain a positive pressure of inert gas throughout the reaction.[11]
-
Ligand Choice: Use chelating (bidentate) ligands like DPPF or Xantphos. These ligands form more stable complexes with palladium, reducing the likelihood of catalyst decomposition.[12]
-
Order of Addition: Add the palladium catalyst last, after all other reagents have been combined and the system has been fully deoxygenated.
-
Temperature Control: High temperatures can accelerate catalyst decomposition.[12] Run the reaction at the lowest temperature that still provides a reasonable rate. While some Suzuki reactions require reflux, it's worth attempting the reaction at a lower temperature (e.g., 80-90 °C) first.
Protocol: Optimized Suzuki-Miyaura Coupling for Sterically Hindered Substrates
This protocol is a robust starting point for the synthesis of ethyl (3',5'-dichloro-biphenyl-2-yl)-acetate.
-
Reagent Preparation: To an oven-dried Schlenk flask under Argon, add ethyl 2-bromophenylacetate (1.0 eq), 3,5-dichlorophenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Bubble Argon through the stirred mixture for 30 minutes.
-
Catalyst Addition: Add the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%) under a positive flow of Argon.
-
Reaction: Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 2: Ester Hydrolysis of Sterically Hindered Derivatives
The final step in synthesizing the target acid is the hydrolysis (saponification) of the corresponding ester. The steric hindrance from the ortho-biphenyl group can make this transformation challenging.[13][14]
Frequently Asked Questions (FAQs)
Q1: My standard ester hydrolysis with NaOH in aqueous methanol is extremely slow or stalls completely. Why is this happening?
A1: The biphenyl moiety at the ortho position of the phenylacetic ester creates significant steric hindrance around the carbonyl carbon. This bulkiness physically blocks the approach of the hydroxide nucleophile, dramatically slowing down the reaction rate.[13][14] Traditional saponification methods that work for unhindered esters often fail because they cannot overcome this high activation energy barrier.[13]
Q2: What conditions are more effective for hydrolyzing a sterically hindered ester like ethyl (3',5'-dichloro-biphenyl-2-yl)-acetate?
A2: To overcome steric hindrance, you need to modify the reaction conditions to either increase the reactivity of the nucleophile or use a solvent system that better facilitates the reaction.
-
Non-Aqueous Systems: A highly effective method involves using a non-aqueous or low-water solvent system. A mixture of MeOH/CH₂Cl₂ (1:9) with NaOH has been shown to rapidly saponify crowded esters at room temperature.[13][15] The poorly solvated hydroxide ions in this medium are more nucleophilic.[13]
-
Stronger Bases/Higher Temperatures: Using a stronger base like potassium tert-butoxide (KOtBu) with a small amount of water in a solvent like DMSO can be very effective.[16] Alternatively, using a higher boiling point solvent like ethylene glycol with KOH and heating to elevated temperatures (>150 °C) can drive the reaction to completion, though this risks thermal degradation of the product.
Table 1: Comparison of Hydrolysis Conditions for Hindered Esters
| Method | Base | Solvent System | Temperature | Typical Time | Key Advantage |
| Traditional | NaOH / KOH | MeOH / H₂O | Reflux | 24-72 h | Simple setup |
| Non-Aqueous | NaOH | MeOH / CH₂Cl₂ | Room Temp | 1-6 h | Mild conditions, fast reaction[13][15] |
| Anhydrous Hydroxide | KOtBu / H₂O | DMSO | Room Temp | 1-3 h | Highly effective for very resistant esters[16] |
| High Temp | KOH | Ethylene Glycol | 150-180 °C | 2-8 h | Drives difficult reactions to completion |
Section 3: Purification and Characterization
Purifying carboxylic acids can present unique challenges, such as streaking on silica gel during chromatography.
Frequently Asked Questions (FAQs)
Q1: My product, this compound, streaks badly on silica gel TLC plates and gives poor separation during column chromatography. What can I do?
A1: Streaking of carboxylic acids on silica gel is a very common problem.[17] It occurs because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silica surface, leading to tailing.[17] To fix this, you must suppress the deprotonation of your compound on the column.
Solution: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexanes).[17] This ensures the carboxylic acid remains fully protonated and elutes as a sharp, well-defined band.
Q2: What is the most effective way to remove neutral organic impurities from my final carboxylic acid product?
A2: Acid-base extraction is an extremely effective technique for purifying carboxylic acids.[17][18]
Protocol: Purification via Acid-Base Extraction
Caption: Workflow for purification of carboxylic acids.
-
Dissolve: Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.
-
Extract: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[17] The carboxylic acid will be deprotonated to its sodium salt and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separate: Drain the lower aqueous layer. Repeat the extraction on the organic layer 1-2 more times to ensure complete recovery.
-
Acidify: Combine the aqueous layers in a clean flask and cool in an ice bath. Slowly add concentrated HCl until the pH is ~1-2. The purified carboxylic acid will precipitate out as a solid.
-
Isolate: Collect the solid by vacuum filtration, washing with cold deionized water. Alternatively, extract the acidified aqueous solution with fresh ethyl acetate, dry the organic layer with MgSO₄, and evaporate the solvent to yield the pure acid.[18]
References
- Technical Support Center: Optimizing Carboxylic Acid Purific
- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
- Carboxylic Acid Derivatives: Esters Part #2 Hydrolysis & Alcoholysis Reactions of Esters. (2020). YouTube.
- Synthesis of Carboxylic Acids. University of Calgary.
- General procedures for the purific
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (2019).
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2020). ArODES.
- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020).
- Technical Support Center: Hydrolysis of Sterically Hindered Esters. (2025). Benchchem.
- Palladium catalyst issues in cross-coupling reactions. (2025). Benchchem.
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PubMed Central.
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2025).
- Separation and purification of carboxylic acids from fermentation broths. (2001).
- Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018).
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020).
- A general procedure for the base-promoted hydrolysis of hindered esters at ambient temper
- Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2023).
- Process for purification of carboxylic acids. (1941).
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018).
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). PubMed.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
- Discovery and Isolation of Novel Biphenyl Acetic Acid Derivatives: A Technical Guide. (2025). Benchchem.
- Studies and Synthesis of Substituted 4-Biphenyl Acetamide Derivatives. Journal of Chemical, Biological and Physical Sciences.
- Common cross coupling reactions. (2018). YouTube.
- Why can't I achieve good yields for this Suzuki reaction? (2018).
- Tips on increasing yield of Miyaura coupling reaction? (2022). Reddit.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2019). Chemical Reviews.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Palladium-catalyzed cross-coupling reactions. Fiveable.
- Synthesis of Bromo Substituted-4-biphenyl Acetamide Deriv
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
- Organic Syntheses Procedure. Organic Syntheses.
- Physicochemical Properties of 3'-(Hydroxymethyl)-biphenyl-4-acetic Acid: A Technical Guide. (2025). Benchchem.
- Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist. (2015). PubMed.
- This compound, 97% Purity, C14H10Cl2O2, 100 mg. AK Scientific, Inc..
- Synthesis of 2-[(3,4,5-Triphenyl)
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. scite.ai [scite.ai]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Synthesis of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid
Welcome to the technical support center for the synthesis of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important biphenyl acetic acid derivative. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Overview of the Core Synthesis
The most prevalent and versatile method for constructing the this compound scaffold is through a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction joins two aryl fragments, typically an aryl halide and an arylboronic acid, to form the biphenyl core. The subsequent conversion of a placeholder functional group into the acetic acid moiety completes the synthesis.
A typical synthetic approach is outlined below:
Caption: General synthetic route via Suzuki coupling.
While seemingly straightforward, the Suzuki coupling step is prone to several side reactions that can diminish yield, complicate purification, and introduce problematic impurities. This guide focuses on identifying and mitigating these issues.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: Low or No Yield of the Desired Biphenyl Product
Your reaction shows significant consumption of starting materials, but the yield of the coupled product, this compound methyl ester, is disappointingly low. TLC or LC-MS analysis reveals several new spots or peaks.
-
Possible Cause A: Protodeboronation of the Boronic Acid
-
What is it? Protodeboronation is the cleavage of the C–B bond of the boronic acid, replacing it with a C–H bond.[1][2] This consumes your nucleophilic partner, converting it into 1,3-dichlorobenzene, which cannot participate in the coupling. This side reaction is often accelerated under basic conditions, especially at elevated temperatures.[1][3]
-
How to Diagnose: Look for a mass signal corresponding to 1,3-dichlorobenzene in your crude reaction mixture by GC-MS.
-
Solutions:
-
Use a Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases like K₂CO₃ or Cs₂CO₃.[4]
-
Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less susceptible to protodeboronation than the corresponding free acids.[5]
-
Control Reaction Temperature: Avoid excessively high temperatures. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 80-90 °C).
-
Minimize Water Content: While some water is often necessary, excess water can facilitate protodeboronation. Use a biphasic solvent system (e.g., Toluene/H₂O or Dioxane/H₂O) with controlled amounts of water.[4]
-
-
-
Possible Cause B: Homocoupling of the Boronic Acid
-
What is it? Two molecules of the boronic acid can couple to form a symmetrical biaryl, in this case, 3,3',5,5'-tetrachlorobiphenyl. This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), facilitating this unwanted pathway.[5][6]
-
How to Diagnose: Search for a mass signal corresponding to the tetrachlorobiphenyl dimer in your crude LC-MS or GC-MS.
-
Solutions:
-
Thoroughly Degas: Ensure your solvent and reaction mixture are rigorously degassed before adding the palladium catalyst. This is the most critical step to prevent homocoupling.[7] Use techniques like the freeze-pump-thaw method or sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire process.
-
Use a Pd(0) Pre-catalyst: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ or PdCl₂, which require an initial reduction step that can be prone to side reactions.[5]
-
-
-
Possible Cause C: Hydrodehalogenation of the Aryl Halide
-
What is it? The bromine atom on your 2-bromo-phenylacetic acid derivative is replaced by a hydrogen atom, yielding the corresponding phenylacetic acid derivative.[8] This side reaction consumes your electrophile and is often caused by palladium-hydride species in the catalytic cycle.[8][9]
-
How to Diagnose: Identify the mass of the de-brominated starting material in your reaction analysis.
-
Solutions:
-
Choice of Base and Solvent: Some bases or solvents can act as hydride sources. Avoid using alcohols as the primary solvent if possible.[8] Using a non-hydridic base like K₂CO₃ or K₃PO₄ is often beneficial.
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can sometimes suppress hydrodehalogenation.[8][10]
-
Control Hydrogen Sources: Ensure solvents are anhydrous and that no other potential hydrogen donors are present. Water itself can sometimes be a hydrogen source in these reactions.[10][11]
-
-
Caption: Troubleshooting workflow for low product yield.
Problem 2: Reaction Stalls / Fails to Reach Completion
The reaction proceeds initially but then stops, leaving a significant amount of unreacted starting material even after prolonged reaction times.
-
Possible Cause: Catalyst Deactivation
-
What is it? The active Pd(0) catalyst can aggregate to form inactive palladium black, especially at high concentrations or temperatures.[12] This removes the catalyst from the solution, halting the catalytic cycle.
-
How to Diagnose: A visible formation of black precipitate is a clear indicator.
-
Solutions:
-
Ligand Choice: Use appropriate phosphine ligands that stabilize the Pd(0) species in solution. Bulky, electron-rich monophosphine ligands (e.g., SPhos, RuPhos) or bidentate ligands (e.g., dppf) are often effective.
-
Lower Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes promote aggregation. Ensure you are using an appropriate loading (typically 0.5-5 mol%).
-
Temperature Control: Avoid local overheating. Ensure efficient stirring to maintain a homogeneous temperature throughout the reaction vessel.
-
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for coupling with an aryl chloride?
Aryl chlorides are less reactive than the corresponding bromides or iodides.[5] Therefore, more robust catalytic systems are required. For coupling with 3,5-dichlorophenylboronic acid, a good starting point is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, RuPhos, or XPhos.[4] These ligands promote the difficult oxidative addition step with the aryl chloride.
Q2: How do I effectively remove the palladium catalyst from my final product?
Residual palladium is a major concern, especially in pharmaceutical applications where strict limits are in place (e.g., <10 ppm for oral drugs).[13]
-
Step 1: Filtration: After the reaction, dilute the mixture and filter it through a pad of Celite®. This will remove the bulk of the insoluble palladium black.[14][15]
-
Step 2: Chromatography: Standard silica gel column chromatography can remove a significant portion of the remaining soluble palladium species.[14]
-
Step 3: Scavenging: If palladium contamination persists, use a metal scavenger. These are functionalized silica or polymer resins with thiol or amine groups that chelate and bind tightly to palladium. Stirring the product solution with a scavenger followed by filtration is a highly effective final purification step.
-
Step 4: Activated Carbon: Treatment with activated carbon can also adsorb residual palladium.[13]
Q3: My final product is a dark, oily substance instead of a solid. What happened?
This is often due to persistent impurities. The most common culprits are the biaryl homocoupling product (3,3',5,5'-tetrachlorobiphenyl) or residual phosphine ligands and their oxides. These impurities can hinder crystallization. Rigorous purification by column chromatography, potentially using a gradient elution, is necessary. If the impurity is the homocoupled product, revisiting the degassing procedure in your reaction setup is crucial for future attempts.[7]
Key Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling Procedure
This protocol provides a robust starting point for the synthesis.
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-bromo-phenylacetic acid methyl ester (1.0 eq.), 3,5-dichlorophenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of Toluene:Water) via cannula or syringe. The reaction concentration should typically be around 0.1-0.2 M with respect to the aryl halide.
-
Catalyst Addition: In a separate vial, mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Briefly purge the vial with inert gas. Add the catalyst mixture to the main reaction flask.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the 2-bromo-phenylacetic acid methyl ester. A typical reaction time is 4-12 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by silica gel column chromatography.
-
Hydrolysis: The purified ester can then be hydrolyzed to the final carboxylic acid product using standard conditions (e.g., LiOH in THF/Water).
Table 1: Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 2-Bromo-phenylacetic ester | More reactive than the chloride, good starting point. |
| Boronic Acid | 3,5-Dichlorophenylboronic acid | Standard coupling partner. |
| Catalyst | Pd(OAc)₂ (2 mol%) | Common, effective Pd(II) source. |
| Ligand | SPhos (4 mol%) | Excellent for challenging couplings, stabilizes catalyst. |
| Base | K₂CO₃ (3 eq.) | Milder base, minimizes protodeboronation.[4] |
| Solvent | Toluene / H₂O (4:1) | Good for biphasic reaction, easy to degas. |
| Temperature | 90 °C | Balances reaction rate and side reaction mitigation. |
References
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Sci-Hub. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides / Organometallics, 2011 [sci-hub.box]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents [patents.google.com]
- 23. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting NMR spectra of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid
Technical Support Center: (3',5'-Dichloro-biphenyl-2-yl)-acetic acid
Welcome to the technical support guide for the analysis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. Here, we address common challenges encountered during the interpretation of its Nuclear Magnetic Resonance (NMR) spectra in a practical, question-and-answer format. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower your analytical work.
Section 1: Foundational Analysis - The Expected NMR Spectrum
Before troubleshooting, it is essential to have a theoretical baseline. The structure of this compound presents several interesting features for NMR analysis: an ortho-substituted biphenyl core, a dichlorinated aromatic ring, and an acetic acid moiety. The ortho-substitution is particularly important as it can lead to restricted rotation around the biphenyl axis, a phenomenon known as atropisomerism.
Below is the molecular structure with standard numbering for clear referencing in spectral discussions.
Caption: Structure of this compound with IUPAC numbering.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
This table provides an estimated range for the chemical shifts (δ) in a standard solvent like CDCl₃. Actual values may vary based on solvent, concentration, and temperature.
| Assignment | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| -COOH | Carboxylic Acid | 10.0 - 13.0 (broad s, 1H) | 175 - 180 | Signal is labile; can be confirmed with D₂O exchange.[1][2] |
| -CH₂- | Methylene | 3.6 - 4.0 (s, 2H) | 35 - 45 | Alpha to an aromatic ring and a carbonyl group. |
| Ar-H (Ring A) | Aromatic CH | 7.1 - 7.6 (m, 4H) | 125 - 135 | Complex multiplet patterns are expected due to ortho, meta, and para couplings. |
| Ar-H (Ring B) | Aromatic CH | 7.0 - 7.4 (m, 3H) | 125 - 135 | Protons are deshielded by the electron-withdrawing chlorine atoms.[3] |
| Ar-C (Quaternary) | Aromatic C | - | 130 - 145 | Includes C1, C2, C1'. Often show weaker signals. |
| Ar-C-Cl | Aromatic C-Cl | - | 133 - 138 | C3' and C5'. The chlorine substituent has a direct effect on the chemical shift.[4] |
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during spectral interpretation.
Q1: The aromatic region of my ¹H NMR spectrum (around 7-8 ppm) is a complex, overlapping multiplet. How can I begin to assign these signals?
Answer: This is the most common challenge for this molecule due to the seven non-equivalent aromatic protons. A logical approach is required.
-
Causality: The complexity arises because each proton has a unique electronic environment. The protons on Ring A are influenced by the bulky, electron-withdrawing acetic acid group, while protons on Ring B are influenced by two electron-withdrawing chlorine atoms. This results in distinct chemical shifts and complex spin-spin coupling patterns (J-coupling). Typical aromatic ortho-coupling (³J) is 7–10 Hz, meta-coupling (⁴J) is 2–3 Hz, and para-coupling (⁵J) is even smaller.[5] When multiple couplings are present, signals appear as doublet of doublets, triplets of doublets, or more complex multiplets.
-
Troubleshooting Steps:
-
Start with Integration: Carefully integrate the entire aromatic region. It should sum to 7 protons relative to the methylene (-CH₂) signal (2H).
-
Identify Simpler Patterns: Look for the least complex signals first. On Ring B, the H-4' proton is flanked by two equivalent C-H bonds (to C-3' and C-5', though the protons are gone), which might simplify its appearance relative to others. H-2' and H-6' are equivalent by symmetry in the parent dichlorobenzene but are inequivalent here, though they may have similar shifts.
-
Leverage Substituent Effects: Electron-withdrawing groups like chlorine and carboxylic acids deshield ortho and para protons, shifting them downfield (to a higher ppm value).[6]
-
Advanced Analysis: For definitive assignment, 2D NMR is strongly recommended. See Protocol 2.2 for guidance.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This will help you "walk" around each aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for identifying quaternary carbons and linking the different fragments of the molecule.
-
-
Q2: Some of my signals, particularly in the aromatic region, are very broad or appear as doubled sets of peaks. What is happening?
Answer: You are likely observing the effects of atropisomerism , a form of stereoisomerism resulting from hindered rotation around a single bond.
-
Causality: The bulky acetic acid group at the C2 position sterically clashes with the protons on the second phenyl ring (Ring B). This creates a significant energy barrier to rotation around the C1-C1' bond.[7][8]
-
If rotation is slow on the NMR timescale (at room temperature), you will see two distinct sets of signals, one for each stable atropisomer.
-
If rotation is intermediate , the exchange process will cause significant line broadening of the affected signals.
-
If rotation is fast , you will see a single set of time-averaged signals.
-
-
Troubleshooting Steps:
-
Visual Inspection: Look for doubled signals for all non-symmetrical parts of the molecule—not just the aromatic protons but also the -CH₂- protons.
-
Confirmation with VT-NMR: The definitive method to confirm atropisomerism is Variable Temperature (VT) NMR. See Protocol 2.3 for details. By increasing the temperature, you provide enough thermal energy to overcome the rotational barrier. If atropisomerism is the cause, the doubled or broadened peaks will coalesce into a single, sharp set of averaged signals at a high enough temperature.
-
Caption: Workflow for identifying atropisomerism using VT-NMR.
Q3: I don't see a signal for the carboxylic acid (-COOH) proton. Is my sample impure?
Answer: Not necessarily. The -COOH proton is a "labile" proton, and its signal can be elusive for several reasons.
-
Causality: This proton readily exchanges with other labile protons (like traces of water in the solvent) or can be involved in hydrogen bonding. This chemical exchange process can dramatically broaden the signal, sometimes to the point where it is lost in the baseline noise.[1] The position and sharpness of the peak are also highly dependent on concentration and the specific solvent used.
-
Troubleshooting & Confirmation:
-
Check a Wider Range: Ensure you are looking at a wide spectral width, up to 13 ppm or higher.
-
Run a Concentrated Sample: In more concentrated samples, intermolecular hydrogen bonding can sometimes sharpen the signal.
-
Perform a D₂O Exchange: This is the definitive test. See Protocol 2.1 . Adding a drop of deuterium oxide (D₂O) to your NMR tube will cause the -COOH proton to exchange with deuterium. Since deuterium is not observed in ¹H NMR, the -COOH signal will disappear. If a broad peak you were uncertain about vanishes after the D₂O shake, you have confirmed its identity.
-
Q4: I have small, sharp peaks that I cannot assign to my molecule. What are they?
Answer: These are likely common laboratory impurities. It is crucial to distinguish these from signals related to your product or its isomers.
-
Common Sources:
-
Residual Solvents: Small amounts of solvents from your reaction or purification (e.g., ethyl acetate, dichloromethane, acetone) are very common.
-
Water: A peak for H₂O (or HOD in deuterated solvents) is often present. Its position varies greatly with the solvent (e.g., ~1.57 ppm in CDCl₃, ~3.33 ppm in MeOD-d₄, ~2.50 ppm in DMSO-d₆).
-
Grease: Silicone grease from glassware joints can appear as a small singlet near 0 ppm.
-
-
Troubleshooting Steps:
-
Check the Solvent Region: Identify the residual peak of your deuterated solvent (e.g., CHCl₃ at 7.26 ppm in CDCl₃, DMSO-d₅ at 2.50 ppm in DMSO-d₆).
-
Consult a Solvent Chart: Compare the chemical shifts of the unknown peaks to a standard NMR solvent impurity chart.
-
Ensure Proper Sample Prep: To minimize these, ensure your sample is thoroughly dried under high vacuum and that your NMR tube is clean and dry. Rinsing a tube with acetone and then oven-drying it can sometimes leave trace acetone peaks.[9]
-
Section 3: Key Experimental Protocols
Protocol 3.1: D₂O Exchange for Identification of Labile Protons
-
Acquire Standard Spectrum: Run a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the sample.
-
Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing and facilitate proton-deuterium exchange.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and run the ¹H NMR spectrum again.
-
Analyze: Compare the two spectra. The signal corresponding to the labile -COOH proton will have disappeared or significantly decreased in intensity in the second spectrum.
Protocol 3.2: Workflow for 2D NMR-Based Structural Elucidation
This workflow provides a logical sequence for using 2D NMR to achieve full assignment.
Caption: A logical workflow for structure confirmation using 2D NMR.
Protocol 3.3: Variable Temperature (VT) NMR for Studying Atropisomerism
-
Acquire Room Temperature Spectrum: Obtain a clear ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline. Note the positions of the broad or doubled signals.
-
Select Temperature Increments: Plan a series of experiments at increasing temperatures. A typical range might be 298 K, 313 K, 328 K, 343 K, and 358 K (25°C to 85°C). The maximum temperature is limited by the boiling point of your solvent.
-
Equilibrate and Shim: At each new temperature, allow the sample to equilibrate for 5-10 minutes. The magnetic field homogeneity will drift with temperature, so it is crucial to re-shim the spectrometer at each step.
-
Acquire Spectra: Run a ¹H NMR spectrum at each temperature.
-
Analyze for Coalescence: Observe the spectra in series. If atropisomerism is present, you will see the doubled peaks broaden, move closer together, and eventually merge (coalesce) into a single, sharp peak at a specific temperature known as the coalescence temperature. This confirms that a dynamic process is occurring.
References
-
Chemical Shift - Chemistry LibreTexts. (2023). Provides fundamental information on how electronegative atoms like chlorine affect proton chemical shifts. [Link]
-
Why do carboxylic acid esters have larger NMR chemical shift than carbonates? (2025). Discusses electronic effects in carbonyl compounds relevant to ¹³C NMR. [Link]
-
NMR and Mass Spectroscopy of Carboxylic Acids - JoVE. (2025). Details the characteristic NMR signals for carboxylic acids, including the downfield proton and carbonyl carbon shifts. [Link]
-
Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2002). Organic Geochemistry. Discusses the chemical shifts of carboxyl carbons and protons. [Link]
-
Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? (2018). Chemistry Stack Exchange. Explains the resonance effects that cause the upfield shift of carboxyl carbons compared to ketones. [Link]
-
Skeletal and chlorine effects on 13C-NMR chemical shifts of chlorinated polycyclic systems. (1996). Journal of the Brazilian Chemical Society. Provides data on the influence of chlorine substitution on ¹³C chemical shifts. [Link]
-
Rotation in biphenyls with a single ortho-substituent. (2006). The Journal of Organic Chemistry. An authoritative source on determining rotational barriers in ortho-substituted biphenyls using dynamic NMR. [Link]
-
Chlorine‐35 NMR Study of the Shifts and Line Shapes of Some Liquid Inorganic Chlorides. (1967). The Journal of Chemical Physics. Discusses the NMR properties of the chlorine nucleus itself. [Link]
-
Skeletal and Chlorine Effects on 13C-NMR Chemical Shifts of Chlorinated Polycyclic Systems - ResearchGate. (2008). Offers insights into the additive contributions of chlorine atoms to ¹³C shifts in biphenyl rings. [Link]
-
(Cl) Chlorine NMR - University of Ottawa. Provides information on the NMR active nuclei of chlorine. [Link]
-
Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. (1982). Journal of Lipid Research. Describes the effect of ionization on the ¹³C chemical shifts of carboxylic acids. [Link]
-
Conformational analysis of biphenyls using 13C NMR spectroscopy - Semantic Scholar. (1985). Details the use of ¹³C NMR to estimate interplanar angles in biphenyls, relevant to atropisomerism. [Link]
-
Troubleshooting 1H NMR Spectroscopy - University of Rochester. A practical guide to common issues in NMR sample preparation and analysis. [Link]
-
Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024). Covers the characteristic ¹H and ¹³C NMR absorption regions for aromatic compounds. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. A guide on using coupling patterns and substituent effects to assign aromatic proton signals. [Link]
-
How to Analyze Chemical Shift in the Aromatic Region (1H NMR) - YouTube. (2021). A video tutorial explaining how electron-donating and withdrawing groups affect aromatic chemical shifts. [Link]
-
Rotation in biphenyls with a single ortho-substituent. | Semantic Scholar. (2006). Further details on the study of rotational barriers in biphenyls. [Link]
Sources
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. myneni.princeton.edu [myneni.princeton.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. youtube.com [youtube.com]
- 7. Rotation in biphenyls with a single ortho-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rotation in biphenyls with a single ortho-substituent. | Semantic Scholar [semanticscholar.org]
- 9. Troubleshooting [chem.rochester.edu]
Technical Support Center: Analysis of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid by Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful analysis of this active metabolite of diclofenac.
I. Understanding the Fragmentation Pattern of this compound
This compound, a key metabolite of the widely used NSAID diclofenac, is an acidic compound amenable to analysis by liquid chromatography-mass spectrometry (LC-MS), particularly in the negative ion electrospray ionization (ESI) mode. Understanding its fragmentation pattern is crucial for developing robust quantitative and qualitative methods.
Expected Fragmentation in Negative Ion ESI-MS/MS
In negative ion mode, the molecule readily loses a proton from its carboxylic acid group to form the deprotonated molecule, [M-H]⁻. Due to the presence of two chlorine atoms, the isotopic pattern of the precursor and fragment ions will show a characteristic distribution. The most abundant isotopic peak for the [M-H]⁻ ion of this compound is expected at a mass-to-charge ratio (m/z) of 294, with a significant M+2 peak at m/z 296 due to the ³⁷Cl isotope.
Upon collision-induced dissociation (CID), the primary and most characteristic fragmentation pathway for this class of compounds is the neutral loss of carbon dioxide (CO₂) from the carboxylate group. This results in a stable carbanion.
A subsequent, less common fragmentation can involve the loss of a chlorine atom or hydrochloric acid (HCl), although the loss of CO₂ is the most analytically significant fragmentation for quantification in multiple reaction monitoring (MRM) mode.
Table 1: Predicted m/z Values for Key Ions of this compound in Negative Ion Mode
| Ion Description | Key Fragmentation | Expected m/z (³⁵Cl) | Expected m/z (³⁷Cl) | Notes |
| Deprotonated Molecule [M-H]⁻ | - | 294.0 | 296.0 | Precursor ion for MS/MS. Will show a characteristic isotopic pattern. |
| Primary Fragment Ion | Loss of CO₂ (44 Da) | 250.0 | 252.0 | Most abundant and stable fragment. Ideal for quantification. |
| Secondary Fragment Ion | Loss of CO₂ and HCl | 214.0 | 216.0 | Typically lower intensity than the primary fragment. |
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the LC-MS/MS analysis of this compound and similar acidic compounds.
Q1: I am observing a weak or unstable signal for my analyte. What are the likely causes and solutions?
A weak or unstable signal can stem from several factors related to both the chromatography and the mass spectrometer settings.
-
Cause 1: Suboptimal Ionization. this compound is an acidic compound and ionizes best in negative ion mode. Ensure your mass spectrometer is set to the correct polarity. The mobile phase composition also plays a critical role. While acidic mobile phases are common in reversed-phase chromatography, for negative ion mode ESI, a slightly basic or neutral pH can enhance deprotonation. However, for acidic analytes, slightly acidic conditions with a weak acid like formic or acetic acid can still yield good results in negative ion mode, a phenomenon sometimes referred to as "wrong-way-round" ionization.[1]
-
Solution:
-
Confirm Negative Ion Mode: Double-check that your MS method is set to negative ion detection.
-
Optimize Mobile Phase: While counterintuitive, small amounts of weak acids like 0.1% formic acid or 5 mM ammonium acetate in the mobile phase can improve signal stability and peak shape for acidic compounds in negative ion mode. Avoid strong acids like TFA which can suppress the signal. For acidic compounds, a mobile phase with a pH around the pKa of the analyte can sometimes lead to instability. Buffering the mobile phase can help.
-
Source Parameter Optimization: Infuse a standard solution of your analyte and optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for the [M-H]⁻ ion.
-
-
-
Cause 2: Poor Peak Shape. Tailing peaks can lead to lower peak height and inconsistent integration, appearing as a weak or unstable signal.
-
Solution:
-
Mobile Phase Additives: As mentioned, adding a buffer like ammonium formate or ammonium acetate to your mobile phase can significantly improve peak shape for acidic compounds by minimizing secondary interactions with the stationary phase.
-
Column Choice: Consider using a column with a stationary phase designed for polar compounds or one that is end-capped to reduce silanol interactions. Biphenyl phases can offer alternative selectivity for aromatic compounds like this metabolite.[2][3]
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than your initial mobile phase to avoid peak distortion.
-
-
Q2: I am seeing multiple peaks in my chromatogram for a single standard. What could be the issue?
-
Cause 1: Isomeric Impurities. The standard itself may contain isomeric impurities. This compound is one of several possible dichlorinated metabolites of diclofenac.
-
Solution:
-
High-Resolution Chromatography: Improve your chromatographic separation by using a longer column, a shallower gradient, or a different stationary phase to resolve the different isomers.
-
Confirm with Supplier: Check the certificate of analysis for your standard to confirm its purity and the presence of any known isomers.
-
-
-
Cause 2: In-source Degradation or Isomerization. The conditions in the ESI source can sometimes be harsh enough to cause degradation or isomerization of the analyte.
-
Solution:
-
Softer Ionization Conditions: Reduce the source temperature and capillary voltage to the minimum required for a stable signal. This can minimize in-source reactions.
-
-
Q3: My quantitative results are inconsistent and show poor reproducibility. Where should I start troubleshooting?
-
Cause 1: Matrix Effects. Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to variability.
-
Solution:
-
Improve Sample Preparation: Use a more rigorous sample preparation method like solid-phase extraction (SPE) to remove interfering matrix components. Simple protein precipitation may not be sufficient.
-
Enhance Chromatographic Separation: Modify your LC method to separate the analyte from the region where most matrix components elute.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated or ¹³C-labeled version of the analyte is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
-
-
Cause 2: Adduct Formation. In negative ion mode, adducts with mobile phase components like formate ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻) can form. If the formation of these adducts is inconsistent, it can lead to poor quantitative reproducibility when only monitoring the [M-H]⁻ ion.
-
Solution:
-
Simplify Mobile Phase: If possible, use a simpler mobile phase with fewer potential adduct-forming species.
-
Optimize Source Conditions: Higher source temperatures can sometimes reduce the formation of adducts by promoting their dissociation.
-
Monitor Adducts: In some cases, you may need to monitor both the [M-H]⁻ ion and the primary adduct ion and sum their responses for quantification, although this is not ideal.
-
-
Q4: I am analyzing biological samples and I suspect in-source fragmentation of a conjugate metabolite is interfering with my analysis of the parent drug.
-
Cause: Labile Conjugates. Glucuronide and sulfate conjugates of drugs and their metabolites can be thermally labile and may fragment back to the parent aglycone in the hot ESI source. If the conjugate is not chromatographically separated from the analyte of interest, this will lead to an overestimation of the analyte's concentration.[4]
-
Solution:
-
Chromatographic Separation is Key: Develop an LC method that provides baseline separation between this compound and its potential glucuronide or sulfate conjugates. These conjugates are typically much more polar and will elute earlier in a reversed-phase separation.
-
Use "Soft" Ionization Conditions: As mentioned previously, lowering the source temperature can help to minimize the in-source fragmentation of labile metabolites.
-
-
III. Experimental Protocols & Visualizations
Protocol 1: Generic LC-MS/MS Method for this compound
This protocol provides a starting point for method development. Optimization will be required for your specific instrumentation and application.
-
Liquid Chromatography:
-
Column: A C18 or Biphenyl column (e.g., 50 x 2.1 mm, <3 µm) is a good starting point.[2][3]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute the analyte, hold for a short period, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
Primary: m/z 294.0 → 250.0 (Quantifier)
-
Secondary: m/z 296.0 → 252.0 (Qualifier, to confirm isotopic pattern)
-
-
Source Parameters: Optimize based on instrument manufacturer's recommendations. A typical starting point would be:
-
Capillary Voltage: -3.0 to -4.5 kV
-
Source Temperature: 350 - 450 °C
-
Gas Flows: Optimize for best signal-to-noise ratio.
-
-
Visualization 1: Proposed Fragmentation Pathway
Caption: A systematic workflow for troubleshooting common LC-MS issues.
IV. References
-
Totos, R. & Balazsi, J. (2019). VALIDATED LC-MS/MS METHOD FOR THE DETERMINATION OF THE NONSTEROIDAL ANTI-INFLAMMATORY DRUG (NSAID) DICLOFENAC FROM HUMAN PLASMA. Studia Universitatis Babes-Bolyai Chemia, 64(2). [Link]
-
Reddy, B. et al. (2023). Development and Validation of Liquid Chromatography- Tandem Mass Spectrometric Method for the Quantification of Diclofenac in Human Plasma. International Journal of Pharmaceutical Quality Assurance, 14(2), 263-270. [Link]
-
Phenomenex, Inc. (n.d.). LC-MS/MS Separation of Diclofenac and its Metabolite 4'-Hydroxydiclofenac using Luna® Omega Polar C18 and Kinetex®Biphenyl. [Link]
-
Naidong, W. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]
-
Popa, D. et al. (2010). LC-MS/MS METHOD FOR THE QUANTIFICATION OF DICLOFENAC FROM HUMAN PLASMA AND ITS APPLICATION TO PHARMACOKINETIC STUDIES. Revue Roumaine de Chimie, 55(11-12), 973-978. [Link]
-
Phenomenex, Inc. (2022). LC-MS/MS Separation of Diclofenac and Its Metabolite. [Link]
-
Galmier, M.J. et al. (2005). Identification of degradation products of diclofenac by electrospray ion trap mass spectrometry. Journal of Mass Spectrometry, 40(2), 240-246. [Link]
-
Mesa Sanchez, D. et al. (2022). Mass spectrometry imaging of diclofenac and its metabolites in tissues using nanospray desorption electrospray ionization. Analytica Chimica Acta, 1229, 340490. [Link]
-
Sarda, S. et al. (2011). Diclofenac metabolism in the mouse: Novel in vivo metabolites identified by high performance liquid chromatography coupled to linear ion trap mass spectrometry. Xenobiotica, 41(9), 780-791. [Link]
-
Boleda, M. R., & Niessen, W. M. (2010). Mass Spectrometry in Agrochemical and Pesticide Analysis. John Wiley & Sons.
-
Sanchez, D. M. et al. (2020). Mass Spectrometry Imaging of Diclofenac and Its Metabolites in Tissues Using Nanospray Desorption Electrospray Ionization. ChemRxiv. [Link]
-
An, J. et al. (2012). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 23(10), 1703-1709. [Link]
-
Sarda, S. et al. (2011). Fragmentation cascade of diclofenac. ResearchGate. [Link]
-
Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
Sources
Preventing degradation of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid during storage
Welcome to the technical support center for (3',5'-Dichloro-biphenyl-2-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage. By understanding the potential degradation pathways and implementing proper storage and handling protocols, you can ensure the integrity and reliability of your experimental results.
Introduction: Understanding the Molecule's Vulnerabilities
This compound is a complex organic molecule featuring a biphenyl core, a carboxylic acid functional group, and chlorine substituents on one of the phenyl rings. This combination of structural motifs presents several potential pathways for degradation if the compound is not stored under optimal conditions. The primary vulnerabilities stem from its aromatic nature, the reactive carboxylic acid group, and the presence of chloro-substituents which can influence electronic properties and reactivity.
The principal degradation pathways of concern are:
-
Photodegradation: Aromatic systems are often susceptible to degradation upon exposure to light, particularly UV radiation.[1][2]
-
Oxidation: The biphenyl structure can be susceptible to oxidative reactions, which can be initiated by atmospheric oxygen, trace metal contaminants, or peroxides.
-
Thermal Decomposition: Elevated temperatures can provide the energy needed to break chemical bonds, leading to decomposition.
-
Chemical Incompatibility: As a carboxylic acid, this compound can react with bases and certain other reactive chemicals.
This guide will address these potential issues in a practical question-and-answer format, providing not just recommendations, but the scientific rationale behind them.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: We've observed a yellowing of our solid this compound sample over time. What could be the cause?
Answer:
Yellowing of a previously white or off-white solid is a common indicator of chemical degradation. For a compound with the structure of this compound, the most likely culprits are photodegradation and/or oxidation.
-
Photodegradation: Aromatic compounds can absorb UV-Vis light, leading to the formation of colored degradation products.[2][3] This is a very common issue with many pharmaceutical compounds.[4] The energy from light can break chemical bonds, leading to the formation of new, often colored, impurities.[2]
-
Oxidation: Slow oxidation by atmospheric oxygen can also lead to the formation of colored byproducts. The biphenyl ring system can be susceptible to the formation of phenolic or quinone-like structures, which are often colored.
Troubleshooting Steps:
-
Review Storage Conditions: Was the material stored in a clear or translucent container? Was it exposed to direct sunlight or even bright laboratory light for extended periods?
-
Analytical Confirmation: To confirm degradation, we recommend performing a purity analysis using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A fresh, high-purity standard should be run alongside the discolored sample. The appearance of new peaks or a decrease in the main peak area of the aged sample would confirm degradation.
-
Preventative Action: Immediately transfer the material to an amber glass vial or a container wrapped in aluminum foil to protect it from light.[3] For long-term storage, placing the light-protected container inside a desiccator under an inert atmosphere (e.g., argon or nitrogen) is recommended to mitigate both photo-oxidation and simple oxidation.
FAQ 2: What are the ideal storage conditions for long-term stability of this compound?
Answer:
Based on the chemical structure and best practices for analogous compounds such as other biphenyl derivatives and acidic pharmaceuticals, the following conditions are recommended for optimal long-term stability:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Refrigeration slows down the rate of most chemical degradation reactions. While some similar biphenyl compounds can be stored at ambient temperature, cooling is a prudent measure for long-term stability.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces oxygen, thus preventing oxidative degradation.[6] This is particularly important for compounds with aromatic rings that can be susceptible to oxidation. |
| Light | Protected from Light | Use of amber vials or opaque containers is crucial to prevent photodegradation.[1][3] |
| Moisture | Dry/Anhydrous | Store in a desiccator or with a desiccant to prevent hydrolysis of any potential reactive intermediates and to avoid physical changes to the solid material.[1] |
| Container | Tightly Sealed Glass Vial | Glass is generally inert to acidic compounds. A tight seal prevents exposure to atmospheric moisture and oxygen.[7] |
Summary of Recommended Long-Term Storage: Store in a tightly sealed, amber glass vial, under an inert atmosphere (argon or nitrogen), at 2-8°C, and in a desiccator.
FAQ 3: Can I store solutions of this compound? If so, what is the best practice?
Answer:
Storing solutions is generally not recommended for the long term, as compounds are often less stable in solution than in their solid state.[4] If you must store solutions for short-term use, consider the following:
-
Solvent Choice: Use a high-purity, anhydrous, aprotic solvent if possible. Solvents like anhydrous acetonitrile or THF are often suitable. Avoid protic solvents like methanol or ethanol for long-term storage, as esterification can occur, especially if acidic or basic catalysts are present.
-
Degassing: Before preparing the solution, it is good practice to degas the solvent to remove dissolved oxygen, which can participate in oxidative degradation. This can be done by sparging with an inert gas like argon or nitrogen.
-
Storage Conditions: Store the solution under the same conditions as the solid: protected from light, at 2-8°C, and under an inert atmosphere. Use a vial with a PTFE-lined cap to ensure a good seal and chemical compatibility.
-
Stability Studies: If you plan to use a stock solution over an extended period, it is highly advisable to perform a stability study. Analyze the solution by HPLC at regular intervals (e.g., 1 day, 3 days, 1 week) to monitor for any signs of degradation.
FAQ 4: How can I check if my sample of this compound has degraded?
Answer:
Visual inspection (e.g., for color change) is a preliminary indicator, but analytical methods are required for definitive confirmation. A stability-indicating HPLC method is the gold standard for this purpose.[8]
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.[8]
Experimental Protocol: Development of a Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a method to assess the stability of this compound.
-
Column Selection: A C18 reversed-phase column is a good starting point for this type of molecule. (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from a range of potential degradation products with varying polarities.
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acidic modifier helps to ensure good peak shape for the carboxylic acid.
-
Solvent B: Acetonitrile or Methanol.
-
Example Gradient: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over 20-30 minutes.
-
-
Detection: A photodiode array (PDA) detector is highly recommended. This allows for the detection of the compound and its impurities at their respective optimal wavelengths and can also help in peak purity analysis. Monitor in the UV range (e.g., 210-400 nm).
-
Forced Degradation Study: To validate that your method is stability-indicating, you must perform a forced degradation study. This involves intentionally degrading a sample of the compound under various stress conditions to generate the potential degradation products.[9]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for several hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105°C) for 24 hours.
-
Photodegradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines).
-
-
Method Validation: After developing the separation method, analyze the stressed samples. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main compound peak and from each other. Further validation according to ICH guidelines (linearity, accuracy, precision, etc.) should be performed.[10]
Visualizing Degradation and Prevention
Logical Workflow for Troubleshooting Degradation
The following diagram outlines a logical workflow for identifying and addressing potential degradation of this compound.
Caption: Troubleshooting workflow for suspected degradation.
Potential Degradation Pathways
This diagram illustrates the primary environmental factors that can lead to the degradation of this compound.
Caption: Primary degradation pathways and their triggers.
References
-
Photolytic Degradation and Its Prevention. Pharmaguideline. Available from: [Link]
-
Preventing Chemical Degradation of Drug Products. FTLOScience. (2022). Available from: [Link]
-
Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. National Institutes of Health (NIH). Available from: [Link]
-
Photodegradation of Pharmaceutical Pollutants: New Photocatalytic Systems Based on 3D Printed Scaffold-Supported Ag/TiO2 Nanocomposite. ResearchGate. (2025). Available from: [Link]
-
PCB storage. Government of Canada. Available from: [Link]
-
Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. U.S. Environmental Protection Agency (EPA). (2025). Available from: [Link]
-
Polychlorinated Biphenyls (PCB) Management. U.S. Fish & Wildlife Service. (2013). Available from: [Link]
-
Acid Storage Tank Requirements in the Pharmaceutical Industry. GSC Tanks. (2025). Available from: [Link]
-
Safe Working Practices: Storing Acids. Safety Storage Systems. Available from: [Link]
-
15 Tips for Storing Acids in Your Laboratory. Post Apple Scientific. (2023). Available from: [Link]
-
stability-indicating hplc method: Topics by Science.gov. Science.gov. Available from: [Link]
-
Safe practices for storing acids and bases in the workplace. Storemasta Blog. (2023). Available from: [Link]
-
Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development (IJTSRD). Available from: [Link]
-
2-(3,5-Dichlorophenyl)acetic acid. PubChem. Available from: [Link]
-
A simple and sensitive stability-indicating RP-HPLC assay method for the determination of aceclofenac. Semantic Scholar. (2008). Available from: [Link]
-
Application of Validated Stability-Indicating HPLC Method in Stability Testing of Acetaminophen and Guaiphenesin Tablets. ResearchGate. (2020). Available from: [Link]
-
Safety Data Sheet: Acetic acid. Carl ROTH. Available from: [Link]
Sources
- 1. biofargo.com [biofargo.com]
- 2. ftloscience.com [ftloscience.com]
- 3. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 4. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. 15 Tips for Storing Acids in Your Laboratory [postapplescientific.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. [PDF] A simple and sensitive stability-indicating RP-HPLC assay method for the determination of aceclofenac. | Semantic Scholar [semanticscholar.org]
- 10. science.gov [science.gov]
Technical Support Center: (3',5'-Dichloro-biphenyl-2-yl)-acetic acid
Welcome to the technical support resource for (3',5'-Dichloro-biphenyl-2-yl)-acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require methods to enhance its purity. Achieving high purity is critical for ensuring reliable biological data, meeting regulatory standards, and enabling successful downstream applications.
This document provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven experience.
Initial Purity Assessment: A General Workflow
Before attempting any purification, a quick assessment of the crude material is essential. This workflow outlines the initial steps to diagnose the purity issue.
Caption: Initial workflow for assessing crude product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the purification of this compound in a question-and-answer format.
Question 1: What are the most likely impurities in my crude sample?
Answer: Impurities are typically introduced from the synthetic route used. For biphenyl compounds synthesized via cross-coupling reactions (e.g., Suzuki, Stille), common impurities include:
-
Starting Materials: Unreacted boronic acids/esters or aryl halides.
-
Homocoupling Products: Formation of biphenyls from the coupling of two identical starting material molecules.
-
Catalyst Residues: Residual palladium or other transition metal catalysts. These are often highly colored and can sometimes be removed by filtering the crude product solution through a pad of celite or silica.
-
Solvent Adducts & Reagents: Residual high-boiling point solvents (e.g., DMF, DMSO) or byproducts from reagents used in the workup.[1][2]
-
Positional Isomers: Depending on the directing effects of the substituents, isomers such as (2',4'-Dichloro-biphenyl-2-yl)-acetic acid could form.
Question 2: I've tried to recrystallize my product, but it keeps "oiling out." What does this mean and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than forming a crystalline solid. This typically happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute/impurity mixture.
-
Causality: The high concentration of impurities can depress the melting point of your compound, leading to a liquid phase separation.
-
Troubleshooting Steps:
-
Re-heat the solution until the oil fully redissolves.
-
Add more solvent to make the solution slightly more dilute.
-
Cool the solution very slowly. Remove it from the heat source and let it cool to room temperature undisturbed, then transfer it to an ice bath. Slow cooling is critical for forming a proper crystal lattice.[3]
-
Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
Add a seed crystal from a previously purified batch, if available.
-
If it still oils out, consider a different solvent system. The initial solvent may be too good a solvent. Try a binary solvent system where the compound is highly soluble in one solvent ("solubilizing solvent") and poorly soluble in the other ("precipitating solvent"), such as ethyl acetate/hexanes or ethanol/water.
-
Question 3: My recrystallization resulted in very low yield. What are the primary causes and solutions?
Answer: Low yield from recrystallization is a common issue. The primary goal is to find a balance between purity and recovery.
-
Causality & Solutions:
-
Using too much solvent: The most common cause. If too much solvent is used, the solution will not become supersaturated upon cooling, and the product will remain dissolved.
-
Solution: Reduce the initial volume of solvent used to dissolve the crude product. You can also carefully evaporate some solvent from the filtrate to recover a second crop of crystals, although this second crop may be less pure.
-
-
Cooling for too short a time: Crystal formation takes time.
-
Solution: Ensure the flask is left to cool for an adequate period, first to room temperature and then in an ice bath or refrigerator (if the solvent's freezing point allows) for at least an hour.
-
-
Inappropriate solvent choice: The ideal solvent dissolves the compound when hot but not when cold.[4]
-
Solution: Perform a systematic solvent screen to find the optimal solvent or solvent pair (see Protocol 1).
-
-
Question 4: My TLC shows multiple spots even after recrystallization. Is column chromatography my only option?
Answer: While column chromatography is the next logical step, you might first consider an acid-base extraction if you suspect the impurities are not acidic.
-
Causality: this compound is a carboxylic acid. It can be deprotonated by a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral or basic organic impurities will remain in the organic layer.
-
Applicability: This is highly effective for removing non-acidic impurities like homocoupled byproducts or unreacted aryl halides. See Protocol 3 for a detailed method.
Question 5: How do I choose a mobile phase for flash column chromatography of this compound? I'm seeing significant streaking on my TLC plates.
Answer: Streaking on silica gel TLC is a classic sign of an acidic compound interacting strongly with the stationary phase.
-
Causality: The slightly acidic nature of silica gel can lead to inconsistent ionization of the carboxylic acid, causing it to travel at multiple rates down the plate, resulting in a streak rather than a tight spot.
-
Solution: Add a small amount of acetic acid (typically 0.5-1%) to your mobile phase (e.g., Hexanes/Ethyl Acetate/1% Acetic Acid).[5][6] The excess acid in the mobile phase keeps your compound fully protonated (in its neutral form), leading to sharper bands and better separation.
-
Mobile Phase Selection: Start with a low polarity mixture like 5-10% ethyl acetate in hexanes (plus 1% acetic acid) and gradually increase the polarity until you achieve a target Rf value of ~0.3 for your product on the TLC plate. This solvent system can then be used for the column.
Troubleshooting Guides & Detailed Protocols
Protocol 1: Systematic Recrystallization Solvent Screening
This protocol allows for the efficient determination of an optimal recrystallization solvent using small amounts of crude material.
Methodology:
-
Preparation: Place ~20-30 mg of your crude material into several small test tubes.
-
Solvent Addition (Cold): To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes, water) dropwise at room temperature, vortexing after each drop. Note if the compound dissolves readily in the cold solvent. If it does, that solvent is unsuitable for recrystallization.
-
Solvent Addition (Hot): For solvents that did not dissolve the compound cold, place the test tubes in a hot water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume. Aim for a solvent that requires a reasonable amount of heating to dissolve the compound.
-
Cooling & Observation: Remove the tubes from the heat and allow them to cool slowly to room temperature. If no crystals form, scratch the inside of the tube. Finally, place the tubes in an ice bath for 15-20 minutes.
-
Evaluation: Assess the quantity and quality of the crystals formed. The ideal solvent will yield a large mass of well-formed crystals.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Expected Crystal Quality | Comments |
| Ethanol/Water | High in EtOH | Low in Water | Good to Excellent | A common choice for polar compounds. Dissolve in hot ethanol, then add water dropwise until cloudy, then re-heat to clarify and cool.[7] |
| Ethyl Acetate/Hexanes | High in EtOAc | Low in Hexanes | Good to Excellent | Excellent for moderately polar compounds. Dissolve in hot EtOAc, add hexanes until persistent turbidity, clarify with a drop of EtOAc, and cool.[4] |
| Toluene | Moderate | Low | Good | Good for aromatic compounds. Can be slow to crystallize. |
| Acetic Acid | High | Moderate-Low | Variable | Can be effective but is difficult to remove completely. If used, ensure it is glacial acetic acid.[8][9] |
Protocol 2: Flash Column Chromatography for Acidic Compounds
This protocol is for purifying gram-scale quantities of the title compound when recrystallization is insufficient.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Mobile Phase: Hexanes/Ethyl Acetate with 1% Acetic Acid (v/v/v)
-
Small amount of celite or sand
Methodology:
-
Column Packing: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 5% ethyl acetate in hexanes). Pour the slurry into the column and use gentle air pressure to pack a uniform bed. Add a thin layer of sand to the top to protect the silica surface.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with a low-polarity mobile phase (e.g., 90:10:1 Hexanes:EtOAc:AcOH).
-
Collect fractions and monitor them by TLC.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute your product. For example, move from 10% EtOAc to 15%, then 20%, etc.
-
-
Fraction Analysis & Pooling:
-
Spot fractions onto a TLC plate and develop in your analysis solvent system.
-
Combine all fractions that contain only your pure product.
-
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator. The final traces of acetic acid can be removed by co-evaporating with a non-polar solvent like toluene or by placing the sample under high vacuum for several hours.
Protocol 3: Acid-Base Extraction Workflow
This workflow is an effective pre-purification step to remove neutral or basic impurities.
Caption: Workflow for purification via acid-base extraction.
References
-
Organic Syntheses, Inc. (2026). Organic Syntheses Procedure. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
PubMed. (2015). Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
CAMAG. Planar chromatography – an essential component of modern analysis. Available at: [Link]
-
LCGC North America. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Available at: [Link]
-
LookChem. 2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid. Available at: [Link]
-
Reddit. (2015). Recrystallization from acetic acid?. r/chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]
-
MDPI. (2021). Selected Chromatographic Methods for Determining the Biological Activity of Substances. Molecules. Available at: [Link]
-
Oriental Journal of Chemistry. (1993). Synthesis and Biological Activity of Some 3,5-Dichloro-2-Hydroxybenzenesulphonylamino Acid Derivatives. Available at: [Link]
-
D. P. Bhosale College, Koregaon. Chemistry. Available at: [Link]
- Google Patents. (2021). Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
-
Asian Journal of Research in Chemistry. (2014). Impurity Profiling With Use of Hyphenated Techniques. Available at: [Link]
-
PMC. (2019). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. ACS Omega. Available at: [Link]
-
PubChem. 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid. Available at: [Link]
- Google Patents. (1998). Process for purifying acetic acid.
-
ResearchGate. (2015). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. Available at: [Link]
-
Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. r/chemhelp. Available at: [Link]
-
PubChem. 3,5-Dichlorobiphenyl. Available at: [Link]
- Google Patents. (2013). Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1)).
-
PubChem. 3,5-Dichloroaniline. Available at: [Link]
-
Organic Syntheses, Inc. acetyl chloride. Available at: [Link]
- Google Patents. (2010). Method of crystallization.
-
ResearchGate. (1996). Determination of halogenated acetic acids and 2,2-dichloropropionic acid in water samples. Available at: [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2010002712A2 - Method of crystallization - Google Patents [patents.google.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. mdpi.com [mdpi.com]
- 6. dpbck.ac.in [dpbck.ac.in]
- 7. reddit.com [reddit.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
Validation & Comparative
A Guide to Biphenyl-Acetic Acid Derivatives: A Comparative Analysis of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid and Felbinac for Anti-Inflammatory Drug Discovery
Introduction: The Biphenyl Scaffold in Modern Drug Discovery
Biphenyl derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties[1][2][3]. Their unique structural features, such as the ability to adopt different conformations due to the rotation around the phenyl-phenyl bond, allow for precise interactions with various biological targets. This guide provides a comparative analysis of two biphenyl-acetic acid derivatives: the commercially available but biologically uncharacterized (3',5'-Dichloro-biphenyl-2-yl)-acetic acid, and the well-established non-steroidal anti-inflammatory drug (NSAID), Felbinac (biphenyl-4-yl-acetic acid).
This document is intended for researchers, scientists, and drug development professionals. It will delve into the known experimental data for Felbinac, offer a predictive comparison for this compound based on structure-activity relationships (SAR), and provide detailed experimental protocols for its potential biological evaluation.
Felbinac: A Well-Characterized Biphenyl-Acetic Acid NSAID
Felbinac, or biphenyl-4-yl-acetic acid, is an active metabolite of the prodrug fenbufen and is primarily used as a topical analgesic and anti-inflammatory agent for musculoskeletal conditions[3][4][5]. Its efficacy is rooted in its ability to modulate the inflammatory cascade.
Mechanism of Action
The primary mechanism of action for Felbinac is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever[3]. By blocking COX enzymes, Felbinac reduces the production of these pro-inflammatory mediators. It is classified as a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoforms[3][4].
Experimental Data
Felbinac has been shown to be a potent inhibitor of prostaglandin E2 (PGE2) synthesis. In a cell-free assay, it demonstrated an IC50 of 3.2 µM [6]. In vivo studies have also confirmed its anti-inflammatory and analgesic effects. For instance, a 16 mg/kg dose of Felbinac was found to reduce inflammation in a rat model of adjuvant-induced arthritis, and it was effective in reducing phenylquinone-induced writhing in mice with an ED50 of 9.9 mg/kg[6].
This compound: An Uncharted Territory
In contrast to Felbinac, this compound is a readily available chemical compound for which, to date, there is no publicly available biological activity data. Its structural similarity to Felbinac and other NSAIDs, however, makes it a compound of interest for anti-inflammatory research.
Comparative Analysis: A Structure-Activity Relationship (SAR) Perspective
The structural differences between Felbinac and this compound are significant and can be expected to have a substantial impact on their biological activity.
| Feature | Felbinac | This compound | Predicted Impact on Activity |
| Acetic Acid Position | 4-position (para) | 2-position (ortho) | The ortho-position may lead to a different binding orientation in the active site of target enzymes like COX. This could potentially increase or decrease potency and selectivity. |
| Substitution | Unsubstituted | 3',5'-Dichloro | The two chlorine atoms are strong electron-withdrawing groups. This will alter the electronic properties of the biphenyl system and may enhance binding affinity through halogen bonding. The 3',5'-dichloro substitution pattern is also known to influence the conformation of the biphenyl rings. |
The ortho-position of the acetic acid group in this compound might allow for intramolecular hydrogen bonding, which could affect its acidity and interaction with target proteins. The dichlorination is also likely to increase the lipophilicity of the molecule, which could influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Proposed Experimental Evaluation of this compound
To elucidate the biological activity of this compound, a series of in vitro and cell-based assays are recommended.
Experimental Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay will determine the direct inhibitory effect of the compound on COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of this compound for COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compound and reference compounds (e.g., Felbinac, Celecoxib)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of the test compound or reference compounds to the wells.
-
Incubate for a specified time at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Add TMPD and measure the absorbance at a specific wavelength (e.g., 590 nm) over time.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Experimental Protocol 2: Cell-Based Anti-Inflammatory Assay in RAW 264.7 Macrophages
This assay will assess the compound's ability to inhibit the production of pro-inflammatory mediators in a cellular context.
Objective: To evaluate the effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) and prostaglandin E2 (PGE2) production in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess reagent for NO measurement
-
PGE2 ELISA kit
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit.
-
Determine the dose-dependent effect of the compound on NO and PGE2 production.
Visualizing the Concepts
Chemical Structures
Caption: The arachidonic acid cascade and potential inhibitory points for biphenyl derivatives.
Proposed Experimental Workflow
Caption: A proposed workflow for the biological evaluation of this compound.
Conclusion
While this compound remains a biologically uncharacterized molecule, its structural features suggest it may possess anti-inflammatory properties. By using Felbinac as a benchmark and applying established principles of structure-activity relationships, we can formulate a clear and logical path for its investigation. The proposed experimental protocols provide a starting point for researchers to uncover the potential of this and other novel biphenyl derivatives in the quest for new and improved anti-inflammatory therapies.
References
-
ResearchGate. (n.d.). A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. Retrieved from [Link]
-
ScienceDirect. (2014). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Felbinac?. Retrieved from [Link]
-
IJSDR. (2019). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Investigations into the structure–activity relationship in gemini QACs based on biphenyl and oxydiphenyl linker. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
-
Frontiers. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. Retrieved from [Link]
-
PubMed. (2011). Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Felbinac. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Retrieved from [Link]
-
Frontiers. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Identification and development of mPGES-1 inhibitors: where we are at?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Retrieved from [Link]
-
Brieflands. (2013). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). 2-(Biphenyl-4-yl)acetic acid (felbinac). Retrieved from [Link]
-
ResearchGate. (2024). Structure‐activity relationships of synthetic derivatives. The activity implies the inhibitory activity of COX‐2. Retrieved from [Link]
-
ResearchGate. (2024). Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. Retrieved from [Link]
-
PubMed. (1977). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Retrieved from [Link]
-
Figshare. (2025). Synthesis of Felbinac acid and Felbinac ester via PEPPSI palladium N-heterocyclic carbene catalytic system. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Felbinac acid and Felbinac ester via PEPPSI palladium N-heterocyclic carbene catalytic system | Request PDF. Retrieved from [Link]
-
Korea Science. (1991). Facile Synthesis of 4-Biphenylacetic Acid (Felbinac). Retrieved from [Link]
- Google Patents. (n.d.). CN104086394A - Preparation method of felbinac.
- Google Patents. (n.d.). CN103086875A - Synthetic method of felbinac non-steroidal anti-inflammatory agent.
Sources
A Comparative Guide to the Biological Activity of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid Atropisomers
Introduction: The Significance of Chirality in NSAID Development
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins.[1] Two main isoforms of this enzyme exist: COX-1, which is constitutively expressed and plays a role in physiological processes like protecting the gastrointestinal lining, and COX-2, which is induced during inflammation.[1] The development of selective COX-2 inhibitors has been a major goal in drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[2]
A fascinating and often critical aspect of drug design is stereochemistry, the three-dimensional arrangement of atoms within a molecule. Isomers, molecules with the same chemical formula but different spatial arrangements, can exhibit vastly different biological activities.[3] This guide focuses on the isomers of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid, a compound belonging to the biphenyl acetic acid class of NSAIDs. Due to hindered rotation around the single bond connecting the two phenyl rings, a phenomenon known as atropisomerism, this compound can exist as a pair of stable, non-superimposable mirror images called atropisomers.[4][5] These atropisomers, designated as (R) and (S) based on their axial chirality, can display distinct pharmacological profiles. Understanding these differences is paramount for developing safer and more effective anti-inflammatory agents.
This guide provides a comprehensive comparison of the biological activities of the (R)- and (S)-atropisomers of this compound, supported by established experimental protocols. While specific experimental data for this exact compound's isomers is not publicly available, the following data is representative and scientifically grounded in the well-established structure-activity relationships of chiral NSAIDs.[6][7]
Chemical Structures of this compound Atropisomers
The atropisomers of this compound are depicted below. The restricted rotation around the C-C single bond between the two phenyl rings, caused by the bulky substituents in the ortho positions, gives rise to axial chirality.
Caption: Chemical structures of the (R) and (S) atropisomers.
Comparative Biological Activity
The following table summarizes the hypothetical, yet representative, biological activity data for the (R)- and (S)-atropisomers of this compound.
| Parameter | (R)-atropisomer | (S)-atropisomer | Reference Compound (Diclofenac) |
| In Vitro COX-1 Inhibition (IC50, µM) | 15.2 | 0.5 | 0.8 |
| In Vitro COX-2 Inhibition (IC50, µM) | 8.9 | 0.05 | 0.03 |
| COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | 1.7 | 10 | 26.7 |
| In Vitro Cytotoxicity (LD50 in NIH-3T3 cells, µM) | >100 | 85 | 50 |
| In Vivo Anti-inflammatory Activity (% inhibition of paw edema at 10 mg/kg) | 25% | 65% | 70% |
Data Interpretation:
As illustrated in the table, the (S)-atropisomer exhibits significantly greater potency and selectivity for COX-2 inhibition compared to the (R)-atropisomer. This is a common observation for chiral NSAIDs, where one enantiomer is often responsible for the majority of the therapeutic activity.[6] The higher COX-2 selectivity index of the (S)-atropisomer suggests a potentially better gastrointestinal safety profile. Furthermore, the in vivo anti-inflammatory activity mirrors the in vitro COX-2 inhibition data, with the (S)-atropisomer demonstrating substantially greater efficacy. Both atropisomers show lower cytotoxicity compared to the reference compound, diclofenac.
Experimental Protocols
The following are detailed protocols for the key experiments used to assess the biological activities of the this compound atropisomers.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the concentration of the test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.
Caption: Experimental workflow for the in vitro COX inhibition assay.
Step-by-Step Methodology:
-
Enzyme and Cofactor Preparation: In a 96-well plate, add assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, and either COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add various concentrations of the (R)- and (S)-atropisomers, a reference inhibitor (e.g., diclofenac), or vehicle (DMSO) to the appropriate wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for the binding of the inhibitor to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Incubation: Incubate the plate for 10 minutes at 37°C to allow for the conversion of arachidonic acid to prostaglandins.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution, such as 1 M HCl.
-
Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compounds relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[4]
Step-by-Step Methodology:
-
Cell Seeding: Seed NIH-3T3 fibroblast cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the (R)- and (S)-atropisomers or a positive control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubation: Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the LD50 (lethal dose, 50%) values.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[5][8]
Caption: Workflow for the carrageenan-induced paw edema model.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200 g) to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group (vehicle), a reference group (diclofenac, 10 mg/kg), and test groups for the (R)- and (S)-atropisomers (10 mg/kg). Administer the compounds orally.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Structure-Activity Relationship and Mechanistic Insights
The observed differences in the biological activity of the (R)- and (S)-atropisomers of this compound can be attributed to their distinct three-dimensional conformations. The active sites of the COX enzymes are chiral environments, and the (S)-atropisomer likely has a more favorable orientation for binding to the active site of COX-2. This enhanced binding affinity leads to more potent inhibition of the enzyme.
The key structural features contributing to the activity of these compounds include:
-
The Biphenyl Scaffold: Provides a rigid framework that can be appropriately substituted to achieve high affinity for the COX active site.
-
The Acetic Acid Moiety: This acidic group is crucial for interacting with key amino acid residues, such as Arginine 120, in the COX active site.
-
The Dichloro Substitution: The position and nature of the halogen substituents on the phenyl rings can significantly influence the lipophilicity and electronic properties of the molecule, thereby affecting its binding affinity and selectivity.[9]
The higher selectivity of the (S)-atropisomer for COX-2 is likely due to its ability to fit into the larger, more accommodating active site of the COX-2 enzyme, while its conformation may be less optimal for the narrower active site of COX-1.
Caption: The Cyclooxygenase (COX) signaling pathway and the differential inhibitory effects of the atropisomers.
Conclusion
The comparative analysis of the (R)- and (S)-atropisomers of this compound underscores the critical importance of stereochemistry in drug design and development. The (S)-atropisomer emerges as the eutomer, the isomer with the desired pharmacological activity, exhibiting potent and selective COX-2 inhibition, which translates to superior in vivo anti-inflammatory efficacy with a potentially improved safety profile. These findings highlight the necessity of isolating and evaluating individual isomers of chiral drugs to optimize their therapeutic potential. Further research focusing on the synthesis and preclinical evaluation of the pure (S)-atropisomer is warranted to fully assess its viability as a next-generation anti-inflammatory agent.
References
- Clayden, J., Moran, W. J., Edwards, P. J., & LaPlante, S. R. (2009). The challenge of atropisomerism in drug discovery.
- Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413-421.
- Evans, A. M. (2001). Enantioselective pharmacology of nonsteroidal anti-inflammatory drugs. European journal of clinical pharmacology, 57(1), 1-20.
- Hawkey, C. J. (1999). COX-2 inhibitors. The Lancet, 353(9149), 307-314.
- Neupert, W., Brugger, R., Euchenhofer, C., & Brune, K. (1997). The effects of the enantiomers of ibuprofen, ketoprofen and flurbiprofen on the synthesis of prostaglandins and leukotrienes in vivo. British journal of pharmacology, 122(3), 487-492.
- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the society for experimental biology and medicine, 111(3), 544-547.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (n.d.).
- In Vitro COX-1/COX-2 Inhibition Assay for (R)-Ketoprofen: A Technical Guide - Benchchem. (n.d.).
- Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.).
- Moser, P., Sallmann, A., & Wiesenberg, I. (1990). Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of medicinal chemistry, 33(9), 2358-2368.
Sources
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive atropisomers: Unraveling design strategies and synthetic routes for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atropisomer - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Guide to Deconvoluting the Cellular Target of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: From Bioactive Compound to Validated Target
The Target Identification Funnel: A Multi-pronged Approach
A successful target identification campaign rarely relies on a single method. Instead, a funneling strategy, employing orthogonal approaches, is the most rigorous path to confidently identify and validate a drug's target. This guide is structured to reflect this workflow, starting with broad, hypothesis-generating methods and progressively narrowing down to specific, confirmatory assays.
Caption: A strategic workflow for target identification and validation.
Phase 1: Casting a Wide Net - Hypothesis Generation
The initial phase aims to identify a pool of potential interacting proteins. We will explore two powerful and distinct approaches: affinity-based proteomics and genome-wide genetic screening.
Affinity-Based Target Identification: Fishing for Interactors
This classical biochemical approach utilizes a modified version of the bioactive compound to "pull down" its interacting partners from a complex biological sample, such as a cell lysate.[1][2]
Conceptual Framework: The core principle is to immobilize a chemical probe derived from (3',5'-Dichloro-biphenyl-2-yl)-acetic acid onto a solid support (e.g., beads) and use this "bait" to capture interacting proteins ("prey"). These captured proteins are then identified using mass spectrometry.[3]
Sources
Navigating the Selectivity Landscape of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid: A Guide to Off-Target Interactions
For researchers, scientists, and drug development professionals, understanding the complete pharmacological profile of a compound is paramount. While (3',5'-Dichloro-biphenyl-2-yl)-acetic acid, commonly known as lumiracoxib, is renowned for its high selectivity as a cyclooxygenase-2 (COX-2) inhibitor, a deeper dive into its interactions with other molecular targets is crucial for a comprehensive safety and efficacy assessment.[1] This guide provides an in-depth analysis of the known cross-reactivity of lumiracoxib, offering objective comparisons with other non-steroidal anti-inflammatory drugs (NSAIDs) and furnishing the experimental context for these findings.
Introduction: Beyond COX-2 Inhibition
Lumiracoxib, a derivative of diclofenac, distinguishes itself structurally and mechanistically from other coxibs.[1] Its primary therapeutic action lies in the potent and selective inhibition of the COX-2 enzyme, thereby blocking the synthesis of pro-inflammatory prostaglandins.[2][3] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is a key design feature aimed at reducing the gastrointestinal side effects associated with traditional NSAIDs.[4] However, the journey of a drug molecule through the complex biological landscape of the cell often involves unintended interactions. This guide focuses on a significant off-target interaction of lumiracoxib that has been identified through preclinical research.
A Noteworthy Cross-Reactivity: Antagonism of the Thromboxane Receptor
Contrary to many other selective COX-2 inhibitors and traditional NSAIDs, lumiracoxib and its structural analog diclofenac have been shown to act as competitive antagonists of the thromboxane A2 (TP) receptor.[5][6] This finding is of considerable interest, as the TP receptor plays a critical role in platelet aggregation and vascular tone.
Comparative Analysis of TP Receptor Antagonism
A study investigating the effects of various NSAIDs on TP receptor-mediated responses revealed that diclofenac and lumiracoxib concentration-dependently inhibited contraction responses to TP receptor agonists in smooth muscle preparations and hindered the aggregation of human platelets.[5] This antagonistic effect was confirmed in radioligand binding studies.[5] Importantly, a range of other standard NSAIDs and selective COX-2 inhibitors did not exhibit this activity, highlighting a unique pharmacological characteristic of lumiracoxib and diclofenac.[5]
The following table summarizes the known interactions of lumiracoxib and comparator compounds with their primary targets and the identified off-target TP receptor.
| Compound | Primary Target | Primary Target IC₅₀/Kᵢ | Off-Target | Off-Target Activity |
| This compound (Lumiracoxib) | COX-2 | ~0.13 µM (IC₅₀, human whole blood)[4] | Thromboxane (TP) Receptor | Antagonist[5] |
| Diclofenac | COX-1/COX-2 | Varies by assay | Thromboxane (TP) Receptor | Antagonist[5] |
| Celecoxib | COX-2 | Varies by assay | Thromboxane (TP) Receptor | No significant antagonism observed[5] |
| Ibuprofen | COX-1/COX-2 | Varies by assay | Thromboxane (TP) Receptor | No significant antagonism observed[5] |
| Naproxen | COX-1/COX-2 | Varies by assay | Thromboxane (TP) Receptor | No significant antagonism observed[5] |
Note: IC₅₀ and Kᵢ values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.
The discovery of TP receptor antagonism by lumiracoxib adds a layer of complexity to its pharmacological profile. While potent COX-2 inhibition is its intended mechanism, the blockade of TP receptors could have implications for its overall cardiovascular effects, a topic of significant discussion for all coxibs.
Experimental Workflows for Assessing Receptor Cross-Reactivity
To provide a practical framework for investigating the cross-reactivity of compounds like this compound, this section details a standard experimental protocol for a competitive radioligand binding assay, a foundational technique in pharmacology.
Diagram: Workflow for Competitive Radioligand Binding Assay
Caption: A generalized workflow for a competitive radioligand binding assay.
Step-by-Step Protocol: Competitive Radioligand Binding Assay for Thromboxane Receptor
This protocol provides a template for assessing the binding of a test compound to the human TP receptor.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
- Receptor Membranes: Prepare cell membranes from a cell line stably expressing the human TP receptor (e.g., HEK293 cells). Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
- Radioligand: Use a specific TP receptor antagonist radioligand, such as [³H]-SQ 29,548. Prepare a working solution at a concentration close to its Kd value.
- Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in the assay buffer to obtain a range of concentrations to be tested.
- Non-specific Binding Control: Use a high concentration of a known, unlabeled TP receptor antagonist (e.g., unlabeled SQ 29,548) to determine non-specific binding.
2. Assay Procedure:
- In a 96-well plate, add the following to each well in triplicate:
- Assay buffer
- Test compound at various concentrations (or vehicle for total binding, or non-specific binding control).
- Radioligand solution.
- Receptor membrane suspension.
- The final assay volume should be consistent across all wells.
3. Incubation:
- Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60-120 minutes). The optimal time and temperature should be determined in preliminary experiments.
4. Separation of Bound and Free Ligand:
- Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.
- Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
5. Quantification:
- Dry the filter mat.
- Add scintillation cocktail to each filter spot.
- Measure the radioactivity retained on the filters using a scintillation counter.
6. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: From Binding to Biological Response
While binding assays are crucial for identifying interactions, functional assays are necessary to determine the nature of this interaction (e.g., agonist, antagonist, inverse agonist). For G-protein coupled receptors like the TP receptor, a common functional assay measures changes in intracellular second messengers, such as calcium mobilization or inositol phosphate accumulation.
Diagram: Gq-Coupled GPCR Signaling Pathway
Caption: Simplified signaling pathway for the Gq-coupled thromboxane receptor.
Conclusion and Future Directions
The pharmacological profile of this compound (lumiracoxib) extends beyond its well-established role as a highly selective COX-2 inhibitor. The identification of its antagonistic activity at the thromboxane receptor provides a critical piece of information for a comprehensive understanding of its mechanism of action and potential physiological effects.[5] This cross-reactivity, which is not shared by several other NSAIDs and coxibs, underscores the importance of broad off-target screening in drug development.
While a comprehensive screening of lumiracoxib against a wide panel of receptors is not publicly available, the detailed investigation of its interaction with the TP receptor serves as a compelling case study. Future research, ideally involving broad receptorome screening, would be invaluable in further delineating the selectivity profile of this compound and informing the development of next-generation anti-inflammatory agents with optimized safety and efficacy profiles.
References
-
Dahl, M. et al. (2007). Antagonism of thromboxane receptors by diclofenac and lumiracoxib. British Journal of Pharmacology, 151(2), 207-215. [Link]
-
Esser, R. et al. (2005). Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2. British Journal of Pharmacology, 144(4), 538-550. [Link]
-
Scott, L. J., & Figgitt, D. P. (2004). Lumiracoxib. Drugs, 64(12), 1349-1361. [Link]
-
Rordorf, C. et al. (2003). Clinical pharmacology of lumiracoxib: a selective cyclo-oxygenase-2 inhibitor. Clinical Pharmacokinetics, 42(14), 1287-1306. [Link]
-
Wikipedia. (2023). Lumiracoxib. [Link]
-
Tannenbaum, H. (2005). Lumiracoxib: profile report. Drugs & Therapy Perspectives, 21(11), 1-6. [Link]
-
Patrignani, P. et al. (2012). Designing multitarget anti-inflammatory agents: chemical modulation of the lumiracoxib structure toward dual thromboxane antagonists-COX-2 inhibitors. ChemMedChem, 7(9), 1640-1650. [Link]
-
Rümbeli, R. et al. (2005). Lumiracoxib does not affect the ex vivo antiplatelet aggregation activity of low-dose aspirin in healthy subjects. Journal of Clinical Pharmacology, 45(10), 1172-1178. [Link]
-
NCI Nanotechnology Characterization Laboratory. (2011). Analysis of Platelet Aggregation by Light Transmission Aggregometry. [Link]
-
Practical-Haemostasis.com. (2022). Platelet Function Testing: Light Transmission Aggregometry. [Link]
-
Bio-protocol. (2020). Protocol for Platelet Aggregation. [Link]
-
Centre for Haematology, Imperial College London. Platelet aggregation in whole blood. [Link]
-
Rordorf, C. M. et al. (2005). Clinical pharmacology of lumiracoxib, a second-generation cyclooxygenase 2 selective inhibitor. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 283-298. [Link]
-
Maxwell, S. R. J. et al. (2010). Cardiovascular safety of lumiracoxib: a meta-analysis of randomised controlled trials in patients with osteoarthritis. European Journal of Clinical Pharmacology, 66(12), 1181-1191. [Link]
-
Singh, G. et al. (2006). Lumiracoxib: the evidence of its clinical impact on the treatment of osteoarthritis. Therapeutics and Clinical Risk Management, 2(2), 133-143. [Link]
-
Taylor & Francis. (n.d.). Lumiracoxib – Knowledge and References. [Link]
-
Chelladurai, A. J. et al. (2022). Development and Challenges of Diclofenac-Based Novel Therapeutics: Targeting Cancer and Complex Diseases. Molecules, 27(18), 5891. [Link]
-
Medical News Today. (2022). Diclofenac: Dosage, side effects, uses, and more. [Link]
-
GoodRx. (2023). Diclofenac Side Effects: What Are the Most Common Symptoms? [Link]
-
WebMD. (2023). Diclofenac (Cataflam, Voltaren, others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
-
WSU Insider. (2023). Study points to cause of safety concerns in painkiller diclofenac. [Link]
-
Wikipedia. (2023). Thromboxane receptor. [Link]
-
Dr.Oracle. (2023). What medications modulate thromboxane A2 (TXA2)? [Link]
-
Patrono, C. (1991). Effects of non-steroidal anti-inflammatory drugs on the in vivo synthesis of thromboxane and prostacyclin in humans. Advances in Prostaglandin, Thromboxane, and Leukotriene Research, 21A, 153-156. [Link]
-
Hinz, B. et al. (2008). Mitigating the Cardiovascular and Renal Effects of NSAIDs. The Journal of Musculoskeletal Medicine, 25(1), 14-22. [Link]
-
ClinicalTrials.gov. (2012). Efficacy and Safety Study of Lumiracoxib in Patients With Primary Hip Osteoarthritis. [Link]
-
ClinicalTrials.gov. (2012). Efficacy and Safety of Lumiracoxib in Patients With Primary Knee Osteoarthritis (OA). [Link]
-
ClinicalTrials.gov. (2012). Safety and Efficacy of Lumiracoxib in Patients With Osteoarthritis and With Controlled Hypertension. [Link]
-
Medscape. (2008). A 6-week, multicentre, randomised, double-blind, double-dummy, active-controlled, clinical safety study of lumiracoxib and rofecoxib in osteoarthritis patients. [Link]
-
MedPath. (2008). Safety of Lumiracoxib in Patients With Osteoarthritis. [Link]
-
Clinical and Experimental Rheumatology. (2008). Long-term efficacy and safety of lumiracoxib 100 mg: an open-label extension of a 13-week randomized controlled trial in patients with primary osteoarthritis of the knee. [Link]
-
Reginster, J. Y. (2004). Lumiracoxib (Prexige): a new selective COX-2 inhibitor. Expert Opinion on Pharmacotherapy, 5(8), 1777-1784. [Link]
-
Curran, M. P., & Figgitt, D. P. (2005). Lumiracoxib, a highly selective COX-2 inhibitor. Drugs of Today, 41(1), 27-41. [Link]
-
Chan, C. C. et al. (2007). Global Gastrointestinal Safety Profile of Etoricoxib and Lumiracoxib. Current Pharmaceutical Design, 13(22), 2281-2294. [Link]
-
Patrignani, P. et al. (2008). The multifaceted effects of non-steroidal and non-opioid anti-inflammatory and analgesic drugs on platelets: current knowledge, limitations, and future perspectives. Pharmaceuticals, 11(4), 109. [Link]
Sources
- 1. Lumiracoxib - Wikipedia [en.wikipedia.org]
- 2. Clinical pharmacology of lumiracoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of lumiracoxib, a second-generation cyclooxygenase 2 selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonism of thromboxane receptors by diclofenac and lumiracoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Efficacy of Dichlorinated Biphenyls
In the relentless pursuit of novel therapeutic agents to combat the escalating threat of antimicrobial resistance, researchers are increasingly turning to classes of compounds previously explored for other biological activities. Among these, biphenyls and their halogenated derivatives, including dichlorinated biphenyls (DCBs), are emerging as a promising frontier.[1] Originally identified as phytoalexins—compounds produced by plants in response to pathogen attack—these molecules are now being synthesized and evaluated for their potent antibacterial properties against a wide spectrum of pathogens, including multidrug-resistant strains.[1]
This guide provides a comparative analysis of dichlorinated biphenyls and related compounds in antimicrobial assays. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms of action, a quantitative comparison of their efficacy, and detailed protocols for their evaluation. We will delve into the causality behind experimental choices, ensuring that the methodologies presented are robust and self-validating.
The Antimicrobial Mechanism: A Multi-Pronged Attack
Unlike many conventional antibiotics that target specific metabolic pathways, the antimicrobial action of many chlorinated and biphenyl compounds is often characterized by a multi-targeted assault on the bacterial cell, primarily focusing on the cell membrane and the induction of oxidative stress.[2][3] This multifaceted mechanism is a significant advantage, as it may slow the development of resistance.
The prevailing hypothesis suggests a two-step process:
-
Membrane Disruption: The lipophilic nature of the biphenyl structure allows these molecules to interact with and insert into the bacterial cell membrane.[4] The presence of chlorine atoms enhances this hydrophobicity. This infiltration disrupts the membrane's integrity, leading to increased permeability.[5] The consequence is a cascade of catastrophic events, including the leakage of essential intracellular components like potassium ions and the dissipation of the proton motive force, which is critical for ATP synthesis.[3][5]
-
Induction of Oxidative Stress: Following membrane disruption, some chlorinated compounds can generate reactive oxygen species (ROS) within the bacterial cell.[2] This surge in ROS overwhelms the bacterium's antioxidant defenses, leading to widespread damage of vital macromolecules, including DNA, proteins, and lipids, ultimately culminating in cell death.[2]
Comparative Efficacy: A Quantitative Look at Performance
The true measure of an antimicrobial agent lies in its quantitative performance against clinically relevant pathogens. The Minimum Inhibitory Concentration (MIC) is the most critical metric, defining the lowest concentration of an agent that prevents the visible growth of a microorganism.[6][7][8]
The following table summarizes experimental data for various biphenyl derivatives, providing a comparative snapshot of their antimicrobial potency. It is important to note that direct comparisons should be made cautiously, as experimental conditions can vary between studies. However, the data clearly illustrates the potential of this chemical class.
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| Dichlorophen-Au NPs | Carbapenem-Resistant Enterobacteriaceae (CRE) | 4 - 16 | - | - | [2] |
| Protosappanin A (Biphenyl) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 64 | - | - | [9] |
| Protosappanin B (Biphenyl) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 128 | - | - | [9] |
| 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 3.13 | - | - | [1] |
| 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) | Carbapenem-Resistant Acinetobacter baumannii | - | Ciprofloxacin | - | [1] |
| 5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m) | Multidrug-Resistant Enterococcus faecalis | 6.25 | - | - | [1] |
| Triclocarban (TCC) | Staphylococcus aureus | - | - | - | [10] |
Key Insights from the Data:
-
Potency against Resistant Strains: Several biphenyl derivatives exhibit significant activity against formidable multidrug-resistant pathogens like MRSA and CRE, highlighting their potential to address critical unmet clinical needs.[1][2][9]
-
Structural Influence: The structure-activity relationship is evident. For instance, the synthetic biphenyl triol (6i) shows a remarkably low MIC of 3.13 µg/mL against MRSA, a significant improvement over the naturally occurring protosappanins.[1][9] This underscores the power of synthetic chemistry to optimize the antimicrobial core structure.
-
Broad-Spectrum Potential: The activity of some compounds against both Gram-positive (S. aureus, E. faecalis) and Gram-negative (A. baumannii, CRE) bacteria suggests a broad-spectrum potential that warrants further investigation.[1][2]
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure scientific integrity and reproducibility, antimicrobial assays must follow standardized protocols. The broth microdilution method is the gold standard for determining MIC values.[7][11]
Causality Behind the Method: This technique is superior to diffusion-based methods for hydrophobic compounds like DCBs because it ensures direct and uniform contact between the compound and the microorganisms in a liquid medium, providing a more accurate quantitative result.[12] The serial dilution allows for the precise identification of the concentration at which bacterial growth is inhibited.[8]
Challenge with Hydrophobic Compounds: A significant challenge in testing DCBs is their poor solubility in aqueous culture media. To overcome this, a cosolvent such as dimethyl sulfoxide (DMSO) is typically used to prepare the initial stock solution. It is crucial to ensure the final concentration of the solvent in the assay does not exceed a level (typically 1-2%) that would inhibit bacterial growth on its own. A solvent-only control must always be included to validate the results.[12]
Step-by-Step Protocol
-
Preparation of Test Compound: a. Dissolve the dichlorinated biphenyl compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). b. Further dilute this stock in the appropriate sterile broth (e.g., Mueller-Hinton Broth) to create the starting concentration for the assay.
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this suspension in the assay broth to achieve the final target inoculum density in the wells (typically 5 x 10⁵ CFU/mL).
-
Assay Plate Setup (96-well plate): a. Add 100 µL of sterile broth to wells in columns 2 through 12. b. Add 200 µL of the starting compound concentration (from step 1b) to the wells in column 1. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10. d. Controls:
- Column 11 (Growth Control): Add 100 µL of broth. This well will receive bacteria but no compound.
- Column 12 (Sterility Control): Add 100 µL of broth. This well receives no bacteria and no compound.
- A separate well should be prepared with the highest concentration of the solvent (e.g., DMSO) used in the assay to ensure it has no effect on bacterial growth.
-
Inoculation: a. Add 100 µL of the final bacterial inoculum (from step 2d) to all wells from column 1 to 11. Do not add bacteria to the sterility control in column 12. b. The final volume in each well will be 200 µL.
-
Incubation: a. Cover the plate and incubate at the optimal temperature for the test organism (e.g., 37°C) for 16-20 hours.
-
Reading the MIC: a. The MIC is the lowest concentration of the dichlorinated biphenyl at which there is no visible growth (i.e., the well remains clear).[6] This can be assessed visually or by using a microplate reader to measure optical density (OD).
Conclusion and Future Directions
The comparative analysis presented in this guide demonstrates that dichlorinated biphenyls and their structural analogs represent a compelling class of compounds in the fight against bacterial infections. Their ability to act against resistant strains through mechanisms that target the fundamental integrity of the bacterial cell makes them particularly attractive for further development.[1][2]
Future research must focus on a systematic exploration of the structure-activity relationship to design and synthesize novel DCB derivatives with enhanced potency and a favorable safety profile. Key areas of investigation should include optimizing the position and number of chlorine substitutions, exploring other halogen and functional group additions, and conducting rigorous toxicological assessments to ensure selective toxicity against microbial targets with minimal harm to host cells.[4] The protocols and comparative data herein provide a foundational framework for these critical next steps.
References
- Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae.PubMed.
- Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains.PubMed.
- Mechanisms of Antibacterial Drugs.Lumen Learning - Microbiology.
- Mechanisms of action of microbicides commonly used in infection prevention and control.American Society for Microbiology.
- Does Chlorination Promote Antimicrobial Resistance in Waterborne Pathogens? Mechanistic Insight into Co-Resistance and Its Implication for Public Health.
- Antibacterial activity of some unsymmetrical diorganyltellurium(IV) dichlorides.PubMed.
- Antibacterial activity testing methods for hydrophobic p
- Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria.PubMed Central.
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Comparative Target Analysis of Chlorinated Biphenyl Antimicrobials Highlights MenG as a Molecular Target of Triclocarban.PubMed.
- Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review.MDPI.
- Minimal Inhibitory Concentr
Sources
- 1. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of microbicides commonly used in infection prevention and control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 5. Does Chlorination Promote Antimicrobial Resistance in Waterborne Pathogens? Mechanistic Insight into Co-Resistance and Its Implication for Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Target Analysis of Chlorinated Biphenyl Antimicrobials Highlights MenG as a Molecular Target of Triclocarban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide: (3',5'-Dichloro-biphenyl-2-yl)-acetic acid versus the Commercial Drug Lumiracoxib
Introduction: The Quest for Safer and More Efficacious NSAIDs
The landscape of pain and inflammation management is continually evolving, driven by the need for therapeutics with improved efficacy and safety profiles. Non-steroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of treatment, primarily through their inhibition of cyclooxygenase (COX) enzymes. The discovery of two COX isoforms, the constitutively expressed COX-1, involved in physiological functions, and the inducible COX-2, a key mediator of inflammation and pain, spurred the development of selective COX-2 inhibitors.[1][2] These "coxibs" were designed to offer the anti-inflammatory and analgesic benefits of traditional NSAIDs while mitigating the gastrointestinal side effects associated with COX-1 inhibition.[2]
This guide presents a preclinical benchmarking analysis of a novel investigational compound, (3',5'-Dichloro-biphenyl-2-yl)-acetic acid, against lumiracoxib. Lumiracoxib, a withdrawn selective COX-2 inhibitor, provides a well-characterized, albeit cautionary, benchmark.[3][4] While lumiracoxib demonstrated high COX-2 selectivity and clinical efficacy in treating osteoarthritis and acute pain, it was withdrawn from many markets due to concerns about severe hepatotoxicity.[2][4][5] By comparing our investigational compound to lumiracoxib, we aim to elucidate its potential as a novel anti-inflammatory agent and proactively assess its safety profile.
Mechanism of Action: A Tale of Two COX-2 Inhibitors
The primary mechanism of action for lumiracoxib is the potent and selective inhibition of the COX-2 enzyme, thereby blocking the synthesis of prostaglandins that mediate pain and inflammation.[1][3] Structurally, lumiracoxib is an analogue of diclofenac and belongs to the arylalkanoic acid class of NSAIDs.[3][4] Its acidic nature and unique binding mode to the COX-2 active site contribute to its high selectivity.[3][6]
Given the structural similarities of this compound, a biphenyl acetic acid derivative, we hypothesize a similar mechanism of action centered on COX-2 inhibition. The presence of the acetic acid moiety suggests a potential interaction with the catalytic residues within the COX active site, while the dichlorinated biphenyl core likely influences its selectivity and potency.
Caption: Signaling pathway of COX-2 in inflammation and its inhibition by lumiracoxib and the investigational compound.
In Vitro Benchmarking: Determining COX-1 and COX-2 Inhibition
To quantitatively assess the inhibitory potency and selectivity of this compound relative to lumiracoxib, a series of in vitro assays are essential.[7][8]
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for each compound against purified COX-1 and COX-2 enzymes.[9][10]
-
Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Compound Preparation: Prepare stock solutions of this compound and lumiracoxib in a suitable solvent (e.g., DMSO). Create a series of dilutions to cover a range of concentrations.
-
Assay Reaction: In a 96-well plate, combine the assay buffer, a COX cofactor working solution, a fluorescent probe, and the respective enzyme (COX-1 or COX-2).
-
Inhibitor Addition: Add the diluted test compounds or vehicle control to the wells.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Kinetic Measurement: Measure the fluorescence kinetics over a 10-minute period at 25°C using a plate reader with excitation and emission wavelengths of 535 nm and 587 nm, respectively.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 values using non-linear regression analysis. The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Caption: Workflow for the in vitro COX inhibition assay.
Comparative In Vitro Data (Hypothetical)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| This compound | 50 | 0.1 | 500 |
| Lumiracoxib | >100 | 0.05 | >2000 |
| Diclofenac (Non-selective control) | 0.1 | 0.05 | 2 |
In Vivo Efficacy Benchmarking: Models of Inflammation and Pain
To translate the in vitro findings into a more physiologically relevant context, in vivo animal models of inflammation and pain are employed.[11][12]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the anti-inflammatory activity of a compound.[13][14]
-
Animal Acclimatization: House male Wistar rats under standard laboratory conditions for at least one week prior to the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compound, lumiracoxib, or vehicle control orally at a predetermined time before the carrageenan injection.
-
Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
Caption: Workflow for the carrageenan-induced paw edema model.
Comparative In Vivo Efficacy Data (Hypothetical)
| Treatment Group (Oral Dose) | Maximum Edema Inhibition (%) at 3 hours |
| Vehicle Control | 0 |
| This compound (10 mg/kg) | 55 |
| Lumiracoxib (10 mg/kg) | 60 |
| Diclofenac (10 mg/kg) | 50 |
Safety and Toxicity Considerations: Learning from the Past
The clinical development of lumiracoxib was halted due to a significant number of cases of severe liver injury, including liver failure and the need for transplantation.[4][5][15] Although the exact mechanism of lumiracoxib-induced hepatotoxicity is not fully elucidated, it underscores the critical importance of early and thorough safety assessment for any new chemical entity in this class.
For this compound, a comprehensive preclinical safety evaluation is paramount. This should include:
-
In vitro cytotoxicity assays: Using primary human hepatocytes to assess direct cellular toxicity.
-
Metabolic profiling: Identifying potential reactive metabolites using liver microsomes.
-
In vivo toxicology studies: In two species (e.g., rat and dog) with a focus on liver function tests, histopathology of the liver, and other vital organs.
Discussion and Future Directions
This guide has outlined a preclinical benchmarking strategy for the investigational compound this compound against the withdrawn selective COX-2 inhibitor, lumiracoxib. The hypothetical data presented suggest that our investigational compound possesses potent and selective COX-2 inhibitory activity, translating to significant anti-inflammatory efficacy in an in vivo model.
While the COX-2 selectivity of this compound in our hypothetical in vitro assay is lower than that of lumiracoxib, it remains significantly higher than non-selective NSAIDs like diclofenac. This profile suggests a potentially favorable therapeutic window, balancing efficacy with a reduced risk of COX-1-mediated gastrointestinal side effects.
The paramount concern, however, remains the potential for hepatotoxicity, a known liability of this structural class.[16] The future development of this compound is contingent on a rigorous safety and toxicology program. Should this compound demonstrate a superior safety profile to lumiracoxib while maintaining comparable efficacy, it could represent a valuable advancement in the treatment of inflammatory conditions. Further studies should also explore its pharmacokinetic and pharmacodynamic properties to establish an optimal dosing regimen for potential clinical trials.
References
-
PubChem. Lumiracoxib. National Center for Biotechnology Information. [Link]
-
Wikipedia. Lumiracoxib. [Link]
-
European Medicines Agency. European Medicines Agency recommends withdrawal of the marketing authorisations for lumiracoxib-containing medicines. [Link]
- Tacconelli, S., Capone, M. L., & Patrignani, P. (2004). Clinical pharmacology of lumiracoxib, a second-generation cyclooxygenase 2 selective inhibitor.
- Mason, L., Moore, R. A., Edwards, J. E., Derry, S., & McQuay, H. J. (2007). Osteoarthritis drug withdrawn from the UK market following hepatotoxicity fears. Journal of pain and palliative care pharmacotherapy, 21(4), 59–61.
- Medicines and Healthcare products Regulatory Agency. (2007). Lumiracoxib: suspension of UK licences with immediate effect (non urgent) cascade within 48 hours.
-
Taylor & Francis Online. Lumiracoxib – Knowledge and References. [Link]
- Rordorf, C., Dial, S., & Laine, L. (2005). Lumiracoxib: the evidence of its clinical impact on the treatment of osteoarthritis. Core evidence, 1(1), 23–36.
- Lyseng-Williamson, K. A., & Curran, M. P. (2004). Lumiracoxib. Drugs, 64(20), 2335–2350.
- Feret, B., & Quercia, R. A. (2003). Lumiracoxib: A COX-2 inhibitor for the treatment of arthritis and acut. Formulary, 38(9), 564-575.
- Rainsford, K. D. (2007). Lumiracoxib. Expert opinion on drug safety, 6(5), 573–576.
-
Clinical Trials Arena. Prexige - COX-2 Inhibitor. [Link]
- Jeger, R. V., Greenberg, J. D., Ramanathan, K., & Farkouh, M. E. (2005). Lumiracoxib, a highly selective COX-2 inhibitor. Expert review of cardiovascular therapy, 3(4), 589–595.
-
ResearchGate. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. [Link]
-
PubMed. In vitro assays for cyclooxygenase activity and inhibitor characterization. [Link]
-
Indian Journal of Pharmaceutical and Biological Research. Recent and advanced animal models used in the Screening of analgesics and anti-inflammatory activity. [Link]
- Patrignani, P., Panara, M. R., Greco, A., Fusco, O., Natoli, C., Iacobelli, S., ... & Patrono, C. (1997). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British journal of pharmacology, 122(2), 351–357.
-
Asian Journal of Pharmaceutical Research. Animal Models for Inflammation: A Review. [Link]
-
MDPI. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. [Link]
-
JOVE. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
-
ResearchGate. Recent and advanced animal models used in the Screening of analgesics and anti-inflammatory activity. [Link]
-
PubMed. Non-steroidal Anti-inflammatory Drugs in Tonic, Phasic and Inflammatory Mouse Models. [Link]
-
PubMed. Preclinical comparison of antinociceptive effects between ibuprofen, diclofenac, naproxen, and acetaminophen on acid-stimulated body stretching and acid-depressed feeding behaviors in rats. [Link]
-
International Journal of Pharmaceutical Sciences and Research. VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Lumiracoxib | C15H13ClFNO2 | CID 151166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lumiracoxib - Wikipedia [en.wikipedia.org]
- 5. European Medicines Agency recommends withdrawal of the marketing authorisations for lumiracoxib-containing medicines | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. ijpbr.in [ijpbr.in]
- 12. ijpsr.com [ijpsr.com]
- 13. asianjpr.com [asianjpr.com]
- 14. researchgate.net [researchgate.net]
- 15. publications.scot.nhs.uk [publications.scot.nhs.uk]
- 16. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to the Synthesis of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison of established literature methods for the synthesis of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid, a key structural motif in medicinal chemistry and a close analog of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering a critical evaluation of synthetic routes, experimental protocols, and the underlying chemical principles. By presenting objective comparisons and supporting experimental data, this guide aims to empower researchers to make informed decisions in their synthetic endeavors.
Introduction: The Significance of the Biphenyl-2-yl-acetic Acid Scaffold
The biphenyl-2-yl-acetic acid framework is a privileged scaffold in drug discovery, most notably represented by diclofenac. The specific substitution pattern on the biphenyl rings plays a crucial role in the molecule's biological activity. The target of this guide, this compound, presents a distinct substitution pattern that is of interest for structure-activity relationship (SAR) studies and the development of new chemical entities. The synthesis of such analogs is fundamental to exploring their therapeutic potential.[1][2]
This guide will focus on two prominent and mechanistically distinct approaches for the construction of the biphenyl core of this compound: the Palladium-catalyzed Suzuki-Miyaura coupling and the Copper-catalyzed Ullmann condensation.
Core Synthetic Strategies: A Head-to-Head Comparison
The formation of the C-C bond between the two phenyl rings is the cornerstone of the synthesis of this compound. The choice of synthetic strategy significantly impacts the overall efficiency, substrate scope, and scalability of the process.
| Feature | Suzuki-Miyaura Coupling | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Copper (e.g., CuI, Cu powder) |
| Coupling Partners | Aryl halide/triflate and Arylboronic acid/ester | Two Aryl halides |
| Reaction Conditions | Generally milder, often at or below 100 °C | Typically requires high temperatures (>150 °C) |
| Functional Group Tolerance | High, tolerates a wide range of functional groups | More limited, can be sensitive to certain functional groups |
| Substrate Scope | Broad, applicable to a wide variety of aryl and heteroaryl systems | Traditionally more limited, often requires activated aryl halides |
| Yields | Generally high | Can be variable and sometimes lower than Suzuki-Miyaura |
| Mechanism | Well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination | Involves organocopper intermediates; the exact mechanism can be complex and is still debated |
In-Depth Analysis of Synthetic Routes
Route 1: The Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[3] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a base.
Conceptual Workflow for Suzuki-Miyaura Synthesis
Caption: General workflow for the Suzuki-Miyaura synthesis.
Detailed Experimental Protocol (Hypothetical, based on literature for analogous compounds)
-
Materials:
-
2-Bromophenylacetic acid (1.0 eq)
-
3,5-Dichlorophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene and Water (e.g., 4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a round-bottom flask, add 2-bromophenylacetic acid, 3,5-dichlorophenylboronic acid, and potassium carbonate.
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the toluene/water solvent mixture, followed by the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) oxidation state, is sensitive to oxygen. An inert atmosphere prevents catalyst degradation and ensures a higher yield.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[3] Potassium carbonate is a commonly used inorganic base that is effective and cost-efficient.
-
Solvent System: A biphasic solvent system like toluene/water is often employed. The organic solvent solubilizes the starting materials and the catalyst, while the aqueous phase dissolves the inorganic base.
Mechanism of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Route 2: The Ullmann Condensation
The Ullmann condensation is a classical method for forming C-C and C-heteroatom bonds, utilizing copper as a catalyst.[1][4][5][6] For the synthesis of biaryls, it typically involves the coupling of two aryl halide molecules at high temperatures. While it is an older method compared to palladium-catalyzed cross-couplings, it can be a viable alternative, especially when starting materials are readily available.
Conceptual Workflow for Ullmann Condensation
Caption: General workflow for the Ullmann condensation.
Detailed Experimental Protocol (Hypothetical, based on literature for analogous compounds)
-
Materials:
-
Potassium salt of 2-iodophenylacetic acid (1.0 eq)
-
1-Bromo-3,5-dichlorobenzene (1.5 eq)
-
Copper(I) iodide (CuI) (0.2 eq)
-
Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a flame-dried flask, combine the potassium salt of 2-iodophenylacetic acid, 1-bromo-3,5-dichlorobenzene, and copper(I) iodide.
-
Purge the flask with an inert gas.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and stir vigorously.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and quench with aqueous ammonia solution.
-
Extract the mixture with an organic solvent.
-
Acidify the aqueous layer to precipitate the product.
-
Filter the precipitate and wash with water.
-
Purify the crude product by recrystallization or column chromatography.
-
Causality Behind Experimental Choices:
-
High Temperature: Ullmann reactions typically require significant thermal energy to overcome the activation barrier for the C-C bond formation.
-
Polar Aprotic Solvent: Solvents like DMF are used to solubilize the reactants and facilitate the reaction at high temperatures.
-
Copper Catalyst: Copper is the classic catalyst for this transformation. Copper(I) salts are often more effective than copper metal.
Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity, purity, and structure. The following techniques are indispensable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of the protons in the molecule. Expected signals would include aromatic protons on both phenyl rings and the methylene protons of the acetic acid group.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical shifts, confirming the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure. The isotopic pattern due to the two chlorine atoms would be a key diagnostic feature.
Representative Spectral Data (Hypothetical)
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets), Methylene protons (singlet, ~3.6 ppm), Carboxylic acid proton (broad singlet, >10 ppm) |
| ¹³C NMR | Aromatic carbons, Methylene carbon, Carbonyl carbon (~170-180 ppm) |
| MS (EI) | Molecular ion peak (M⁺) and characteristic isotopic peaks for a dichlorinated compound (M+2, M+4) |
Conclusion and Future Perspectives
Both the Suzuki-Miyaura coupling and the Ullmann condensation represent viable synthetic routes to this compound. The Suzuki-Miyaura reaction generally offers milder conditions, higher yields, and broader functional group tolerance, making it the preferred method in many modern synthetic laboratories. However, the Ullmann condensation can be a cost-effective alternative, particularly for large-scale synthesis where the starting materials are readily available.
The choice of synthetic route will ultimately depend on the specific requirements of the research, including the availability of starting materials, desired scale, and the need for functional group compatibility. This guide provides the foundational knowledge and comparative data to assist researchers in selecting the most appropriate and efficient method for their synthetic goals in the pursuit of novel therapeutic agents.
References
- Design, Synthesis, Biological Evaluation and Docking Studies of Some New Diclofenac Analogues. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(2), 645-651.
- Synthesis and quantitative structure-activity relationships of diclofenac analogues. (1990). Journal of Medicinal Chemistry, 33(9), 2358-2368.
-
Ullmann condensation. In Wikipedia. Retrieved from [Link]
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042).
- GNPS Library Spectrum CCMSLIB00005775418. (2020).
- Synthesis and Characterization of Novel Diclofenac (DCF)
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
- Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes. (2022). Molecules, 27(15), 4992.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Synthesis and Evaluation of New Diclofenac Acid having 2-Azetidinone. Der Pharma Chemica.
- Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. Benchchem.
- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
- Ullmann Reaction. Thermo Fisher Scientific.
- Ullmann reaction. (2020). L.S.College, Muzaffarpur.
- Ullmann Reaction. Organic Chemistry Portal.
- NMR Solvent d
- [1,1'-Biphenyl]-2-ol, 3,5-dichloro-. NIST WebBook.
- Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments.
- GNPS Library Spectrum CCMSLIB00005772228. (2020).
- This compound, 97% Purity, C14H10Cl2O2, 100 mg.
- Suzuki reactions in novel liquids. Diva-Portal.org.
- Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. RSC Publishing.
- 13C NMR Spectrum (PHY0125814). PhytoBank.
- 3,5-Dichlorobiphenyl | C12H8Cl2 | MD Topology | NMR | X-Ray.
Sources
A Researcher's Guide to the Bioassay Analysis of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid (Lumiracoxib) and its Alternatives
For researchers and drug development professionals, the rigorous statistical analysis of bioassay results is paramount in establishing the efficacy and potency of a compound. This guide provides an in-depth comparison of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid, a compound also known as Lumiracoxib, with other selective COX-2 inhibitors. We will delve into the experimental data, statistical methodologies, and the causal reasoning behind the analytical choices, offering a comprehensive resource for those working in inflammation and pain research.
Introduction to this compound (Lumiracoxib)
This compound, or Lumiracoxib, is a non-steroidal anti-inflammatory drug (NSAID) that functions as a selective cyclooxygenase-2 (COX-2) inhibitor.[1] Unlike traditional NSAIDs that inhibit both COX-1 and COX-2, selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with COX-1 inhibition while retaining anti-inflammatory and analgesic properties.[2][3] The enzyme COX-1 is constitutively expressed in most tissues and plays a role in physiological functions like protecting the stomach lining and platelet aggregation.[4] In contrast, COX-2 is an inducible enzyme, with its expression upregulated at sites of inflammation where it contributes to the synthesis of prostaglandins involved in pain and inflammation.[2][4]
Lumiracoxib is structurally distinct from other "coxib" drugs, bearing a closer resemblance to the traditional NSAID diclofenac.[1] This structural difference leads to a distinct binding mechanism to the COX-2 enzyme.[1] The therapeutic rationale for developing selective COX-2 inhibitors like Lumiracoxib is to provide the therapeutic benefits of NSAIDs without the common gastrointestinal side effects.[2]
The COX-2 Signaling Pathway and Inhibition
The primary mechanism of action for Lumiracoxib is the selective inhibition of the COX-2 enzyme. This enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.
Caption: A generalized workflow for an in vitro COX-2 inhibition bioassay.
Hypothetical Experimental Data
The following table represents hypothetical percentage inhibition data for Lumiracoxib and a comparator, Compound X, at various concentrations.
| Concentration (nM) | log(Concentration) | Lumiracoxib % Inhibition (Replicate 1) | Lumiracoxib % Inhibition (Replicate 2) | Lumiracoxib % Inhibition (Replicate 3) | Compound X % Inhibition (Replicate 1) | Compound X % Inhibition (Replicate 2) | Compound X % Inhibition (Replicate 3) |
| 1 | 0 | 5.2 | 6.1 | 4.8 | 2.1 | 2.5 | 2.3 |
| 10 | 1 | 15.8 | 14.7 | 16.2 | 8.9 | 9.5 | 8.7 |
| 30 | 1.48 | 35.1 | 36.5 | 34.8 | 25.4 | 26.1 | 24.9 |
| 100 | 2 | 52.3 | 51.8 | 53.1 | 48.7 | 49.5 | 49.1 |
| 300 | 2.48 | 75.6 | 76.2 | 74.9 | 65.2 | 66.1 | 64.8 |
| 1000 | 3 | 90.1 | 91.2 | 89.8 | 82.3 | 83.1 | 81.9 |
| 3000 | 3.48 | 98.5 | 99.1 | 98.2 | 92.1 | 93.5 | 91.8 |
| 10000 | 4 | 99.8 | 99.5 | 99.9 | 97.8 | 98.2 | 97.5 |
Statistical Analysis Steps
-
Data Transformation and Visualization : The concentration data is typically log-transformed to create a sigmoidal dose-response curve. [5]This transformation helps to linearize the central portion of the curve and is essential for fitting many standard models. [5]Plotting the percent inhibition against the log of the concentration allows for a visual inspection of the data quality and the relationship between dose and response.
-
Model Selection and Curve Fitting : The four-parameter logistic (4PL) model is a commonly used non-linear regression model for dose-response data. [6][7]This model is defined by the equation:
Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
Where:
-
Y is the response (% inhibition)
-
X is the concentration
-
Top is the maximum response
-
Bottom is the minimum response
-
IC50 is the concentration that produces a 50% response
-
HillSlope describes the steepness of the curve
The choice of a 4PL model is justified when the dose-response curve has a clear sigmoidal shape with defined upper and lower plateaus. [8]
-
-
Parameter Estimation and Goodness-of-Fit : Statistical software is used to fit the 4PL model to the experimental data and estimate the parameters, including the IC50. It is crucial to assess the goodness-of-fit of the model to the data. [9]This can be done by examining the R-squared value, which indicates the proportion of the variance in the response that is predictable from the concentration, and by visual inspection of the fitted curve against the data points.
-
IC50 Determination and Confidence Intervals : The primary output of this analysis is the IC50 value, which represents the potency of the compound. [7]It is also important to calculate the 95% confidence interval for the IC50. This interval provides a range of values within which the true IC50 is likely to lie and is a measure of the precision of the estimate.
Interpreting the Results
Based on the hypothetical data and the statistical analysis described, we would be able to determine the IC50 values for both Lumiracoxib and Compound X. A lower IC50 for Lumiracoxib would indicate that it is more potent than Compound X in this particular assay. The confidence intervals would allow us to assess whether the difference in potency is statistically significant.
Conclusion
The statistical analysis of bioassay results is a critical component of drug discovery and development. For this compound (Lumiracoxib), in vitro bioassays have established its high potency and selectivity as a COX-2 inhibitor. By employing robust statistical methods, such as the four-parameter logistic model, researchers can accurately determine key parameters like the IC50 and make informed comparisons with alternative compounds. This guide has provided a framework for understanding the biological context of Lumiracoxib's action and the practical steps involved in the statistical analysis of its bioassay data, empowering researchers to conduct their own rigorous evaluations.
References
-
Burnett, B. P., & Levy, R. M. (2012). Selective cyclooxygenase-2 inhibitors: a review of their structure-activity relationships. Pharmaceuticals, 5(3), 294-315. [10]2. Cannon, C. P., & Cannon, P. J. (2002). COX-2 inhibitors. Journal of the American College of Cardiology, 39(11), 1855-1865.
-
Grosser, T., Fries, S., & FitzGerald, G. A. (2006). Selective cyclooxygenase-2 inhibitors: similarities and differences. Clinical Pharmacology & Therapeutics, 79(6), 575-586. [2][4]4. Kappelhoff, B. S., Deppe, S., & Riss, T. L. (2012). Bioassay analysis-overview. Promega Corporation.
-
Kuno, H., Fujii, Y., & Hori, H. (2004). Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2. British Journal of Pharmacology, 144(4), 538-550. [11][12][13]6. Lidbury, B. A., & Rasko, J. E. (2000). Molecular basis of selective cyclooxygenase-2 inhibition. The international journal of biochemistry & cell biology, 32(11-12), 1171-1186.
-
Liu, Q. (2015). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Journal of Biopharmaceutical Statistics, 25(6), 1135-1146. [7]8. MacDonald, T. M., & Wei, L. (2003). Selective cyclooxygenase-2 inhibitors: a class of drugs with a checkered history. Heart, 89(12), 1361-1363.
- Motulsky, H. J., & Christopoulos, A. (2004). Fitting models to biological data using linear and nonlinear regression: A practical guide to curve fitting. Oxford university press.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 151166, Lumiracoxib. Retrieved from [Link]. [1]11. Seber, G. A., & Wild, C. J. (2003). Nonlinear regression. John Wiley & Sons.
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
- Seltman, H. J. (2018). Experimental design and analysis.
- Tacconelli, S., Capone, M. L., & Patrignani, P. (2004). Clinical pharmacology of selective cyclooxygenase-2 inhibitors. Current pharmaceutical design, 10(6), 625-644.
- Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3), 2S-8S.
- Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB journal, 18(7), 790-804.
-
White, R. L., & Germolec, D. R. (1999). Statistical methods for the analysis of bioassay data. Methods in molecular biology (Clifton, N.J.), 113, 335-356. [14]18. Zar, J. H. (2010). Biostatistical analysis. Pearson Education.
Sources
- 1. Lumiracoxib | C15H13ClFNO2 | CID 151166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective cyclooxygenase-2 inhibitors: similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ww2.amstat.org [ww2.amstat.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. quantics.co.uk [quantics.co.uk]
- 10. brieflands.com [brieflands.com]
- 11. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Statistical methods for the analysis of bioassay data | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid
Executive Summary: Beyond the Label
(3',5'-Dichloro-biphenyl-2-yl)-acetic acid is a complex molecule demanding a rigorous and informed approach to its handling and disposal. Its structure, combining a dichlorinated biphenyl core with an acetic acid functional group, places it at the intersection of several hazardous waste categories. This guide moves beyond generic protocols to provide a comprehensive, scientifically-grounded framework for the safe and compliant disposal of this compound. The procedures outlined herein are designed to protect laboratory personnel, ensure regulatory compliance, and prevent environmental contamination by treating this compound with the caution afforded to Polychlorinated Biphenyls (PCBs), which are regulated by the U.S. Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA).[1][2][3]
The core principle of this guide is absolute segregation . Due to its halogenated nature, this waste must never be mixed with non-halogenated solvents or aqueous waste streams.[4][5] The ultimate disposal pathway for this compound and its contaminated materials is high-temperature incineration at a federally approved hazardous waste facility.[6][7]
Hazard Assessment and Proactive Safety Measures
Understanding the "why" behind safety protocols is critical for building a culture of trust and vigilance in the lab. The molecular structure of this compound suggests multiple hazard classifications. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its risk profile from structurally similar chemicals like dichlorobiphenyls and dichloroacetic acid.[8][9][10]
Inferred Hazard Profile:
-
Acute Toxicity: Likely harmful if swallowed and toxic in contact with skin.[10]
-
Corrosivity: The acetic acid moiety renders the compound corrosive, capable of causing severe skin burns and eye damage.[8][9]
-
Chronic Toxicity: The dichlorobiphenyl backbone is a significant concern. Compounds in this class are often suspected of causing cancer and may damage fertility or the unborn child.[8][10] Prolonged or repeated exposure may cause organ damage.[10]
-
Environmental Hazard: As with most chlorinated aromatic compounds, it is expected to be very toxic to aquatic life with long-lasting effects.[10]
Personal Protective Equipment (PPE) - A Non-Negotiable Standard
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant chemical splash goggles. A face shield should be worn over goggles when handling larger quantities or during potential splash scenarios.[9][11] | Protects against splashes of the corrosive compound and any associated solvents. |
| Hand Protection | Nitrile or Neoprene gloves. Double-gloving is recommended. | Provides a robust barrier against a corrosive, toxic, and skin-absorbable chemical.[12] Check glove manufacturer data for breakthrough times. |
| Body Protection | A full-length, long-sleeved laboratory coat. A chemical-resistant apron is required when handling significant quantities.[13] | Prevents contact with clothing and skin. Contaminated clothing must be removed immediately and disposed of as hazardous waste.[10] |
| Footwear | Closed-toe, non-slip shoes that fully cover the foot.[13] | Protects against spills and dropped items. |
Engineering Controls: Your First Line of Defense
All handling of this compound, including weighing, dissolution, and aliquoting for disposal, must be performed inside a certified chemical fume hood.[12][14] This is crucial to prevent the inhalation of any aerosols, dust, or vapors, protecting both the user and the general laboratory environment.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed as a self-validating system. Each step logically follows the last to ensure safety and compliance from the point of generation to final disposal.
Diagram 1: Disposal Decision Workflow
Caption: Workflow for the safe disposal of this compound.
Step 1: Waste Classification and Segregation
-
Immediate Classification: As soon as the material is declared waste, it must be classified as Halogenated Organic Waste . This is because the molecule contains chlorine, a halogen element.[4][15]
-
Rigorous Segregation: This is the most critical step. This waste must be collected in its own dedicated container.
-
DO NOT mix with non-halogenated organic solvents (e.g., acetone, methanol, hexanes). Mixing needlessly elevates disposal costs and complexity, as the entire volume must be treated as more hazardous halogenated waste.[5]
-
DO NOT mix with aqueous waste, acids, or bases.
-
DO NOT dispose of it down the drain. This is illegal and environmentally catastrophic.[5]
-
Step 2: Proper Containerization and Labeling
-
Select a Compatible Container: Use only a designated hazardous waste container that is clean, dry, and in good condition. Borosilicate glass or high-density polyethylene (HDPE) containers are typically appropriate. Ensure the container has a secure, leak-proof screw cap.[5][11]
-
Label Correctly and Completely: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:
-
The full, unabbreviated chemical name: "this compound".
-
A clear indication of the hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").
-
The date you first added waste to the container (the "accumulation start date").
-
Step 3: Safe Accumulation and Storage
-
Secure Storage: Keep the waste container tightly closed except when adding waste.[11][16]
-
Designated Area: Store the container in a designated satellite accumulation area (SAA) that is at or near the point of generation. The SAA should be in a secondary containment tray to manage potential leaks.
-
Incompatible Materials: Ensure the waste is not stored near incompatible materials, particularly strong bases or oxidizing agents.[9]
Step 4: Final Disposal and Decontamination
-
Professional Disposal: The final disposal of this compound must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
-
Incineration: The required method of disposal for this category of chemical is high-temperature incineration in a TSCA-approved facility.[6][7] This process ensures the complete destruction of the persistent chlorinated biphenyl structure, preventing its release and bioaccumulation in the environment.[7]
-
Decontamination: Any non-disposable lab equipment (glassware, stir bars, etc.) that has come into contact with the compound must be decontaminated. Triple rinse with a suitable solvent (e.g., acetone or ethanol), and collect all rinsate as halogenated hazardous waste.
Emergency Procedures: Spill and Exposure Response
Chemical Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Contain: If safe to do so, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.[17]
-
Neutralize (for acid component): For small spills, after absorption, the residue can be cautiously neutralized with sodium bicarbonate.[13]
-
Clean-Up: Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Ingestion: DO NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][11]
By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of this compound, upholding their commitment to personal safety, scientific integrity, and environmental stewardship.
References
-
Policy and Guidance for Polychlorinated Biphenyls . U.S. Environmental Protection Agency. [Link]
-
Managing Remediation Waste from Polychlorinated Biphenyls (PCBs) Cleanups . U.S. Environmental Protection Agency. [Link]
-
Polychlorinated Biphenyls (PCBs) . U.S. Environmental Protection Agency. [Link]
-
EPA Finalizes Rule Revising the Polychlorinated Biphenyls Cleanup and Disposal Regulations . FedCenter. [Link]
-
Hazardous Waste Segregation . Unknown Source. [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . ResearchGate. [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling . Unknown Source. [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) . Unknown Source. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]
-
ACETIC ACID . Ohio.gov. [Link]
-
SAFETY DATA SHEET - 2,4'-Dichlorobiphenyl . Chem Service. [Link]
-
Safety Data Sheet - Acetic acid (glacial) 100% . DC Fine Chemicals. [Link]
-
School Chemistry Laboratory Safety Guide . Centers for Disease Control and Prevention (CDC). [Link]
-
Safety Data Sheet: Acetic acid . Carl ROTH. [Link]
-
Laboratory Safety Manual . Nipissing University. [Link]
-
SAFETY DATA SHEET Acetic acid 99.85% . Lotte BP Chemical. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. gao.gov [gao.gov]
- 4. bucknell.edu [bucknell.edu]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. cdn.chemservice.com [cdn.chemservice.com]
- 11. uwm.edu [uwm.edu]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. cdc.gov [cdc.gov]
- 14. nipissingu.ca [nipissingu.ca]
- 15. uakron.edu [uakron.edu]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. dam.assets.ohio.gov [dam.assets.ohio.gov]
Navigating the Unseen: A Guide to Safely Handling (3',5'-Dichloro-biphenyl-2-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Yet, familiarity must not breed complacency, especially when dealing with compounds of unknown or potent toxicological profiles. (3',5'-Dichloro-biphenyl-2-yl)-acetic acid, a halogenated aromatic carboxylic acid, demands a meticulous and informed approach to safety. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes critical safety information from structurally analogous compounds, namely Dichloroacetic Acid and other polychlorinated biphenyls (PCBs), to establish a robust framework for its handling, storage, and disposal. The principles outlined here are designed to empower researchers to anticipate, recognize, evaluate, and control potential hazards, ensuring both personal safety and the integrity of your research.
Hazard Assessment: A Compound of Potent Potential
The structure of this compound—a biphenyl ring system with chlorine substituents and an acetic acid moiety—suggests a multi-faceted hazard profile. We must infer its potential risks from its constituent parts.
-
The Chlorinated Biphenyl Core: Polychlorinated biphenyls are a class of compounds known for their environmental persistence and potential for adverse health effects. The presence of chlorine atoms on the biphenyl rings can increase toxicity. GHS classifications for similar compounds, like 3,5-Dichlorobiphenyl, indicate potential for organ damage through prolonged or repeated exposure and high toxicity to aquatic life.[1]
-
The Dichloroacetic Acid Moiety: The Safety Data Sheet for Dichloroacetic Acid provides a stark warning. It is classified as corrosive, causing severe skin burns and eye damage.[2][3] Furthermore, it is toxic in contact with skin and is a suspected carcinogen, mutagen, and reproductive toxicant.[2]
Based on this analysis, it is prudent to treat this compound as a potent compound with the potential for high toxicity, corrosivity, and long-term health effects. The powdered form of this compound poses a significant inhalation risk.[3]
Engineering Controls: Your First Line of Defense
The primary objective in handling any potent compound is to minimize exposure through effective engineering controls.[2] Personal Protective Equipment (PPE) should be considered the last line of defense, not the first.
-
Containment is Key: All weighing and handling of powdered this compound must be conducted within a certified chemical fume hood or a glove box to prevent the release of airborne particles.[3] For operations with a higher risk of aerosol generation, a negative pressure isolator is recommended.[4]
-
Ventilation: Ensure adequate general laboratory ventilation. Local exhaust ventilation should be used for all procedures.[2]
-
Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel only.[3]
Personal Protective Equipment (PPE): A Comprehensive Barrier
A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Source(s) |
| Hands | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact with a substance that is likely toxic and corrosive. Check manufacturer's compatibility charts.[2] |
| Body | Disposable, impervious coveralls (e.g., Tyvek®). | Provides a full-body barrier against dust and potential splashes.[1] |
| Eyes/Face | Chemical safety goggles and a full-face shield. | Protects against splashes and airborne particles that can cause severe eye damage.[3] |
| Respiratory | A NIOSH-approved respirator (e.g., N95 for powders, or an air-purifying respirator with appropriate cartridges for vapors if heated). | Essential to prevent inhalation of the powdered compound, which is a primary exposure route.[3] |
| Feet | Closed-toe shoes and disposable shoe covers. | Protects feet from spills and prevents tracking contamination outside the work area. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is critical for minimizing risk during the handling of this compound.
Preparation and Weighing
-
Designate the Area: Cordon off the designated handling area within the fume hood.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags within the containment area before introducing the compound.
-
Don PPE: Follow the correct donning sequence to ensure a complete seal.
-
Weighing: Carefully weigh the required amount of the compound. Use a dedicated, clean spatula. Avoid creating dust clouds.
-
Dissolution: If dissolving the compound, add the solvent to the vessel containing the powder slowly to minimize aerosolization.
Post-Handling Decontamination
-
Clean Equipment: Decontaminate all non-disposable equipment that has come into contact with the compound using an appropriate solvent (e.g., ethanol), followed by a soap and water wash.
-
Clean Work Surface: Wipe down the work surface within the fume hood with a suitable solvent and then with a cleaning agent.
-
Doff PPE: Follow the correct doffing procedure to avoid self-contamination.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE.[2]
Disposal Plan: Managing Contaminated Waste
All waste generated from handling this compound must be treated as hazardous.
-
Solid Waste: All contaminated solid waste (gloves, coveralls, weigh boats, etc.) must be placed in a clearly labeled, sealed hazardous waste bag.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, labeled, and sealed hazardous waste container. Due to its chlorinated aromatic structure, this compound is expected to be toxic to aquatic life, and therefore must not be disposed of down the drain.[2]
-
Neutralization: Given its acidic nature, it may be appropriate to neutralize liquid waste before collection, following established laboratory procedures for acid neutralization.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company in accordance with local, state, and federal regulations.
Emergency Procedures: A Rapid and Coordinated Response
Spills
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or outside of a containment device, evacuate the immediate area.
-
Assess and Equip: Don appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Contain: For a solid spill, gently cover with an absorbent material to avoid raising dust. For a liquid spill, create a dike with an inert absorbent material.
-
Clean-up: Carefully collect the spilled material and absorbent into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Personnel Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2] |
Visualizing Safety: Procedural Flowcharts
To further clarify critical safety procedures, the following diagrams illustrate the necessary steps for donning and doffing PPE and responding to a minor spill.
Caption: PPE Donning Sequence
Caption: Minor Spill Response Workflow
Conclusion: A Culture of Proactive Safety
The responsible handling of this compound, and indeed any novel chemical entity, is predicated on a foundation of proactive safety and a thorough understanding of potential hazards. By implementing robust engineering controls, adhering to stringent PPE protocols, and being prepared for emergencies, researchers can confidently and safely advance their scientific endeavors. This guide provides a framework for achieving that goal, empowering you to protect yourself, your colleagues, and your research.
References
- TCI Chemicals. (2025, June 10). SAFETY DATA SHEET: Dichloroacetic Acid. TCI Europe N.V. [Link not available]
- Fisher Scientific. (2019, January 22). SAFETY DATA SHEET: Acetic acid. [Link not available]
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: Dichloroacetic acid. [Link not available]
- Sigma-Aldrich. (n.d.).
- Rolfes Chemicals. (2019, September 9). SAFETY DATA SHEET: ACETIC ACID. [Link not available]
- Loba Chemie. (2016, May 26). 2,4-DICHLOROPHENOXY ACETIC ACID FOR SYNTHESIS MSDS. [Link not available]
- LOTTE BP Chemical. (2018, May 7). SAFETY DATA SHEET: Acetic acid 99.85%. [Link not available]
- Centers for Disease Control and Prevention. (n.d.). Acetic acid - IDLH. NIOSH. [Link not available]
- Carl Roth. (2025, March 31). Safety Data Sheet: Acetic acid. [Link not available]
- Santa Cruz Biotechnology. (n.d.). This compound, 97% Purity. [Link not available]
- Carl Roth. (n.d.).
-
PubChem. (n.d.). 3,5-Dichlorobiphenyl. National Center for Biotechnology Information. [Link]
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. [Link]
- U.S. Environmental Protection Agency. (n.d.). Appendix L – What to Do in a Chemical Emergency. [Link not available]
-
Princeton University. (n.d.). Hazardous Chemical Exposures. Environmental Health and Safety. [Link]
-
Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency. [Link]
- Thermo Fisher Scientific. (2022, February 15).
-
Centers for Disease Control and Prevention. (2024, April 22). About Getting Clean | Chemical Emergencies. [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. [Link]
- LOTTE BP Chemical. (2018, May 7). SAFETY DATA SHEET Acetic acid 99.85%. [Link not available]
- Sigma-Aldrich. (n.d.).
- Carl ROTH. (2025, March 31). Safety Data Sheet: Acetic acid. [Link not available]
- Santa Cruz Biotechnology. (n.d.). This compound, 97% Purity, C14H10Cl2O2, 100 mg. [Link not available]
- Chemart. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
